Product packaging for 2'-Amino-2'-deoxyinosine(Cat. No.:CAS No. 75763-51-8)

2'-Amino-2'-deoxyinosine

Cat. No.: B1384313
CAS No.: 75763-51-8
M. Wt: 267.24 g/mol
InChI Key: PPLSURAOXNSSRH-QYYRPYCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2'-Amino-2'-deoxyinosine (CAS 75763-51-8) is a modified nucleoside of significant interest in biochemical research. This compound, appearing as a white to off-white crystalline powder and with a purity of >98%, serves as a critical tool for probing the structure and function of nucleic acids and their interacting enzymes . Its primary research value lies in its incorporation into nucleic acid analogs, which allows scientists to investigate DNA and RNA structures, study enzyme mechanisms, and understand fundamental processes like mutagenesis and DNA repair . These applications provide key insights into genetic stability and the mechanisms of various diseases. Furthermore, this compound is highly valuable in pharmaceutical research for the development of novel antiviral and anticancer drugs. When incorporated into synthetic nucleic acid chains, it can act to inhibit viral replication or disrupt the growth of cancer cells, making it a promising building block for therapeutic analogs . The unique 2'-amino modification in its ribose moiety distinguishes it from standard nucleosides like 2'-deoxyinosine (the deamination product of 2'-deoxyadenosine) , enabling researchers to study the specificity of nucleic acid-modifying enzymes and explore novel drug pathways. This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O4 B1384313 2'-Amino-2'-deoxyinosine CAS No. 75763-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1,11H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLSURAOXNSSRH-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50226657
Record name 2'-Amino-2'-deoxyinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75763-51-8
Record name 2'-Amino-2'-deoxyinosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075763518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Amino-2'-deoxyinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Purification of 2'-Amino-2'-deoxyinosine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 2'-Amino Nucleosides

Welcome to this in-depth technical guide on the synthesis and purification of 2'-Amino-2'-deoxyinosine. As a senior application scientist, my goal is not merely to present a protocol but to illuminate the strategic thinking and chemical principles that underpin a successful synthesis. This compound and its analogues are more than mere laboratory curiosities; they are pivotal precursors in the development of antiviral and antineoplastic agents. The strategic placement of an amino group at the 2'-position of the ribose sugar fundamentally alters the nucleoside's biological activity, often enhancing its therapeutic potential. However, the synthesis of these molecules is a nuanced challenge, demanding precise control over stereochemistry and the judicious use of protecting groups. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive and field-tested roadmap, moving from theoretical strategy to practical execution and validation.

Retrosynthetic Analysis and Core Synthetic Strategy

The primary challenge in synthesizing this compound lies in the stereospecific introduction of the amino functionality at the C2' position of the ribofuranose ring with the desired ribo configuration. A direct displacement of the 2'-hydroxyl group is difficult. Therefore, a more robust strategy involves an inversion of stereochemistry at C2' from a readily available starting material with the arabino configuration.

Our retrosynthetic analysis identifies 9-(β-D-arabinofuranosyl)hypoxanthine (ara-H) as an ideal and accessible starting material. The core strategy hinges on a double inversion at the C2' position.

The Strategic Workflow can be summarized as follows:

  • Protection: Selective protection of the 3' and 5' hydroxyl groups of the starting material, 9-(β-D-arabinofuranosyl)hypoxanthine, to prevent their participation in subsequent reactions.

  • Activation: Activation of the sterically accessible 2'-hydroxyl group by converting it into a good leaving group, typically a trifluoromethanesulfonyl (triflate) group. This is a critical step that prepares the molecule for nucleophilic attack.

  • First Inversion (SN2): Introduction of an azide moiety at the 2'-position via an SN2 reaction with an azide salt. This reaction proceeds with an inversion of configuration, converting the arabino stereocenter to the desired ribo configuration, yielding the key intermediate, 2'-azido-2'-deoxyinosine.

  • Second "Inversion" (Reduction): Reduction of the 2'-azido group to the target 2'-amino group. This step retains the newly established ribo stereochemistry. The Staudinger reduction is a particularly mild and effective method for this transformation.

  • Deprotection: Removal of the 3' and 5' protecting groups to yield the final product, this compound.

  • Purification & Characterization: Rigorous purification of the final compound, typically by column chromatography, followed by comprehensive characterization to confirm its identity and purity.

Synthetic_Workflow Start Start: 9-(β-D-arabinofuranosyl)hypoxanthine P1 Step 1: 3',5'-Hydroxyl Protection Start->P1 P2 Step 2: 2'-Hydroxyl Activation (Triflation) P1->P2 P3 Step 3: S_N2 Azide Displacement (Inversion) P2->P3 P4 Step 4: Azide Reduction (Staudinger) P3->P4 P5 Step 5: Deprotection P4->P5 End Final Product: this compound P5->End

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocols

The following protocols are adapted from the general methodologies established for the synthesis of 2'-amino-2'-deoxypurine nucleosides, providing a robust pathway to the target compound.

Protocol 2.1: Synthesis of 2'-Azido-2'-deoxyinosine Intermediate

This protocol details the critical steps of protection, activation, and stereochemical inversion.

Materials:

  • 9-(β-D-arabinofuranosyl)hypoxanthine (ara-H)

  • 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂)

  • Pyridine (anhydrous)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Dichloromethane (DCM, anhydrous)

  • Lithium azide (LiN₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Protection of 3',5'-Hydroxyls:

    • Dissolve 9-(β-D-arabinofuranosyl)hypoxanthine (1.0 eq) in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂) (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and concentrate under reduced pressure.

    • Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) protected nucleoside, which can often be used without further purification.

  • Activation of 2'-Hydroxyl:

    • Dissolve the protected nucleoside from the previous step in anhydrous DCM.

    • Cool the solution to -10 °C.

    • Add trifluoromethanesulfonic anhydride (Tf₂O) (1.5 eq) dropwise, followed by pyridine (2.0 eq).

    • Stir the reaction at -10 °C for 1-2 hours. Monitor by TLC.

    • Upon completion, dilute the reaction with DCM and wash sequentially with cold water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the crude 2'-O-triflyl intermediate. Note: This intermediate is moisture-sensitive and should be used immediately.

  • SN2 Azide Displacement:

    • Dissolve the crude 2'-O-triflyl intermediate in anhydrous DMF.

    • Add lithium azide (LiN₃) (5.0 eq).

    • Heat the reaction mixture to 50-60 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC for the disappearance of the triflate and the appearance of the higher Rf azide product.

    • Cool the reaction, dilute with EtOAc, and wash extensively with water to remove DMF and excess LiN₃.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel column chromatography to afford the protected 2'-azido-2'-deoxyinosine.

Protocol 2.2: Reduction and Deprotection to Yield this compound

Materials:

  • Protected 2'-azido-2'-deoxyinosine

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Ammonium hydroxide (NH₄OH)

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Methanol (MeOH)

Step-by-Step Procedure:

  • Staudinger Reduction of the Azide:

    • Dissolve the protected 2'-azido-2'-deoxyinosine (1.0 eq) in THF.

    • Add triphenylphosphine (1.5 eq) and stir at room temperature for 2-3 hours.

    • Add concentrated ammonium hydroxide (excess) and continue stirring for another 8-12 hours. The progress of the hydrolysis of the intermediate iminophosphorane can be monitored by TLC.

    • Concentrate the reaction mixture under reduced pressure.

  • Deprotection of Silyl Ethers:

    • Dissolve the crude residue from the Staudinger reduction in THF.

    • Add TBAF solution (1M in THF, 2.5 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the protected starting material is fully consumed.

    • Concentrate the reaction mixture to dryness.

Purification Methodologies: A Critical Step

The crude product from the final deprotection step will contain the desired this compound, triphenylphosphine oxide, and residual TBAF salts. A multi-step purification strategy is essential for achieving high purity (>99%).

Recommended Purification Workflow:

  • Initial Silica Gel Chromatography:

    • Objective: To remove the highly non-polar triphenylphosphine oxide.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH). A typical gradient might be from 100% DCM to 90:10 DCM:MeOH.

    • Procedure: Load the crude product onto a silica gel column. Elute with the gradient, collecting fractions and analyzing by TLC. The desired product is highly polar and will elute with higher concentrations of methanol.

  • Reverse-Phase HPLC Purification:

    • Objective: To remove any remaining impurities and salts, achieving final high purity.

    • Stationary Phase: C18 silica column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A shallow gradient, for example, 0-15% B over 30 minutes. The exact gradient should be optimized based on an analytical scale injection.

    • Detection: UV detection at 254 nm.

    • Procedure: Dissolve the product from the initial column in a minimal amount of Mobile Phase A. Inject onto the HPLC column and collect fractions corresponding to the major peak. Pool the pure fractions and lyophilize to obtain the final product as a white solid.

Purification_Workflow Crude Crude Product (Target, PPh3=O, Salts) Silica Silica Gel Chromatography (DCM/MeOH Gradient) Crude->Silica Removes PPh3=O RP_HPLC Reverse-Phase HPLC (C18, H2O/ACN/TFA Gradient) Silica->RP_HPLC Removes Salts & Minor Impurities Lyophilize Lyophilization RP_HPLC->Lyophilize Removes Solvents Final Pure this compound (>99%) Lyophilize->Final

Caption: A typical two-stage purification workflow.

Characterization and Self-Validation

Rigorous analytical characterization is non-negotiable to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. While specific spectral data for this compound is not widely published, the expected shifts can be inferred, and comparison with the closely related 2'-deoxyinosine provides a valuable reference.

Compound Proton (¹H) Expected Chemical Shift (δ, ppm) in D₂O Carbon (¹³C) Reference Chemical Shift (δ, ppm) in D₂O[1][2]
This compound H-8~8.1C-8~140
H-2~8.3C-2~148
H-1'~6.3C-1'~88
H-2'~3.5-3.8 (Shifted upfield)C-2'~55-60 (Shifted significantly)
H-3'~4.2-4.5C-3'~71
H-4'~4.1-4.3C-4'~85
H-5', 5''~3.7-3.9C-5'~62
2'-Deoxyinosine (Reference) H-88.15C-8140.59
H-28.26C-2146.45
H-1'6.47C-1'87.97
H-2'2.59, 2.83C-2'39.71
H-3'4.65C-3'71.60
H-4'4.17C-4'85.18
H-5', 5''3.78, 3.82C-5'62.10

Key Validation Point: The most significant change in the ¹³C NMR spectrum will be the C-2' signal, which will shift from ~40 ppm in 2'-deoxyinosine to a much more deshielded value of ~55-60 ppm in this compound due to the electron-withdrawing effect of the amino group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the final product.

  • Technique: Electrospray Ionization (ESI) in positive mode is recommended.

  • Expected Molecular Weight: C₁₀H₁₃N₅O₄ = 267.24 g/mol .

  • Expected Ion Peak (m/z): [M+H]⁺ = 268.10.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the final purity of the compound.

  • System: Use the same system as described for purification (C18 column, H₂O/ACN/TFA mobile phase).

  • Analysis: Inject the final lyophilized product. A single sharp peak should be observed.

  • Purity Calculation: Purity is determined by integrating the area of the product peak relative to the total area of all observed peaks at a suitable wavelength (e.g., 254 nm). The target purity should be ≥98%.

Mechanistic Insights & Field-Proven Expertise

Understanding the "why" behind each step is crucial for troubleshooting and optimization.

The Role of the Triflate Leaving Group

The choice of trifluoromethanesulfonate (triflate) as the leaving group at the 2'-position is deliberate. Triflate is an exceptionally good leaving group due to the high stability of its corresponding anion, which is resonance-stabilized and possesses three highly electronegative fluorine atoms. This high reactivity facilitates the SN2 displacement by the relatively weak azide nucleophile, ensuring a high yield for the critical inversion step.

The Staudinger Reduction: A Mild and Chemoselective Choice

While other methods exist for reducing azides (e.g., catalytic hydrogenation), the Staudinger reduction is often preferred in complex nucleoside synthesis.

  • Mild Conditions: It proceeds at room temperature, avoiding harsh conditions that could lead to the degradation of the sensitive nucleoside structure.

  • Chemoselectivity: The reaction is highly selective for the azide group, leaving other functional groups, such as the purine ring, untouched.

  • Mechanism: The reaction proceeds through the formation of an iminophosphorane intermediate upon nucleophilic attack of the phosphine on the terminal nitrogen of the azide. This intermediate is then hydrolyzed to yield the primary amine and a stable phosphine oxide, which provides a strong thermodynamic driving force for the reaction.

Staudinger_Mechanism cluster_0 Step 1: Iminophosphorane Formation cluster_1 Step 2: Hydrolysis R-N3 R-N=N+=N⁻ Intermediate R-N=N-N=P(Ph)₃ R-N3->Intermediate + P(Ph)₃ PPh3 P(Ph)₃ Imino R-N=P(Ph)₃ Intermediate->Imino - N₂ Imino2 R-N=P(Ph)₃ N2 N₂ Amine R-NH₂ Imino2->Amine + H₂O H2O H₂O Oxide O=P(Ph)₃

References

An In-depth Technical Guide to the Chemical Synthesis of 2'-Amino-2'-deoxyinosine Phosphoramidite

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview and a detailed protocol for the chemical synthesis of 2'-Amino-2'-deoxyinosine phosphoramidite, a critical building block for the production of modified oligonucleotides. This document is intended for researchers, chemists, and professionals in the fields of drug development and nucleic acid chemistry who possess a foundational understanding of organic synthesis.

Introduction: The Significance of 2'-Amino Modified Nucleosides

The strategic modification of nucleosides is a cornerstone of modern therapeutic and diagnostic oligonucleotide development. Modifications at the 2'-position of the ribose sugar are particularly impactful, offering a means to enhance the properties of synthetic oligonucleotides. The introduction of a 2'-amino group (2'-NH₂) can confer several advantageous characteristics, including increased resistance to nuclease degradation and altered duplex stability.[1] The pKa of the 2'-amino group is approximately 6.2, meaning it is protonated at physiological pH, which can influence hybridization properties.[1]

This compound is a synthetic nucleoside analog of guanosine, where the exocyclic 2-amino group on the purine base is absent.[2] Its incorporation into oligonucleotides is valuable for creating "universal" binding sites or for probing specific molecular interactions. The conversion of this modified nucleoside into its 3'-phosphoramidite derivative is the essential final step that enables its use in automated solid-phase oligonucleotide synthesis.[3][4] This guide elucidates the multi-step chemical pathway to achieve this transformation, emphasizing the rationale behind each procedural choice.

Global Synthetic Strategy

The synthesis of this compound phosphoramidite is a multi-stage process that hinges on precise control of protecting group chemistry.[5] The overall workflow is designed to sequentially modify the nucleoside at specific positions while preventing unwanted side reactions.

The core strategic steps are:

  • Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl is selectively protected, typically with an acid-labile 4,4'-dimethoxytrityl (DMT) group, to direct subsequent reactions to the 2' and 3' positions.[6]

  • Activation and Displacement at the 2'-Position: The key transformation involves introducing the amino functionality at the 2'-position. A common and effective method is to start with a precursor having an arabino-configuration (2'-OH in the "up" position). This hydroxyl is converted into a good leaving group (e.g., a triflate), which is then displaced via an SN2 reaction with an azide nucleophile. This reaction proceeds with inversion of stereochemistry, yielding the desired 2'-azido group in the "down" (ribo) configuration.

  • Reduction to the 2'-Amine: The 2'-azido group is subsequently reduced to the primary 2'-amino group.

  • Protection of the 2'-Amino Group: The newly formed, nucleophilic 2'-amino group must be protected to prevent it from interfering with the final phosphitylation step. The choice of protecting group is critical for compatibility with oligonucleotide synthesis.

  • Phosphitylation of the 3'-Hydroxyl Group: The final step is the reaction of the free 3'-hydroxyl with a phosphitylating agent to generate the reactive phosphoramidite moiety required for solid-phase synthesis.[7]

Workflow Diagram

Synthesis_Workflow Start Inosine Precursor Step1 5'-O-DMT Protection Start->Step1 Step2 2'-OH Activation (Triflation) Step1->Step2 Step3 SN2 Displacement (Azide) Step2->Step3 Step4 Azide Reduction to Amine Step3->Step4 Step5 2'-NH2 Protection Step4->Step5 Step6 3'-OH Phosphitylation Step5->Step6 End Final Phosphoramidite Product Step6->End

Caption: High-level workflow for the synthesis of this compound phosphoramidite.

Detailed Experimental Protocol

Disclaimer: The following protocol is a representative synthesis. Researchers must adapt procedures based on laboratory conditions and starting materials. All steps involving anhydrous solvents require stringent exclusion of atmospheric moisture.

Step 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-azido-2'-deoxyinosine
  • Causality and Rationale: This multi-part step establishes the core modified nucleoside. Starting from a suitable inosine precursor with a 2'-hydroxyl group in the arabino configuration is a common strategy. The 5'-OH is protected with DMT-Cl to ensure regioselectivity. The 2'-OH is then activated by converting it to a trifluoromethanesulfonyl (triflate) ester, an excellent leaving group. Subsequent SN2 displacement with sodium azide (NaN₃) inverts the stereocenter at C2', yielding the 2'-azido group with the correct ribo-configuration.

  • Methodology:

    • The starting inosine nucleoside is rendered anhydrous by co-evaporation with dry pyridine.

    • The nucleoside is dissolved in dry pyridine, and 4,4'-Dimethoxytrityl chloride (DMT-Cl) is added portion-wise at 0°C. The reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction is quenched with methanol and the solvent is removed under reduced pressure. The resulting 5'-O-DMT protected nucleoside is purified by silica gel chromatography.

    • The purified product is dissolved in a dry, non-nucleophilic solvent (e.g., dichloromethane) with pyridine. The solution is cooled to -10°C.

    • Trifluoromethanesulfonic anhydride (Tf₂O) is added dropwise, and the reaction is carefully monitored by TLC.

    • Upon completion, the reaction is quenched with water and extracted. The organic layers are dried and concentrated. The crude 2'-O-triflate intermediate is used immediately in the next step.

    • The crude triflate is dissolved in dry DMF, and sodium azide (NaN₃) is added. The mixture is heated (e.g., to 80°C) to facilitate the SN2 displacement.

    • After the reaction is complete, the mixture is cooled, diluted with ethyl acetate, and washed extensively with water and brine to remove DMF and excess azide.

    • The organic layer is dried and concentrated. The final product, 5'-O-DMT-2'-azido-2'-deoxyinosine, is purified by silica gel chromatography.

Step 2: Synthesis of 2'-Amino-5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine
  • Causality and Rationale: The azido group is a stable precursor to the amine. It must be reduced to the primary amine. A common and clean method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This method avoids harsh chemical reagents that could compromise other functional groups.

  • Methodology:

    • The 2'-azido compound from Step 1 is dissolved in methanol or ethyl acetate.

    • A catalytic amount of 10% Palladium on Carbon (Pd/C) is added to the solution.

    • The reaction vessel is purged with hydrogen gas (or a hydrogen balloon is affixed), and the mixture is stirred vigorously at room temperature.

    • Reaction progress is monitored by TLC until the starting material is fully consumed.

    • The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

    • The filtrate is concentrated under reduced pressure to yield the crude 2'-amino nucleoside, which is often used directly in the next step after drying.

Step 3: Protection of the 2'-Amino Group
  • Causality and Rationale: The 2'-amino group is nucleophilic and would interfere with the subsequent 3'-phosphitylation reaction. It must be protected with a group that is stable throughout the oligonucleotide synthesis cycle but can be cleanly removed during the final deprotection step. The trifluoroacetyl (TFA) group is an excellent choice as it is robust but readily cleaved by the standard ammonium hydroxide treatment used in oligonucleotide deprotection.

  • Methodology:

    • The crude 2'-amino nucleoside from Step 2 is dissolved in a mixture of dry pyridine and dichloromethane.

    • The solution is cooled in an ice bath.

    • Trifluoroacetic anhydride (TFAA) is added dropwise.

    • The reaction is stirred at 0°C and allowed to warm to room temperature. Progress is monitored by TLC.

    • Upon completion, the reaction is quenched by the slow addition of water.

    • The mixture is extracted with dichloromethane, washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated.

    • The resulting 5'-O-DMT-2'-N-trifluoroacetyl-2'-deoxyinosine is purified via silica gel chromatography.

Step 4: Synthesis of the Final 3'-O-Phosphoramidite
  • Causality and Rationale: This is the final transformation to create the active monomer for oligonucleotide synthesis. The free 3'-hydroxyl group is reacted with a phosphitylating agent. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is commonly used in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the HCl byproduct.[8] The 2-cyanoethyl group serves as a phosphate protecting group that is easily removed by beta-elimination during basic deprotection.[7][9]

  • Methodology:

    • The purified 2'-N-TFA protected nucleoside from Step 3 is rendered completely anhydrous.

    • The nucleoside is dissolved in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

    • Diisopropylethylamine (DIPEA) is added, and the solution is cooled to 0°C.

    • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise via syringe.

    • The reaction is stirred at room temperature for 1-2 hours, with progress monitored by TLC or ³¹P NMR.

    • The reaction is quenched with saturated sodium bicarbonate solution and extracted with dichloromethane.

    • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by flash chromatography on silica gel pre-treated with triethylamine to prevent degradation of the product. The purified phosphoramidite is isolated as a crisp white foam.

Product Characterization and Data Summary

The final product must be rigorously characterized to confirm its identity and purity.

  • ³¹P NMR: A signal around 148-150 ppm confirms the formation of the phosphoramidite. The presence of two signals is expected due to the chiral phosphorus center.

  • ¹H NMR: Confirms the presence of all key structural components, including the DMT group, the sugar protons, the base proton, and the protecting groups (trifluoroacetyl, cyanoethyl, and diisopropylamino).

  • Mass Spectrometry (ESI-MS): Confirms the correct molecular weight of the final compound.

Summary of Synthetic Steps and Expected Outcomes
StepKey TransformationKey ReagentsTypical YieldPurity Target
15'-DMT protection & 2'-AzidationDMT-Cl, Tf₂O, NaN₃50-60% (over 3 steps)>95%
22'-Azide ReductionH₂, 10% Pd/C85-95%>95%
32'-Amine ProtectionTrifluoroacetic Anhydride (TFAA)80-90%>98%
43'-PhosphitylationClP(OCH₂CH₂CN)N(iPr)₂75-85%>98% (by ³¹P NMR)
Structure of Final Product

Caption: Key components of the final this compound phosphoramidite molecule.

Conclusion and Best Practices

The synthesis of this compound phosphoramidite is a challenging but well-established process. Success relies on the careful execution of each step, particularly the maintenance of anhydrous conditions during the protection and phosphitylation stages. The choice of the 2'-amino protecting group is a critical decision point that impacts the overall synthetic strategy and final deprotection conditions. The protocol described herein, utilizing a trifluoroacetyl protecting group, is robust and compatible with standard automated DNA/RNA synthesis platforms. Rigorous purification and characterization of the final phosphoramidite are paramount to ensure high coupling efficiencies and the integrity of the resulting synthetic oligonucleotides.

References

Spectroscopic Properties of 2'-Amino-2'-deoxyinosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic properties of 2'-Amino-2'-deoxyinosine, a significant nucleoside analog in biochemical and pharmaceutical research. As direct experimental spectra for this compound are not widely published, this document leverages established spectroscopic principles and comparative data from structurally related nucleosides, such as 2'-deoxyinosine and other 2'-amino-substituted purine nucleosides, to present a predictive and interpretive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the expected Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Circular Dichroism (CD) characteristics of this compound. The methodologies and interpretations presented herein are designed to serve as a foundational resource for the characterization and utilization of this and similar molecules in research and development.

Introduction to this compound

This compound is a purine nucleoside analog characterized by the presence of an amino group at the 2'-position of the deoxyribose sugar moiety, distinguishing it from its parent compound, 2'-deoxyinosine. This structural modification has profound implications for its chemical and biological properties, including its conformational preferences, hydrogen bonding capabilities, and interactions with enzymes. These unique characteristics make this compound a valuable tool in the study of nucleic acid structure and function, as well as a potential candidate for therapeutic applications.

The introduction of the 2'-amino group can significantly influence the sugar pucker conformation, favoring the N-type conformation, which is prevalent in A-form DNA and RNA. This conformational preference can impact the overall structure of oligonucleotides incorporating this analog. Furthermore, the 2'-amino group can act as a hydrogen bond donor, potentially altering binding affinities and specificities in biological systems.

Accurate characterization of the spectroscopic properties of this compound is paramount for its effective use in research. Spectroscopic techniques provide a non-destructive means to elucidate its structure, purity, and behavior in various environments. This guide will delve into the expected spectroscopic signatures of this molecule across several key analytical techniques.

cluster_structure Molecular Structure of this compound cluster_properties Key Properties Hypoxanthine Hypoxanthine (Purine Base) Glycosidic_Bond N-Glycosidic Bond Hypoxanthine->Glycosidic_Bond Deoxyribose 2'-Amino-2'-deoxyribose (Sugar Moiety) Amino_Group 2'-Amino Group (Key Modification) Deoxyribose->Amino_Group at C2' Conformation Influences Sugar Pucker (N-type preference) Amino_Group->Conformation H_Bonding Alters Hydrogen Bonding Potential Amino_Group->H_Bonding Glycosidic_Bond->Deoxyribose Biological_Activity Potential Therapeutic and Research Applications Conformation->Biological_Activity H_Bonding->Biological_Activity

Figure 1: Key structural features and resulting properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the characterization of nucleosides, providing insights into the electronic structure of the purine base. The absorption of UV light by the conjugated system of the hypoxanthine ring results in a characteristic spectrum that can be used for quantification and purity assessment.

Principles and Experimental Causality

The Beer-Lambert Law forms the basis of quantitative UV-Vis spectroscopy, stating that the absorbance of a sample is directly proportional to its concentration and the path length of the light beam through it. For nucleosides, the primary chromophore is the heterocyclic base. The position of the absorption maximum (λmax) and the molar extinction coefficient (ε) are sensitive to the chemical environment, including pH and solvent polarity. Changes in pH can alter the protonation state of the purine ring, leading to shifts in the λmax and changes in ε.

Detailed Experimental Protocol
  • Sample Preparation: A stock solution of this compound is prepared in a suitable buffer (e.g., 10 mM phosphate buffer). For pH-dependent studies, a series of buffers with varying pH values (e.g., pH 2, 7, and 11) should be used.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is calibrated using the corresponding buffer as a blank.

  • Data Acquisition: The UV spectrum is recorded from 200 to 400 nm. The absorbance at the λmax is noted.

  • Analysis: The molar extinction coefficient is calculated using the Beer-Lambert equation (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Predicted UV-Vis Spectral Data

The UV-Vis spectrum of this compound is expected to be very similar to that of 2'-deoxyinosine, as the 2'-amino group is not part of the chromophore. The primary absorption maximum is anticipated in the range of 248-250 nm at neutral pH.

pH Predicted λmax (nm) Expected Molar Extinction Coefficient (ε) (M-1cm-1) Rationale/Reference Compound
Acidic (pH ~2) ~250~12,000Based on 2'-deoxyinosine data. Protonation of the purine ring.
Neutral (pH ~7) ~249~12,300Based on 2'-deoxyinosine data.[1]
Basic (pH ~11) ~254~13,000Based on 2'-deoxyinosine data. Deprotonation of the purine ring.[1]
Interpretation of the Spectrum

The predicted λmax around 249 nm at neutral pH is characteristic of the hypoxanthine chromophore. The bathochromic shift (shift to longer wavelength) observed at basic pH is due to the deprotonation of the N1 position of the hypoxanthine ring, which extends the conjugated system. Conversely, at acidic pH, protonation can occur, leading to subtle shifts in the absorption maximum. The isosbestic points observed in pH-dependent spectral overlays can be used to determine the pKa of the purine base. The presence of a single, well-defined peak is indicative of a pure sample.

Start Prepare Sample (in buffer) Calibrate Calibrate Spectrophotometer (with blank) Start->Calibrate Scan Record UV-Vis Spectrum (200-400 nm) Calibrate->Scan Analyze Analyze Data (λmax, Absorbance) Scan->Analyze Output Determine Concentration and Purity Analyze->Output

Figure 2: General workflow for UV-Vis spectroscopic analysis of nucleoside analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR are crucial for confirming the identity and stereochemistry of the compound.

Principles and Experimental Causality

NMR spectroscopy relies on the magnetic properties of atomic nuclei. In an external magnetic field, nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the resonance frequency is highly sensitive to the local electronic environment of the nucleus. Chemical shifts (δ) in ¹H and ¹³C NMR spectra provide information about the types of protons and carbons present, while coupling constants (J) in ¹H NMR reveal the connectivity and stereochemical relationships between neighboring protons.

Detailed Experimental Protocol
  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical as it can affect the chemical shifts and the observation of exchangeable protons (e.g., -OH, -NH₂).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Data Acquisition: Standard pulse sequences are used to obtain ¹H and ¹³C NMR spectra. 2D NMR experiments, such as COSY and HSQC, can be performed to aid in signal assignment.

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., DSS or TMS).

Predicted ¹H and ¹³C NMR Spectral Data

The following tables present the predicted chemical shifts for this compound, extrapolated from data for 2'-deoxyinosine and other 2'-amino nucleosides. The presence of the 2'-amino group is expected to cause a downfield shift of the H2' proton and an upfield shift of the C2' carbon compared to 2'-deoxyinosine.

Table 2: Predicted ¹H NMR Chemical Shifts (in D₂O, referenced to DSS)

Proton Predicted δ (ppm) Expected Multiplicity Rationale/Reference Compound
H8~8.1sBased on 2'-deoxyinosine.
H2~8.3sBased on 2'-deoxyinosine.
H1'~6.3tBased on 2'-deoxyinosine.
H2'~3.0-3.2mDownfield shift expected due to the electron-withdrawing amino group.
H3'~4.6mSimilar to 2'-deoxyinosine.
H4'~4.1mSimilar to 2'-deoxyinosine.
H5', H5''~3.7-3.8mSimilar to 2'-deoxyinosine.
2'-NH₂Variablebr sChemical shift is concentration and temperature dependent; may exchange with D₂O.

Table 3: Predicted ¹³C NMR Chemical Shifts (in D₂O, referenced to DSS)

Carbon Predicted δ (ppm) Rationale/Reference Compound
C6~158Based on 2'-deoxyinosine.
C2~148Based on 2'-deoxyinosine.
C4~146Based on 2'-deoxyinosine.
C8~140Based on 2'-deoxyinosine.
C5~124Based on 2'-deoxyinosine.
C1'~88Similar to 2'-deoxyinosine.
C4'~85Similar to 2'-deoxyinosine.
C3'~71Similar to 2'-deoxyinosine.
C5'~62Similar to 2'-deoxyinosine.
C2'~55-60Upfield shift expected due to the amino group's electronic effect.
Interpretation of the Spectra
  • ¹H NMR: The anomeric proton (H1') typically appears as a triplet due to coupling with the two H2' protons. The chemical shift of H2' will be a key indicator of the amino substitution. The protons of the purine base (H2 and H8) will appear as singlets in the aromatic region. The sugar protons will exhibit complex multiplets due to spin-spin coupling.

  • ¹³C NMR: The chemical shift of C2' will be the most diagnostic signal for confirming the 2'-amino substitution. The remaining carbon signals of the sugar and base moieties are expected to be similar to those of 2'-deoxyinosine.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through fragmentation analysis.

Principles and Experimental Causality

In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like nucleosides, as it typically produces protonated molecules [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

Detailed Experimental Protocol
  • Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Instrumentation: An ESI mass spectrometer, often coupled to a liquid chromatography (LC) system for sample introduction and purification, is used.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₁₀H₁₃N₅O₃.

Ion Predicted Exact Mass (m/z) Ionization Mode
[M+H]⁺268.1091ESI Positive
[M+Na]⁺290.0910ESI Positive
Interpretation of the Spectrum

The primary ion observed in the ESI mass spectrum will be the protonated molecule [M+H]⁺ at m/z 268.1091. The high-resolution mass measurement can be used to confirm the elemental composition. In MS/MS analysis, characteristic fragmentation patterns are expected. The most common fragmentation pathway for nucleosides is the cleavage of the N-glycosidic bond, which would result in two major fragment ions: one corresponding to the protonated hypoxanthine base (m/z 137.0461) and the other corresponding to the 2'-amino-2'-deoxyribose sugar moiety.

cluster_workflow Mass Spectrometry Workflow cluster_fragmentation Tandem MS (MS/MS) Fragmentation Sample_Prep Sample Preparation (in solution) Ionization Electrospray Ionization (ESI) Sample_Prep->Ionization Mass_Analysis Mass-to-Charge Separation Ionization->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection Data_Output Mass Spectrum ([M+H]⁺) Detection->Data_Output Parent_Ion [M+H]⁺ (m/z 268.1091) Data_Output->Parent_Ion Fragmentation Collision-Induced Dissociation (CID) Parent_Ion->Fragmentation Fragment_1 Protonated Base (Hypoxanthine) m/z 137.0461 Fragmentation->Fragment_1 Fragment_2 Sugar Moiety Fragmentation->Fragment_2

References

The Ascendancy of the 2'-Amino Group: A Technical Guide to the Discovery, Properties, and Applications of 2'-Amino Modified Nucleosides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic placement of an amino group at the 2'-position of the ribose sugar has catalyzed a paradigm shift in the field of nucleic acid chemistry and therapeutics. This modification, seemingly subtle, imparts a profound enhancement of properties crucial for in vivo applications, most notably a remarkable resistance to nuclease degradation. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of 2'-amino modified nucleosides. We will explore the fundamental biophysical principles governing their enhanced stability and delve into their pivotal role in the development of aptamers, antisense oligonucleotides, and antiviral agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of 2'-amino modified nucleosides in their work.

Introduction: The Significance of the 2'-Position

The 2'-hydroxyl group of ribonucleosides is a central player in the chemical and structural properties of RNA. Its presence dictates the C3'-endo sugar pucker characteristic of A-form helices and renders RNA susceptible to hydrolysis. Conversely, the absence of this hydroxyl group in deoxyribonucleosides leads to a more flexible C2'-endo sugar pucker and the greater stability of DNA.[1] The 2'-position, therefore, represents a prime target for chemical modification to modulate the properties of nucleic acids for therapeutic and diagnostic purposes. Among the myriad of modifications explored, the introduction of a 2'-amino group has emerged as a particularly powerful strategy.

A Historical Perspective: The Dawn of 2'-Amino Nucleosides

The journey of 2'-amino modified nucleosides began with the discovery of naturally occurring antibiotic compounds.

  • 2'-Amino-2'-deoxyadenosine: This pioneering molecule was first isolated from the culture broth of Actinomadura corallina and was identified as an antimycoplasmal antibiotic.[2] Subsequent studies revealed its antiviral activity against the measles virus.[2]

  • Pyrimidine 2'-Amino Nucleosides: The first synthesis of a pyrimidine 2'-amino nucleoside, 2'-amino-2'-deoxyuridine, was a significant milestone.[3][4] This was achieved through the reaction of 2,2'-anhydro-l-(/3-D-arabinofuranosyl)uracil with lithium azide, followed by catalytic reduction of the resulting 2'-azido-2'-deoxyuridine.[3] This breakthrough paved the way for the synthesis of 2'-amino-2'-deoxycytidine by converting the uracil derivative.[3][][6]

These early discoveries sparked considerable interest in the synthesis and evaluation of other 2'-amino nucleosides, laying the groundwork for their widespread application in various fields.

The Art of Synthesis: Crafting 2'-Amino Nucleosides

The synthesis of 2'-amino nucleosides has evolved significantly, with both chemical and enzymatic methods being developed to achieve efficient and stereoselective production.

Chemical Synthesis

The chemical synthesis of 2'-amino nucleosides typically involves the introduction of a nitrogen-containing functional group at the 2'-position, which is then converted to the desired amino group. A common strategy involves the use of a 2'-azido precursor.

Experimental Protocol: Synthesis of 2'-Amino-2'-deoxyuridine [3]

  • Azide Introduction: 2,2'-anhydro-l-(/3-D-arabinofuranosyl)uracil is reacted with lithium azide in hexamethylphosphoramide at 150°C to yield 2'-azido-2'-deoxyuridine.

  • Reduction: The 2'-azido group is then reduced to a 2'-amino group via catalytic hydrogenation.

A versatile method for synthesizing derivatives involves conjugating N-Fmoc protected L-amino acids to 2'-amino-2'-deoxyuridine, followed by 5'-O-dimethoxytritylation and 3'-O-phosphitylation to produce phosphoramidites suitable for oligonucleotide synthesis.[7]

DOT Diagram: Chemical Synthesis Workflow

Start 2,2'-Anhydro-l- (β-D-arabinofuranosyl)uracil Azide 2'-Azido-2'-deoxyuridine Start->Azide LiN3, HMPA, 150°C Amino 2'-Amino-2'-deoxyuridine Azide->Amino Catalytic Reduction Phosphoramidite 2'-Amino-modified Phosphoramidite Amino->Phosphoramidite Protection & Phosphitylation

Caption: General workflow for the chemical synthesis of 2'-amino-modified phosphoramidites.

Enzymatic Synthesis

Enzymatic methods offer a green and highly specific alternative to chemical synthesis. Microbial transaminoribosylation, for instance, can be used to synthesize purine 2'-amino-2'-deoxyribosides from purine bases and 2'-amino-2'-deoxyuridine.[7] Various bacteria, including Erwinia herbicola and Escherichia coli, can catalyze the transfer of the aminoribosyl moiety.[7]

Biophysical Properties: The Source of Enhanced Performance

The introduction of a 2'-amino group profoundly influences the biophysical properties of oligonucleotides, leading to enhanced stability and functionality.

PropertyEffect of 2'-Amino ModificationReference
Nuclease Resistance Significantly increased resistance to both endonucleases and exonucleases.[2][8][9][10]
Duplex Stability (Tm) Generally leads to an increase in the melting temperature (Tm) of duplexes.[11]
Sugar Pucker Influences the sugar pucker equilibrium, favoring a C3'-endo conformation.[1][12]
Binding Affinity Can enhance binding affinity to target nucleic acids.[2][13]

Mechanism of Nuclease Resistance: The enhanced nuclease resistance is a key attribute of 2'-amino modified oligonucleotides.[8][9][10] The positively charged 2'-amino group is thought to interfere with the binding of negatively charged nuclease enzymes, thereby inhibiting their degradative activity.[8] This property is crucial for the in vivo applications of therapeutic oligonucleotides.

Impact on Duplex Stability and Sugar Pucker: The 2'-amino group influences the conformational equilibrium of the ribose sugar, favoring the C3'-endo pucker that is characteristic of A-form helices found in RNA.[1][12] This pre-organization of the sugar conformation can contribute to the increased thermal stability of duplexes formed with complementary RNA strands.[11][12]

DOT Diagram: Impact of 2'-Amino Modification

Modification 2'-Amino Modification Nuclease Increased Nuclease Resistance Modification->Nuclease Stability Enhanced Duplex Stability (Tm) Modification->Stability Pucker Favors C3'-endo Sugar Pucker Modification->Pucker Affinity Improved Binding Affinity Modification->Affinity

Caption: Key biophysical properties conferred by the 2'-amino modification.

Applications: Harnessing the Power of 2'-Amino Nucleosides

The unique properties of 2'-amino modified nucleosides have led to their widespread adoption in a variety of research, diagnostic, and therapeutic applications.

Aptamers

Aptamers are short, single-stranded nucleic acid molecules that can bind to a wide range of targets with high affinity and specificity.[14][15][16][17][18] The incorporation of 2'-amino pyrimidines into aptamers significantly enhances their resistance to nuclease degradation, a critical requirement for their use in biological systems.[2][14] This modification has been instrumental in the development of aptamer-based diagnostics and therapeutics.[14][15][16][18]

Antisense Oligonucleotides

Antisense oligonucleotides are designed to bind to specific mRNA sequences and modulate gene expression. The inclusion of 2'-amino modifications enhances their stability and binding affinity, making them more effective as therapeutic agents.[2][19]

Antiviral and Anticancer Agents

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[20][21][22][23][24][25][26][27] The 2'-amino modification has been explored in the development of novel antiviral and anticancer drugs. For example, 2'-amino-2'-deoxyadenosine analogs have shown inhibitory activity against hepatitis B virus and HIV.[28] In oncology, nucleoside analogs like gemcitabine, which has modifications at the 2'-position, are used to treat various cancers.[22][24] While not a 2'-amino modification, the success of 2'-modified nucleosides highlights the therapeutic potential of this position.

Diagnostic Probes

The enhanced stability and binding properties of 2'-amino modified oligonucleotides make them excellent candidates for use as diagnostic probes in various molecular biology assays.[14][15][16][17][18]

Challenges and Future Directions

Despite their numerous advantages, the synthesis of 2'-amino nucleosides can be challenging, often requiring multi-step procedures and careful control of protecting groups.[29][30][31] Future research will likely focus on developing more efficient and scalable synthetic routes, as well as exploring the synergistic effects of combining 2'-amino modifications with other chemical alterations to further fine-tune the properties of oligonucleotides for specific applications.

Conclusion

The discovery and development of 2'-amino modified nucleosides represent a significant advancement in nucleic acid chemistry. The introduction of this single functional group imparts a remarkable combination of nuclease resistance, enhanced duplex stability, and favorable binding properties. These attributes have established 2'-amino modified oligonucleotides as invaluable tools in the development of aptamers, antisense therapeutics, and novel antiviral and anticancer agents. As our understanding of the structure-function relationships of modified nucleic acids continues to grow, the 2'-amino group will undoubtedly remain a key player in the design of next-generation nucleic acid-based technologies.

References

"physical and chemical properties of 2'-Amino-2'-deoxyinosine"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2'-Amino-2'-deoxyinosine. This document moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of the causality behind its properties and the experimental logic used in its characterization. The information herein is synthesized from authoritative sources to ensure scientific integrity and empower researchers in their pursuit of novel therapeutics and biological understanding.

Introduction: Unveiling this compound

This compound is a synthetic purine nucleoside analog. It is structurally similar to the naturally occurring 2'-deoxyinosine, with the key distinction of an amino group (-NH₂) substituting the hydroxyl group (-OH) at the 2' position of the deoxyribose sugar moiety. This seemingly subtle modification can significantly impact the molecule's physicochemical properties, conformational preferences, and biological activity. Understanding these nuances is critical for its application in drug discovery and molecular biology.

Below is a diagram illustrating the core structure of this compound.

Figure 1: Structure of this compound.

Physicochemical Properties: A Comparative Analysis

The introduction of the 2'-amino group is expected to alter the molecule's polarity and hydrogen bonding capabilities compared to its parent compound, 2'-deoxyinosine. While specific experimental data for this compound is limited, we can infer its properties based on available information for closely related structures.

PropertyThis compound2'-deoxyinosine (for comparison)Rationale for Expected Differences
Molecular Formula C₁₀H₁₃N₅O₃C₁₀H₁₂N₄O₄The substitution of a hydroxyl group with an amino group changes the elemental composition.
Molecular Weight 267.25 g/mol 252.23 g/mol [1][2]The amino group has a different mass than the hydroxyl group.
Appearance White to off-white crystals[3]Solid[1]The crystalline nature is a common feature of nucleosides.
Melting Point Data not available> 250 °C (decomposes)[1][4]The additional hydrogen bonding from the 2'-amino group could potentially increase the melting point, though this requires experimental verification.
Solubility Data not availableWater: 25-50 mg/mL[2][5]; 1 M NH₄OH: 50 mg/mL[2]The 2'-amino group can act as both a hydrogen bond donor and acceptor, which may enhance its solubility in polar protic solvents like water compared to 2'-deoxyinosine. However, its solubility in organic solvents might be lower.
Purity > 99%[3]≥98% to ≥99% (typical for commercial samples)[2]High purity is essential for research applications to avoid confounding results.

Expert Insight: The 2'-amino group introduces a basic center, which could be protonated under acidic conditions. This would significantly increase its aqueous solubility at lower pH. Researchers should consider this property when designing experiments involving pH variations.

Chemical Reactivity and Stability: The Influence of the 2'-Amino Group

The chemical behavior of this compound is dictated by the interplay of the purine ring system, the deoxyribose sugar, and the novel 2'-amino substituent.

Stability of the N-Glycosidic Bond

The N-glycosidic bond, linking the purine base to the deoxyribose sugar, is a critical determinant of nucleoside stability. In deoxynucleosides, this bond is susceptible to hydrolysis under acidic conditions. The presence of an electron-withdrawing group at the 2' position, such as a hydroxyl group, generally stabilizes the glycosidic bond. The substitution with an amino group, which is also electron-withdrawing, is expected to confer a degree of stability to the N-glycosidic bond, although potentially to a different extent than a hydroxyl group.

Experimental Consideration: When working with this compound, it is advisable to avoid strongly acidic conditions to prevent deglycosylation. If acidic conditions are necessary, reactions should be performed at low temperatures and for short durations.

Reactivity of the Purine Ring

The hypoxanthine base contains several nucleophilic and electrophilic sites. The primary sites for electrophilic attack on the purine ring of inosine derivatives are typically the N7 and N1 positions. The lactam-lactim tautomerism of the hypoxanthine ring also influences its reactivity.

Reactivity of the 2'-Amino Group

The 2'-amino group introduces a primary amine functionality, which is a key site for chemical modifications. This group is nucleophilic and can react with a variety of electrophiles, such as acylating agents, alkylating agents, and isothiocyanates. This reactivity opens up possibilities for derivatization and the synthesis of novel analogs with tailored properties. For instance, the reactivity of a 2'-aminonucleoside has been exploited for the incorporation of rhodamine via its isothiocyanate derivative[6].

Workflow for Derivatization of the 2'-Amino Group:

derivatization_workflow start This compound reaction Reaction in Anhydrous Solvent start->reaction reagent Electrophilic Reagent (e.g., Acyl Chloride, Isothiocyanate) reagent->reaction purification Purification (e.g., HPLC, Column Chromatography) reaction->purification product Derivatized Product purification->product

Figure 2: General workflow for the derivatization of the 2'-amino group.

Potential Biological Activity and Therapeutic Applications

While specific biological data for this compound is not extensively reported in the public domain, we can infer its potential activities based on studies of related nucleoside analogs. Nucleoside analogs are a cornerstone of antiviral and anticancer therapies, often acting as chain terminators in DNA or RNA synthesis or as inhibitors of key enzymes in nucleotide metabolism.

Inferred Potential Activities:

  • Antiviral Potential: Many 2'-substituted deoxynucleosides exhibit antiviral activity. The 2'-amino group could influence the interaction of the nucleoside with viral polymerases or nucleoside kinases, potentially leading to inhibition of viral replication.

  • Anticancer Potential: Nucleoside analogs can be incorporated into the DNA of rapidly dividing cancer cells, leading to chain termination and apoptosis. The 2'-amino modification may affect the substrate specificity of cellular kinases and polymerases, potentially leading to selective toxicity in cancer cells.

  • Enzymatic Processing: The 2'-amino group may alter the susceptibility of this compound to enzymatic modification, such as phosphorylation by nucleoside kinases or cleavage by nucleoside phosphorylases. Understanding these interactions is crucial for predicting its metabolic fate and mechanism of action in a biological system. For instance, 2'-amino-2'-deoxyguanosine has been shown to be a substrate for enzymatic synthesis processes[7].

Signaling Pathway Hypothesis:

signaling_pathway cluster_cell Target Cell (e.g., Virus-infected or Cancer Cell) uptake Nucleoside Transporter phosphorylation1 Nucleoside Kinase uptake->phosphorylation1 Intracellular Transport phosphorylation2 Nucleotide Kinase phosphorylation1->phosphorylation2 -> Monophosphate -> Diphosphate incorporation Viral/Cellular Polymerase phosphorylation2->incorporation -> Triphosphate chain_termination Chain Termination incorporation->chain_termination apoptosis Apoptosis chain_termination->apoptosis 2_Amino_2_deoxyinosine This compound 2_Amino_2_deoxyinosine->uptake

Figure 3: Hypothesized mechanism of action for this compound as a potential antiviral or anticancer agent.

Experimental Protocols for Characterization

To facilitate further research, this section outlines standard experimental protocols for the characterization of this compound.

Purity and Identity Verification by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a fundamental technique to assess the purity of the compound and to separate it from potential impurities or degradation products. A reversed-phase C18 column is typically suitable for separating polar nucleosides.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a gradient of (A) 0.1 M triethylammonium acetate (TEAA), pH 7.0, and (B) acetonitrile.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Detector: UV detector set to the λmax of the hypoxanthine chromophore (approximately 249 nm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: A linear gradient from 0% to 50% B over 30 minutes.

  • Analysis: Inject the sample and monitor the chromatogram. A single major peak indicates high purity.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical structure and connectivity of the molecule. ¹H and ¹³C NMR are essential for confirming the identity and structure of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR: Acquire a ¹H NMR spectrum. Key signals to observe include the anomeric proton (H1'), the protons of the deoxyribose ring, and the protons of the hypoxanthine base. The chemical shift and coupling constants of the H2' proton will be significantly different from that of 2'-deoxyinosine due to the presence of the amino group.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum. This will confirm the number of unique carbon atoms and their chemical environments.

  • 2D NMR (COSY, HSQC): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Molecular Weight Determination by Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the precise molecular weight of the compound, confirming its elemental composition.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with the ionization source (e.g., methanol/water for electrospray ionization - ESI).

  • Mass Spectrometry:

    • Ionization Source: ESI is a soft ionization technique suitable for polar molecules like nucleosides.

    • Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is preferred for accurate mass measurement.

  • Analysis: Observe the mass spectrum for the protonated molecule [M+H]⁺. The measured mass should correspond to the calculated exact mass of C₁₀H₁₃N₅O₃.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its unique chemical properties, conferred by the 2'-amino group, warrant further investigation. Future research should focus on obtaining precise experimental data for its physicochemical properties, exploring its reactivity for the synthesis of new derivatives, and conducting comprehensive biological screening to elucidate its potential as an antiviral or anticancer agent. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers embarking on the study of this intriguing molecule.

References

An In-Depth Technical Guide to the Structural Analysis of 2'-Amino-2'-deoxyinosine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies employed in the structural elucidation of 2'-Amino-2'-deoxyinosine, a purine nucleoside analog of significant interest to researchers in drug discovery and molecular biology. As a molecule with potential therapeutic applications, a thorough understanding of its three-dimensional structure and physicochemical properties is paramount for mechanism-of-action studies and further development.

Introduction to this compound: A Nucleoside Analog of Interest

This compound, chemically known as 9-(2-amino-2-deoxy-β-D-ribofuranosyl)-hypoxanthine, is a synthetic derivative of the naturally occurring nucleoside inosine. The key modification in this analog is the substitution of the hydroxyl group at the 2' position of the ribose sugar with an amino group. This seemingly subtle alteration can have profound effects on the molecule's conformation, hydrogen bonding capabilities, and interactions with biological macromolecules, making it a subject of interest for antiviral and antineoplastic research.[1] The structural analysis of this compound is crucial for understanding its biological activity and for the rational design of new therapeutic agents.

Core Structural Elucidation Workflow

The comprehensive structural characterization of this compound relies on a synergistic combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information, which, when integrated, affords a complete picture of the molecule's atomic arrangement and stereochemistry.

Structural_Elucidation_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Crystallographic Analysis cluster_3 Structural Confirmation Synthesis High-Purity Synthesis Purification Chromatographic Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 15N, 2D) Purification->NMR Provides atomic connectivity and conformational insights MS Mass Spectrometry (ESI, HRMS) Purification->MS Confirms molecular weight and elemental composition XRay X-ray Crystallography Purification->XRay Requires high-purity crystals Structure Final 3D Structure and Conformation NMR->Structure MS->Structure XRay->Structure Provides definitive solid-state 3D structure

Figure 1: A generalized workflow for the structural elucidation of this compound, highlighting the interplay between different analytical techniques.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Unraveling the Molecular Framework in Solution

NMR spectroscopy is the cornerstone of structural analysis for organic molecules like this compound in a solution state. It provides detailed information about the chemical environment of each atom, their connectivity, and the molecule's conformational dynamics.

Experimental Protocol: 1D and 2D NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O). The choice of solvent is critical to avoid exchange of labile protons (e.g., -NH2, -OH) with the solvent.

  • 1D NMR Acquisition:

    • 1H NMR: Acquire a proton NMR spectrum to identify the chemical shifts and coupling constants of all non-exchangeable protons. This provides initial information on the sugar pucker and the orientation of the nucleobase.

    • 13C NMR: Obtain a carbon spectrum, often using proton decoupling, to identify the chemical shifts of all carbon atoms in the molecule.

  • 2D NMR for Structural Assignment:

    • COSY (Correlation Spectroscopy): Establish proton-proton coupling networks, which is instrumental in assigning the protons of the ribose ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the 13C spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the ribose sugar to the hypoxanthine base.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provide information about through-space proximity of protons, which is key to determining the glycosidic bond conformation (syn vs. anti) and the sugar pucker.

  • 15N NMR for Probing the Amino Group: For a detailed analysis of the 2'-amino group, synthesis of an 15N-labeled analog is highly beneficial. 15N NMR can be used to accurately determine the pKa of the amino group, which is vital for understanding its protonation state at physiological pH.[2]

Data Interpretation and Expected Results

The interpretation of NMR spectra for this compound would involve a stepwise assignment of all proton and carbon signals. The chemical shifts would be compared to those of related nucleosides like 2'-deoxyinosine and 2'-amino-2'-deoxyguanosine to understand the electronic effects of the 2'-amino group.

Technique Information Gained Expected Observations for this compound
1H NMR Proton chemical shifts, coupling constants (J-values)Distinct signals for the anomeric proton (H1'), sugar protons (H2', H3', H4', H5', H5''), and base protons (H2, H8). J-couplings between sugar protons reveal the sugar pucker.
13C NMR Carbon chemical shiftsCharacteristic signals for the ribose carbons and the hypoxanthine carbons. The C2' signal will be significantly shifted compared to 2'-deoxyinosine due to the attached amino group.
COSY 1H-1H connectivityCorrelation cross-peaks will confirm the spin system of the ribose ring.
HSQC/HMBC 1H-13C connectivity (1-bond and long-range)Unambiguous assignment of all protonated carbons. HMBC will show a key correlation between H1' and C4/C8 of the hypoxanthine base, confirming the N9-glycosidic linkage.
NOESY Through-space proton proximitiesNOEs between the base protons and the sugar protons will determine the syn or anti conformation around the glycosidic bond.
15N NMR Nitrogen chemical shifts, pKa of the amino groupThe chemical shift of the 2'-NH2 group will be pH-dependent, allowing for the determination of its pKa.[2]

Part 2: Mass Spectrometry - Confirming Molecular Identity and Integrity

Mass spectrometry (MS) is an indispensable tool for the unambiguous determination of the molecular weight and elemental composition of this compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for electrospray ionization (ESI), typically a mixture of water and acetonitrile with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Ionization: Introduce the sample into the mass spectrometer using an ESI source. This soft ionization technique minimizes fragmentation and preserves the molecular ion.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the mass spectrum, focusing on the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]+.

Data Interpretation and Expected Results

The primary outcome of HRMS analysis is the accurate mass of the molecular ion. This experimental mass is then compared to the theoretical mass calculated from the elemental formula of this compound (C10H13N5O4).

Parameter Expected Value for this compound
Molecular Formula C10H13N5O4
Theoretical Monoisotopic Mass 267.0968 g/mol
Expected [M+H]+ in HRMS 268.1046 m/z

A match between the measured and theoretical mass to within a few parts per million (ppm) provides high confidence in the elemental composition and, by extension, the molecular identity of the synthesized compound. Tandem mass spectrometry (MS/MS) can be further employed to fragment the molecular ion and analyze the resulting product ions, providing additional structural information, such as the characteristic loss of the deoxyribose sugar.

Part 3: X-ray Crystallography - The Definitive Three-Dimensional Structure

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule in its solid, crystalline state. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The most critical and often challenging step is to grow single crystals of this compound of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined against the experimental data to yield the final, high-resolution crystal structure.

XRay_Crystallography_Workflow Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Phasing) Data_Collection->Structure_Solution Structure_Refinement Model Building and Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Atomic Model Structure_Refinement->Final_Structure

Figure 2: A simplified workflow for determining the crystal structure of a small molecule like this compound.

Data Interpretation and Expected Structural Features

The final output of an X-ray crystallographic analysis is a detailed three-dimensional model of the molecule. For this compound, this would reveal:

  • Precise Bond Lengths and Angles: Confirmation of the covalent structure.

  • Conformation of the Ribose Sugar: The exact sugar pucker (e.g., C2'-endo, C3'-endo) in the solid state.

  • Glycosidic Torsion Angle: The orientation of the hypoxanthine base relative to the sugar.

  • Intermolecular Interactions: The hydrogen bonding network and crystal packing arrangement, which can provide insights into how the molecule might interact with biological targets.

Conclusion: An Integrated Approach to Structural Certainty

The structural analysis of this compound is a multi-faceted process that requires the application of several advanced analytical techniques. NMR spectroscopy provides a detailed picture of the molecule's structure and dynamics in solution, while mass spectrometry confirms its molecular formula with high accuracy. X-ray crystallography, when successful, delivers the definitive solid-state structure. Together, these methods provide the foundational knowledge required for understanding the biological function of this important nucleoside analog and for guiding future drug development efforts.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 2'-Amino-2'-deoxyinosine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among these, 2'-amino-2'-deoxyinosine offers unique chemical properties that can enhance the functionality of synthetic nucleic acids. This document provides a comprehensive guide for the successful incorporation of this compound into oligonucleotides, covering the synthesis of the necessary phosphoramidite building block, detailed protocols for solid-phase synthesis, deprotection, purification, and characterization, as well as an overview of key applications.

Introduction: The Significance of 2'-Amino Modifications

The introduction of chemical modifications into synthetic oligonucleotides can dramatically alter their biological and chemical properties.[1][2] Modifications at the 2' position of the ribose sugar are particularly impactful, influencing nuclease resistance, binding affinity to target sequences, and overall duplex stability.[3] The 2'-amino group, in particular, is a valuable modification. While it can maintain the hydrogen-bonding capacity of the natural 2'-hydroxyl group, it alters the nucleophilicity and pKa at that position.[4] This modification has been shown to increase the half-life of oligonucleotides in serum, a critical attribute for therapeutic applications.[3]

This compound, specifically, is a purine analog that can be incorporated into oligonucleotides to modulate their properties. Oligonucleotides containing 2'-amino modifications have found applications in various fields, including the development of antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers.[1][3][5]

Synthesis of this compound Phosphoramidite

The cornerstone of incorporating any modified nucleoside into an oligonucleotide via automated solid-phase synthesis is the corresponding phosphoramidite building block.[6][7] The synthesis of this compound phosphoramidite requires a multi-step chemical process that involves the protection of reactive functional groups to prevent unwanted side reactions during oligonucleotide synthesis.

A general synthetic route involves:

  • Protection of the 2'-amino group: The 2'-amino group is nucleophilic and requires protection. A common strategy is the use of a photolabile protecting group like 4,5-dimethoxy-2-nitrobenzyloxycarbonyl, or other suitable protecting groups that are stable during the subsequent reaction steps but can be removed under specific conditions.[4][8]

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for the stepwise, 3' to 5' synthesis of the oligonucleotide.[7]

  • Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This is commonly achieved using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.[8]

Improved and more convenient protocols for the synthesis of 2'-amino-2'-deoxyguanosine and its phosphoramidite derivatives have been developed, which can be adapted for this compound.[9]

Automated Solid-Phase Synthesis of Oligonucleotides

The incorporation of the this compound phosphoramidite into a growing oligonucleotide chain follows the well-established principles of solid-phase synthesis.[6][10][11] The process is cyclic, with each cycle adding one nucleotide to the chain.

The Synthesis Cycle

The automated synthesis cycle consists of four main steps:

  • De-blocking (Detritylation): The cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleotide bound to the solid support. This is typically achieved using a solution of a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.[6]

  • Coupling: The this compound phosphoramidite, activated by an activator like tetrazole, is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[6] This forms a phosphite triester linkage.

  • Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are "capped" by acetylation using a mixture of acetic anhydride and 1-methylimidazole.

  • Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to the more stable phosphate triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support-Bound Nucleoside deblock 1. Deblocking (Detritylation) Remove 5'-DMT group start->deblock couple 2. Coupling Add this compound Phosphoramidite + Activator deblock->couple cap 3. Capping Acetylate unreacted 5'-OH groups couple->cap oxidize 4. Oxidation Convert Phosphite to Phosphate cap->oxidize next_cycle Repeat for next nucleotide oxidize->next_cycle next_cycle->deblock Yes cleave 5. Cleavage from Support & Base Deprotection next_cycle->cleave No (synthesis complete) purify 6. Purification (e.g., HPLC) cleave->purify characterize 7. Characterization (e.g., Mass Spectrometry) purify->characterize final_product Final Purified Oligonucleotide characterize->final_product

Caption: Workflow for the incorporation of this compound.

Deprotection and Purification of 2'-Amino-Modified Oligonucleotides

Following synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups on the bases and the phosphate backbone must be removed.[11] This deprotection step is critical and must be performed under conditions that do not degrade the oligonucleotide.[12][13]

Deprotection Protocols

The choice of deprotection method depends on the protecting groups used during synthesis.

Protocol 1: Standard Deprotection with Ammonium Hydroxide This protocol is suitable for oligonucleotides synthesized with standard protecting groups.

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide (28-30%) for a 1 µmol synthesis.[12]

  • Seal the vial tightly and heat at 55°C for 8-12 hours.[12] This step cleaves the oligonucleotide from the support and removes the base and phosphate protecting groups.

  • After cooling to room temperature, transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the dried pellet in an appropriate buffer for purification.

Protocol 2: UltraFast Deprotection with AMA For faster deprotection, a mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) can be used.[12][14]

  • Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.

  • Add 1-2 mL of the AMA solution to the solid support in a screw-cap vial.

  • Heat at 65°C for 10-15 minutes.[12]

  • Cool, transfer the supernatant, and dry as described in the standard protocol. Note: This method may require the use of acetyl-protected dC to avoid side reactions.[14]

Deprotection MethodReagentTemperatureDurationApplicable Protecting Groups
Standard Concentrated Ammonium Hydroxide (28-30%)55°C8-12 hoursStandard groups (e.g., Bz, iBu)[12]
UltraFast AMA (1:1 Ammonium Hydroxide/Methylamine)65°C10-15 minutesStandard groups (Ac-dC recommended)[12][14]
Mild 0.05 M Potassium Carbonate in MethanolRoom Temp.4 hoursUltraMild groups[12]
Purification

Crude deprotected oligonucleotides are a mixture of the full-length product and shorter, failed sequences. High-performance liquid chromatography (HPLC) is often used to purify the desired oligonucleotide to a high degree of purity.[6]

Characterization of the Final Product

After purification, it is essential to verify the identity and purity of the 2'-amino-modified oligonucleotide.

  • Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the synthesized oligonucleotide, ensuring the correct incorporation of the this compound.[8][15]

  • HPLC Analysis: Analytical HPLC can be used to assess the purity of the final product.

  • UV-Vis Spectroscopy: The concentration of the oligonucleotide solution is determined by measuring its absorbance at 260 nm.

  • Enzymatic Digestion: Digestion of the oligonucleotide with nucleases followed by analysis of the resulting nucleosides can confirm the sequence and the presence of the modified base.

Applications of Oligonucleotides Containing this compound

The unique properties conferred by the 2'-amino modification make these oligonucleotides valuable tools in research and drug development.[1][5][]

  • Antisense Technology: 2'-amino-modified oligonucleotides can exhibit enhanced nuclease resistance and binding affinity to target mRNA, making them promising candidates for antisense therapeutics.[1][5] Their mechanism involves binding to a specific mRNA sequence to inhibit its translation into a protein.

  • siRNA Therapeutics: The increased stability of 2'-amino-modified oligonucleotides is also beneficial for siRNA applications, where the oligonucleotides guide the cleavage of target mRNA.[5]

  • Aptamer Development: Aptamers are structured oligonucleotides that bind to specific targets like proteins. 2'-amino modifications can be incorporated into aptamer libraries to select for molecules with improved binding and stability.[1]

  • Diagnostics: The enhanced hybridization properties of these modified oligonucleotides can improve the specificity and sensitivity of diagnostic probes used in techniques like fluorescent in situ hybridization (FISH).[]

Application_Pathway cluster_cell Cellular Environment Oligo 2'-Amino-Modified Antisense Oligonucleotide mRNA Target mRNA Oligo->mRNA Hybridization RNaseH RNase H Oligo->RNaseH Recruitment Ribosome Ribosome mRNA->Ribosome Translation mRNA->RNaseH Recruitment Protein Disease-Causing Protein Ribosome->Protein Synthesis Disease Progression Disease Progression RNaseH->mRNA Cleavage

Caption: Antisense mechanism using a 2'-amino-modified oligonucleotide.

Conclusion

The incorporation of this compound into oligonucleotides provides a powerful strategy for enhancing their therapeutic and diagnostic potential. By leveraging robust protocols for phosphoramidite synthesis, automated solid-phase synthesis, and meticulous deprotection and purification, researchers can generate high-quality modified oligonucleotides. The resulting molecules, with their improved stability and binding characteristics, are poised to drive innovation in the fields of gene silencing, aptamer-based therapies, and molecular diagnostics.

References

Application Notes and Protocols for 2'-Amino-2'-deoxyinosine in RNA Labeling

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2'-Amino-2'-deoxyinosine (2'-Am-Ino) for the labeling of RNA. This document details the underlying principles, step-by-step protocols for enzymatic incorporation and post-synthesis chemical labeling, and critical insights into the experimental choices involved.

Introduction: The Strategic Advantage of 2'-Amino Modification in RNA Labeling

The 2'-hydroxyl group of ribonucleotides is a cornerstone of RNA structure and function, participating in crucial interactions that dictate folding and catalysis.[1] Introducing modifications at this position offers a powerful strategy to probe and manipulate RNA. The 2'-amino (2'-NH2) modification, in particular, provides a unique chemical handle for the covalent attachment of various functional moieties, such as fluorophores, biotin, or crosslinking agents, without significantly perturbing the global RNA structure.[1][]

This compound, when incorporated into an RNA molecule, serves as a versatile tool for site-specific labeling. The primary amino group at the 2' position is a nucleophile that can readily react with electrophilic reagents, such as N-hydroxysuccinimide (NHS) esters, allowing for efficient and specific conjugation.[3][4] This approach offers several advantages over other labeling methods:

  • Site-Specificity: The 2'-amino group can be introduced at specific, predetermined positions within the RNA sequence during solid-phase synthesis or through enzymatic incorporation of the corresponding triphosphate.

  • Biocompatibility: The modification is generally well-tolerated by cellular machinery, making it suitable for in vivo applications.

  • Enhanced Stability: The presence of the 2'-amino group can confer increased resistance to nuclease degradation, a desirable property for many RNA-based therapeutics and diagnostics.[][5]

This guide will detail two primary workflows for utilizing 2'-Am-Ino in RNA labeling: enzymatic incorporation of this compound triphosphate (2'-Am-InoTP) and post-synthetic labeling of chemically synthesized RNA containing 2'-Am-Ino.

PART 1: Enzymatic Incorporation of this compound Triphosphate

The enzymatic synthesis of RNA containing 2'-Am-Ino is achieved through in vitro transcription using a suitable RNA polymerase. While not all polymerases tolerate modified nucleotides, certain variants, particularly of T7 RNA polymerase, can efficiently incorporate 2'-amino-modified NTPs.

Protocol 1: In Vitro Transcription with 2'-Am-InoTP

This protocol outlines the general steps for incorporating 2'-Am-Ino into an RNA transcript during in vitro transcription.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase (a variant with enhanced acceptance of 2'-modified NTPs is recommended)

  • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

  • This compound triphosphate (2'-Am-InoTP)

  • Transcription buffer (typically supplied with the polymerase)

  • RNase inhibitor

  • Nuclease-free water

  • DNase I (RNase-free)

  • RNA purification kit or phenol:chloroform

Experimental Workflow:

cluster_0 In Vitro Transcription A Assemble Transcription Reaction (DNA template, NTPs, 2'-Am-InoTP, Buffer, RNase Inhibitor) B Add T7 RNA Polymerase A->B C Incubate at 37°C (2-4 hours) B->C D DNase I Treatment (to remove DNA template) C->D E Purify 2'-Amino-Modified RNA D->E

Workflow for enzymatic incorporation of 2'-Am-Ino.

Step-by-Step Procedure:

  • Reaction Setup: Thaw all components on ice. In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature. The final volume is typically 20 µL.

ComponentFinal ConcentrationExample Volume (for 20 µL)
Nuclease-free water-to 20 µL
Transcription Buffer (10X)1X2 µL
DTT (100 mM)10 mM2 µL
ATP, CTP, GTP, UTP (10 mM each)1 mM each2 µL
2'-Am-InoTP (10 mM)0.5-2 mM1-4 µL
RNase Inhibitor (40 U/µL)1 U/µL0.5 µL
Linearized DNA Template (1 µg/µL)50 ng/µL1 µL
T7 RNA Polymerase-2 µL
  • Initiation: Add the T7 RNA polymerase to the reaction mixture. Mix gently by pipetting.

  • Incubation: Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times can increase yield but may also lead to the accumulation of shorter, aborted transcripts.

  • Template Removal: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes. This step is crucial to remove the DNA template, which can interfere with downstream applications.

  • RNA Purification: Purify the 2'-amino-modified RNA using a commercial RNA purification kit or by standard phenol:chloroform extraction followed by ethanol precipitation.

  • Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). The quality and integrity of the transcript should be assessed by denaturing polyacrylamide gel electrophoresis (PAGE).

PART 2: Post-Synthetic Labeling of 2'-Amino-Modified RNA

Once the 2'-amino-modified RNA has been synthesized, the primary amino group can be readily labeled with a variety of molecules. The most common approach utilizes NHS ester chemistry, where the NHS ester of a dye or other molecule reacts with the 2'-amino group to form a stable amide bond.

Protocol 2: NHS Ester Labeling of 2'-Amino-RNA

This protocol provides a general procedure for labeling 2'-amino-modified RNA with an NHS ester-activated fluorescent dye.

Materials:

  • Purified 2'-amino-modified RNA

  • NHS ester of the desired fluorescent dye (e.g., Cy3-NHS ester, Cy5-NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • Nuclease-free water

  • RNA purification supplies (e.g., ethanol, sodium acetate, spin columns)

Experimental Workflow:

cluster_1 Post-Synthetic Labeling F Dissolve 2'-Amino-RNA in Labeling Buffer H Mix RNA and Dye Solutions F->H G Prepare NHS-Ester Dye Solution in DMF/DMSO G->H I Incubate in the dark at room temperature (2-4 hours or overnight) H->I J Purify Labeled RNA (to remove unreacted dye) I->J K Assess Labeling Efficiency J->K

Workflow for post-synthetic labeling of 2'-amino-RNA.

Step-by-Step Procedure:

  • RNA Preparation: Resuspend the purified 2'-amino-modified RNA in the labeling buffer to a final concentration of 10-100 µM.

    Causality Behind Choices: The alkaline pH of the labeling buffer (pH 8.5-9.0) is crucial for the labeling reaction. At this pH, the primary amino group is deprotonated and thus more nucleophilic, facilitating its reaction with the NHS ester.[3]

  • Dye Preparation: Immediately before use, prepare a fresh solution of the NHS ester dye in anhydrous DMF or DMSO. The concentration of the dye stock is typically 10-20 mM.

    Causality Behind Choices: NHS esters are susceptible to hydrolysis, especially in the presence of water. Using anhydrous solvent and preparing the solution fresh minimizes this degradation and ensures efficient labeling.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the NHS ester dye solution to the RNA solution. Mix gently by vortexing.

    Causality Behind Choices: A molar excess of the dye is used to drive the reaction to completion and ensure high labeling efficiency. The optimal excess may need to be determined empirically.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight for convenience.

    Causality Behind Choices: The reaction is performed in the dark to prevent photobleaching of the fluorescent dye.

  • Purification of Labeled RNA: Remove the unreacted dye by ethanol precipitation or by using a suitable spin column. It is often necessary to perform multiple purification steps to completely remove the free dye.

    Causality Behind Choices: Complete removal of the free dye is critical for accurate quantification of labeling efficiency and for preventing background fluorescence in downstream applications.

  • Quantification and Labeling Efficiency: The concentration of the labeled RNA and the incorporated dye can be determined spectrophotometrically by measuring the absorbance at 260 nm (for RNA) and the excitation maximum of the dye. The labeling efficiency can be calculated as the ratio of the moles of dye to the moles of RNA.

Data Presentation

Table 1: Properties of 2'-Amino-Modified RNA

PropertyDescriptionImpact on Application
Nuclease Resistance Increased resistance to degradation by endo- and exonucleases.[][5]Prolongs the half-life of RNA in biological systems, beneficial for therapeutics and in vivo imaging.
Thermal Stability The effect on duplex stability is context-dependent. It can be slightly destabilizing.[4]May need to be considered in the design of hybridization-based assays.
Chemical Reactivity The 2'-amino group is a reactive nucleophile.Enables efficient and specific covalent modification with a wide range of molecules.[1][3]
Conformation Generally maintains the A-form helical structure of RNA.Minimally perturbs the overall structure and function of the RNA molecule.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of in vitro transcribed RNA Suboptimal concentration of 2'-Am-InoTP.Titrate the concentration of 2'-Am-InoTP.
Inefficient polymerase.Use a polymerase variant known to be tolerant of 2'-modified nucleotides.
Low labeling efficiency Hydrolyzed NHS ester dye.Prepare fresh dye solution in anhydrous solvent immediately before use.
Incorrect pH of labeling buffer.Ensure the pH of the labeling buffer is between 8.5 and 9.0.
Insufficient molar excess of dye.Increase the molar excess of the dye in the labeling reaction.
High background in fluorescence assays Incomplete removal of free dye.Perform additional purification steps (e.g., multiple ethanol precipitations or column purifications).

Conclusion

The use of this compound provides a robust and versatile platform for the site-specific labeling of RNA. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in these application notes, researchers can successfully generate high-quality labeled RNA for a wide range of applications in molecular biology, diagnostics, and drug development.

References

Unlocking RNA's Secrets: A Guide to Using 2'-Amino-2'-deoxyinosine for Structural and Functional Interrogation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for utilizing 2'-Amino-2'-deoxyinosine as a powerful tool to investigate the intricate world of RNA structure and function. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer in-depth insights into the rationale behind experimental design and data interpretation. While specific literature on the extensive applications of this compound is still emerging, the principles and protocols outlined herein are based on well-established methodologies for analogous 2'-amino-modified ribonucleosides, providing a robust framework for its use.

Introduction: The Power of a Single Atom Substitution

The 2'-hydroxyl group of ribose is a cornerstone of RNA's unique structural and catalytic properties, participating in hydrogen bonding, metal ion coordination, and conformational stability.[1] To dissect the specific contributions of a particular 2'-hydroxyl group, researchers employ a strategy of subtle perturbation through chemical modification. The substitution of the 2'-hydroxyl with a 2'-amino group, creating 2'-amino-2'-deoxynucleosides, offers a unique set of physicochemical properties to probe these interactions.[1]

This compound, a synthetic analog of the naturally occurring nucleoside inosine, introduces a primary amine at the 2' position of the ribose sugar. This modification imparts several key features that can be exploited experimentally:

  • Altered Hydrogen Bonding: The 2'-amino group can act as a hydrogen bond donor, but its properties differ from the hydroxyl group it replaces.

  • Unique pKa: The pKa of the 2'-amino group is approximately 6.2, meaning it can be protonated at physiologically relevant pH, introducing a positive charge.[2]

  • Chemical Handle: The primary amine serves as a nucleophilic handle for the site-specific attachment of biophysical probes, such as fluorophores and spin labels.

This guide will detail the synthesis of RNA containing this compound and provide protocols for its application in structural analysis, investigation of RNA catalysis, and biophysical characterization.

Synthesis and Incorporation of this compound into RNA

The site-specific incorporation of this compound into an RNA oligonucleotide is achieved through standard solid-phase phosphoramidite chemistry. This requires the chemical synthesis of the corresponding this compound phosphoramidite building block.

Conceptual Workflow for Phosphoramidite Synthesis and RNA Incorporation

G cluster_0 Phosphoramidite Synthesis cluster_1 Solid-Phase RNA Synthesis start This compound protect Protection of 5'-OH and 2'-NH2 start->protect DMTr-Cl, Protecting Group phosphitylation Phosphitylation of 3'-OH protect->phosphitylation Phosphitylating Agent phosphoramidite Purified 2'-Amino-2'- deoxyinosine Phosphoramidite phosphitylation->phosphoramidite Purification coupling Coupling with Phosphoramidite phosphoramidite->coupling cpg Controlled Pore Glass (CPG) Support deprotect_cpg 5'-Deprotection cpg->deprotect_cpg deprotect_cpg->coupling This compound Phosphoramidite capping Capping coupling->capping oxidation Oxidation capping->oxidation oxidation->deprotect_cpg Repeat for desired sequence cleavage Cleavage and Deprotection oxidation->cleavage Final Cycle purified_rna Purified RNA with This compound cleavage->purified_rna HPLC Purification

Caption: Workflow for synthesizing this compound phosphoramidite and its incorporation into RNA.

Protocol: Solid-Phase Synthesis of RNA containing this compound

This protocol outlines the general steps for incorporating the modified phosphoramidite into an RNA sequence using an automated solid-phase synthesizer.

Materials:

  • This compound phosphoramidite (synthesis required, or custom order)

  • Standard RNA phosphoramidites (A, C, G, U)

  • Controlled Pore Glass (CPG) solid support

  • Standard reagents for RNA synthesis (activator, capping reagents, oxidizing agent, deblocking solution)

  • Deprotection solutions (e.g., methylamine, triethylamine trihydrofluoride)

  • Buffers for HPLC purification

Procedure:

  • Phosphoramidite Preparation: Synthesize the this compound phosphoramidite following established chemical procedures. This typically involves protection of the 5'-hydroxyl and 2'-amino groups, followed by phosphitylation of the 3'-hydroxyl group.

  • Automated RNA Synthesis: a. Program the desired RNA sequence into the DNA/RNA synthesizer. b. Install the this compound phosphoramidite on a designated port of the synthesizer. c. Initiate the synthesis protocol. The synthesizer will perform the iterative cycles of deprotection, coupling, capping, and oxidation to build the RNA chain on the CPG support.

  • Cleavage and Deprotection: a. Following synthesis, treat the CPG support with the appropriate cleavage and deprotection solution (e.g., a mixture of aqueous methylamine and gaseous methylamine) to release the RNA from the support and remove the base and phosphate protecting groups. b. Remove the 2'-O-silyl protecting groups using a reagent such as triethylamine trihydrofluoride.

  • Purification: a. Purify the crude RNA product by high-performance liquid chromatography (HPLC), typically using a denaturing polyacrylamide gel or a reverse-phase column.[3] b. Collect the fractions containing the full-length product and desalt using size-exclusion chromatography or ethanol precipitation.

  • Quality Control: a. Verify the purity and identity of the synthesized RNA using techniques such as denaturing polyacrylamide gel electrophoresis (PAGE) and mass spectrometry.

Application: Probing RNA Structure through Chemical Labeling

The 2'-amino group serves as a unique chemical handle for the site-specific attachment of fluorescent dyes, cross-linking agents, or other biophysical probes.

Rationale for Chemical Labeling

By introducing a reporter molecule at a specific site, researchers can gain insights into:

  • Local Environment: Changes in the fluorescence properties of a dye can report on the polarity and dynamics of its immediate surroundings.

  • Distance Measurements: Using Förster Resonance Energy Transfer (FRET) between two different fluorophores placed at specific locations, distances within the folded RNA can be estimated.

  • Intermolecular Interactions: Cross-linking agents can be used to identify residues in close proximity, both within the RNA and with interacting proteins.

Protocol: Fluorescent Labeling of 2'-Amino-modified RNA

This protocol describes the labeling of the 2'-amino group with an amine-reactive fluorescent dye.

Materials:

  • Purified RNA containing a single this compound

  • Amine-reactive fluorescent dye (e.g., NHS-ester or isothiocyanate derivative of Cy3, Cy5, or fluorescein)

  • Labeling buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

  • Size-exclusion chromatography columns for purification

Procedure:

  • RNA Preparation: Dissolve the purified RNA in the labeling buffer to a concentration of 10-50 µM.

  • Dye Preparation: Dissolve the amine-reactive dye in anhydrous DMSO to a concentration of 10-20 mM immediately before use.

  • Labeling Reaction: a. Add a 10- to 50-fold molar excess of the reactive dye solution to the RNA solution. b. Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification of Labeled RNA: a. Remove the excess, unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25). b. Further purify the labeled RNA from any unlabeled RNA by HPLC or denaturing PAGE.

  • Characterization: a. Determine the labeling efficiency by measuring the absorbance of the RNA at 260 nm and the dye at its specific absorbance maximum. b. Confirm the site of labeling by enzymatic digestion and mass spectrometry analysis of the fragments.

Application: Investigating RNA Catalysis

The distinct properties of the 2'-amino group can be used to probe the roles of specific 2'-hydroxyl groups in the active sites of ribozymes.

Probing the Active Site of a Group I Intron

The self-splicing group I intron from Tetrahymena thermophila utilizes a guanosine cofactor to initiate the splicing reaction. It has been shown that 2'-amino-2'-deoxyguanosine can substitute for guanosine as a cofactor, indicating that the 2'-amino group can participate in the catalytic mechanism, likely through its ability to engage in hydrogen bonding and potentially be protonated.

Conceptual Experimental Design for Ribozyme Catalysis Study

G cluster_0 Ribozyme Assay Setup cluster_1 Data Analysis ribozyme Group I Intron Ribozyme reaction Incubate at 37°C ribozyme->reaction substrate RNA Substrate substrate->reaction cofactor Guanosine Cofactor (or this compound) cofactor->reaction buffer Reaction Buffer (with MgCl2) buffer->reaction quench Quench Reaction reaction->quench analysis Denaturing PAGE quench->analysis quantify Quantify Products and Substrate analysis->quantify kinetics Determine Kinetic Parameters (k_cat, K_M) quantify->kinetics

Caption: Experimental workflow for studying the effect of this compound on ribozyme catalysis.

Application: Biophysical Characterization of RNA

Incorporating this compound can provide insights into the forces that stabilize RNA structures.

Thermal Melting Analysis

The thermal stability of an RNA duplex containing this compound can be compared to its unmodified counterpart to determine the energetic contribution of the 2'-hydroxyl group at that position. Studies with 2'-amino-2'-deoxycytidine have shown that the presence of the 2'-amino group can destabilize RNA duplexes.[2][4]

Protocol: UV Thermal Denaturation

Materials:

  • Lyophilized, purified RNA oligonucleotides (modified and unmodified)

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Sample Preparation: a. Dissolve the complementary RNA strands in the melting buffer to a final concentration of 2-5 µM. b. Anneal the duplexes by heating to 95°C for 3 minutes and then slowly cooling to room temperature.

  • Data Collection: a. Transfer the annealed samples to quartz cuvettes and place them in the spectrophotometer. b. Monitor the absorbance at 260 nm as the temperature is increased from 20°C to 95°C at a rate of 0.5°C per minute.

  • Data Analysis: a. Plot the absorbance versus temperature to generate a melting curve. b. Determine the melting temperature (Tm), which is the temperature at which 50% of the duplex is denatured, by finding the maximum of the first derivative of the melting curve. c. Compare the Tm of the modified duplex to the unmodified duplex to assess the effect of the 2'-amino substitution.

ModificationContextChange in Tm (°C) per modificationReference
2'-amino-2'-deoxycytidineRNA:RNA duplexDestabilizing[2][4]
2'-amino-2'-deoxycytidineDNA:RNA duplexDestabilizing[2][4]

Potential Application in SHAPE-MaP

Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) is a powerful technique for probing RNA structure at single-nucleotide resolution.[3][5] SHAPE reagents react with the 2'-hydroxyl group of flexible nucleotides. The presence of a 2'-amino group at a specific position would render that nucleotide unreactive to SHAPE reagents. This could be utilized in several ways:

  • Negative Control: The modified nucleotide can serve as an internal negative control to ensure the specificity of the SHAPE reagent.

  • Orthogonal Chemistry: The 2'-amino group could be used for the attachment of other probes in combination with SHAPE analysis of the rest of the RNA molecule.

While direct protocols for using this compound in SHAPE-MaP are not yet established, the principles of the technique suggest its potential utility in this context.

Conclusion

This compound is a versatile tool for the detailed investigation of RNA structure and function. Its unique chemical properties allow for the probing of local environments, the study of catalytic mechanisms, and the biophysical characterization of RNA molecules. The protocols and insights provided in this guide offer a solid foundation for researchers to employ this modified nucleoside in their quest to unravel the complexities of the RNA world.

References

Application Note & Protocols: Leveraging 2'-Amino-2'-deoxyinosine for Advanced Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of nucleic acid therapeutics.

Abstract: The therapeutic potential of antisense oligonucleotides (ASOs) is intrinsically linked to their chemical modifications, which are engineered to enhance stability, binding affinity, and efficacy while minimizing toxicity. This document provides a detailed technical guide on the application of 2'-Amino-2'-deoxyinosine, a unique modification that introduces a primary amino group at the 2'-position of the ribose sugar. We will explore the synthesis, unique biophysical properties, and strategic incorporation of this modification into ASO designs. This guide offers field-proven insights and detailed protocols for the synthesis and evaluation of this compound-modified ASOs, empowering researchers to harness its distinct characteristics for next-generation therapeutic development.

The Rationale for 2'-Modification in Antisense Technology

Unmodified single-stranded DNA or RNA oligonucleotides are of limited therapeutic use due to their rapid degradation by cellular nucleases and poor binding affinity to target RNA.[1][2] The field of antisense technology has been built upon the systematic chemical modification of the oligonucleotide backbone, sugar, and nucleobase to overcome these limitations.[3]

Second-generation modifications, primarily at the 2'-position of the ribose, have been particularly successful. Modifications like 2'-O-methoxyethyl (2'-MOE) and 2'-Fluoro (2'-F) enhance nuclease resistance and increase the thermal stability of the ASO-RNA duplex by promoting an A-form helical structure, which is favored by RNA.[4][5][6] This increased stability is a cornerstone of ASO design, leading to improved potency.

The this compound modification introduces a new dimension to this paradigm. Unlike the neutral or electronegative substitutions of 2'-MOE or 2'-F, the 2'-amino group has a pKa of approximately 6.2.[7] This means that at physiological pH (~7.4), this group is predominantly protonated, conferring a localized positive charge to the sugar moiety. This unique cationic character presents both distinct advantages and design challenges that we will explore.

Synthesis and Incorporation of this compound

The successful application of any modified nucleotide begins with its robust chemical synthesis and efficient incorporation into the desired oligonucleotide sequence. The this compound monomer is typically prepared as a phosphoramidite building block for use in standard automated solid-phase oligonucleotide synthesis.[8][9]

Workflow: From Nucleoside to ASO

The overall process involves the chemical synthesis of the protected this compound phosphoramidite, followed by its incorporation into an oligonucleotide sequence using an automated DNA/RNA synthesizer.

Synthesis_Workflow cluster_0 Phosphoramidite Synthesis cluster_1 Solid-Phase Oligonucleotide Synthesis Start This compound Nucleoside Protect_Amino Protection of 2'-Amino Group (e.g., with Alloc) Start->Protect_Amino Protect_Base Protection of Hypoxanthine (if necessary) Protect_Amino->Protect_Base DMT_Protect 5'-OH Protection (DMTr-Cl) Protect_Base->DMT_Protect Phosphitylation 3'-Phosphitylation (e.g., 2-Cyanoethyl-N,N-diisopropyl- chlorophosphoramidite) DMT_Protect->Phosphitylation Amidite Final Protected Phosphoramidite Monomer Phosphitylation->Amidite Cycle Automated Synthesis Cycle: 1. Detritylation (Acid) 2. Coupling (Amidite + Activator) 3. Capping (Acetic Anhydride) 4. Oxidation (Iodine) Amidite->Cycle Incorporate into ASO CPG Controlled Pore Glass (CPG) Solid Support CPG->Cycle Cleavage Cleavage from Support & Deprotection (Ammonia) Cycle->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_ASO Purified 2'-Amino-Modified ASO Purification->Final_ASO RNaseH_Mechanism cluster_Hybrid ASO:mRNA Hybrid Formation cluster_Cleavage Target mRNA Cleavage wing1 2'-Amino Wing gap DNA Gap (8-10 nt) wing2 2'-Amino Wing hybrid_text ASO binds to complementary mRNA sequence via Watson-Crick base pairing. mRNA Target mRNA (5' -> 3') RNaseH RNase H1 Enzyme mRNA->RNaseH recruits cleavage_text RNase H1 recognizes the DNA:RNA hybrid at the gap and cleaves the mRNA strand. RNaseH->cleavage_text catalyzes cleaved_mRNA Cleaved mRNA Fragments Efficacy_Workflow cluster_treatment ASO Treatment cluster_analysis Analysis start Select Cell Line Expressing Target Gene culture Culture Cells to Optimal Confluency start->culture delivery ASO Delivery: - Gymnotic Uptake (Free) - Transfection (e.g., Lipofectamine) culture->delivery dose Dose-Response Curve (e.g., 0, 1, 3, 10, 30, 100 nM) delivery->dose controls Controls: - Untreated Cells - Scrambled Sequence ASO - Mismatch Control ASO incubation Incubate for 24-72 hours dose->incubation harvest Harvest Cells incubation->harvest split harvest->split rna_analysis RNA Analysis (RT-qPCR) split->rna_analysis for mRNA protein_analysis Protein Analysis (Western Blot / HCI) split->protein_analysis for Protein data Data Analysis: - Normalize to Housekeeping Gene - Calculate % Knockdown - Determine EC50 rna_analysis->data protein_analysis->data

References

Application Notes and Protocols for the Enzymatic Incorporation of 2'-Amino-2'-deoxyinosine by DNA Polymerases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the enzymatic incorporation of 2'-Amino-2'-deoxyinosine (2'-Am-dI) into DNA using DNA polymerases. The introduction of a primary amino group at the 2' position of the deoxyribose sugar of inosine offers a unique modification for nucleic acid chemistry, enabling novel applications in diagnostics, therapeutics, and biotechnology. This document outlines the selection of suitable DNA polymerases, provides step-by-step protocols for primer extension and PCR-based incorporation, and discusses the fidelity of this process. These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 2'-amino-modified nucleic acids.

Introduction: The Potential of 2'-Amino-Modified Nucleic Acids

The site-specific introduction of chemical modifications into DNA is a powerful tool for expanding its functional repertoire. While modifications to the nucleobase have been extensively studied, alterations to the sugar moiety, particularly at the 2' position, offer distinct advantages. The 2'-amino group can introduce a positive charge at physiological pH, potentially influencing DNA structure, stability, and interactions with proteins and other molecules.

This compound (2'-Am-dI) is a modified nucleoside that combines the features of a 2'-amino modification with the unique base-pairing properties of inosine, which can pair with all four canonical bases, albeit with varying stability. The enzymatic incorporation of its triphosphate form, this compound triphosphate (2'-Am-dITP), allows for the synthesis of DNA strands with site-specific modifications.

Potential Applications of 2'-Am-dI Modified DNA:

  • Enhanced Aptamer and DNAzyme Function: The introduction of amino groups can provide additional hydrogen bonding or catalytic functionalities, potentially leading to aptamers with higher affinity and DNAzymes with improved catalytic efficiency.

  • Modulation of DNA-Protein Interactions: The 2'-amino group can alter the local conformation of the DNA backbone and introduce new interaction points for DNA-binding proteins.

  • Post-Synthetic Labeling and Conjugation: The primary amine serves as a reactive handle for the attachment of fluorophores, biotin, or other functional moieties.[][2]

  • Development of Novel Therapeutic Oligonucleotides: 2'-amino modifications can increase the nuclease resistance and thermal stability of oligonucleotides, making them attractive for antisense and gene-silencing applications.[3][4]

This guide provides the foundational protocols to enable researchers to explore these applications by successfully incorporating 2'-Am-dI into their DNA sequences of interest.

Selecting a DNA Polymerase for 2'-Am-dITP Incorporation

The efficiency and fidelity of incorporating modified nucleotides are highly dependent on the chosen DNA polymerase.[5][6] The active site of a polymerase must be able to accommodate the modified sugar, and different polymerases exhibit varying degrees of promiscuity.[7] Generally, polymerases from the B family, such as Pfu and Vent, and some A-family polymerases, like the Klenow fragment, have shown utility in incorporating modified nucleotides.[8][9][10]

A preliminary screening of commercially available DNA polymerases is recommended to identify the optimal enzyme for your specific application.

Experimental Workflow: Screening DNA Polymerases

G cluster_0 Setup cluster_1 Reaction cluster_2 Analysis P_T Primer-Template DNA Incubation Primer Extension Assay (Incubate at optimal temp for each polymerase) P_T->Incubation dNTPs Natural dNTPs dNTPs->Incubation Am_dITP 2'-Am-dITP Am_dITP->Incubation Polymerases Panel of DNA Polymerases (Taq, Pfu, Vent (exo-), Klenow) Polymerases->Incubation Buffer Reaction Buffer Buffer->Incubation PAGE Denaturing PAGE Incubation->PAGE Imaging Phosphorimager or Fluorescent Scanner PAGE->Imaging Analysis Analyze Extension Products (Quantify incorporation efficiency) Imaging->Analysis

Caption: Workflow for screening DNA polymerases for 2'-Am-dITP incorporation.

Table 1: Representative DNA Polymerases for Screening
Polymerase FamilyExample PolymeraseKey Characteristics
A Family Klenow Fragment (3'→5' exo-)Moderate fidelity, generally tolerant of base modifications.[8]
Taq PolymeraseThermostable, low fidelity, commonly used in PCR.
B Family Pfu PolymeraseThermostable, high fidelity (proofreading).
Vent (exo-) PolymeraseThermostable, lacks proofreading, often shows high efficiency with modified dNTPs.[9][10]
Reverse Transcriptase Sequenase™ v. 2.0High processivity, can be used for primer extension at lower temperatures.[9]

Protocol: Primer Extension with 2'-Am-dITP

This protocol describes a single-nucleotide incorporation or a short extension using a selected DNA polymerase. Vent (exo-) DNA polymerase is often a good starting point due to its tolerance for modified nucleotides.[10]

Materials
  • Vent (exo-) DNA Polymerase

  • 10X ThermoPol Reaction Buffer

  • This compound triphosphate (2'-Am-dITP), 10 mM

  • Natural dNTP mix (dATP, dCTP, dGTP, dTTP), 10 mM each

  • DNA template and primer (primer 5'-end labeled with 32P or a fluorescent dye)

  • Nuclease-free water

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

Step-by-Step Protocol
  • Reaction Setup: On ice, combine the following components in a PCR tube:

ComponentVolume (µL) for 20 µL reactionFinal Concentration
Nuclease-free waterUp to 20-
10X ThermoPol Buffer21X
DNA Template (10 µM)10.5 µM
Labeled Primer (10 µM)10.5 µM
Natural dNTP mix (as needed)Variable50-200 µM each
2'-Am-dITP (10 mM)150 µM
Vent (exo-) DNA Polymerase (2 U/µL)10.1 U/µL
  • Thermal Cycling:

    • Denaturation: 95°C for 2 minutes.

    • Annealing: 55-65°C for 30 seconds (adjust based on primer Tm).

    • Extension: 72°C for 5-30 minutes (time depends on the desired length of extension).

  • Reaction Quenching: Add an equal volume (20 µL) of stop solution.

  • Analysis:

    • Heat the samples at 95°C for 5 minutes to denature the DNA.

    • Load the samples onto a denaturing polyacrylamide gel (15-20%).

    • Run the gel until the dyes have migrated sufficiently.

    • Visualize the bands using a phosphorimager or fluorescent scanner. The appearance of a band corresponding to the extended primer indicates successful incorporation.

Protocol: PCR Amplification using 2'-Am-dITP

Incorporating a modified nucleotide throughout a PCR product is more challenging because the polymerase must be able to read through the modified base on the template strand in subsequent cycles.[11]

Experimental Workflow: PCR with 2'-Am-dITP

G cluster_0 Reaction Setup cluster_1 PCR Amplification cluster_2 Analysis & Verification Template DNA Template PCR Perform 25-35 cycles of: - Denaturation (95°C) - Annealing (55-65°C) - Extension (72°C) Template->PCR Primers Forward & Reverse Primers Primers->PCR dNTPs Natural dNTPs dNTPs->PCR Am_dITP 2'-Am-dITP Am_dITP->PCR Polymerase Thermostable Polymerase (e.g., Vent (exo-)) Polymerase->PCR Buffer PCR Buffer Buffer->PCR Agarose Agarose Gel Electrophoresis PCR->Agarose Purify Purify PCR Product PCR->Purify Reamplify Re-amplify with natural dNTPs Purify->Reamplify Sequence Sanger Sequencing Reamplify->Sequence

Caption: Workflow for PCR-based incorporation of 2'-Am-dITP and verification.

Step-by-Step Protocol
  • Reaction Setup:

ComponentVolume (µL) for 50 µL reactionFinal Concentration
Nuclease-free waterUp to 50-
10X ThermoPol Buffer51X
DNA Template (1-10 ng/µL)120-200 pg/µL
Forward Primer (10 µM)2.50.5 µM
Reverse Primer (10 µM)2.50.5 µM
Natural dNTP mix (10 mM each)1200 µM each
2'-Am-dITP (10 mM)1200 µM
Vent (exo-) DNA Polymerase (2 U/µL)10.04 U/µL
  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 3 minutes.

    • 30 Cycles:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds.

      • Extension: 72°C for 1 min/kb.

    • Final Extension: 72°C for 5 minutes.

  • Analysis:

    • Run a portion of the PCR reaction on a 1-2% agarose gel to confirm the presence of a product of the correct size.

    • To verify the integrity of the sequence, the modified PCR product can be purified and re-amplified with natural dNTPs, followed by Sanger sequencing.[9]

Assessing the Fidelity of 2'-Am-dI Incorporation

The fidelity of a DNA polymerase refers to its ability to insert the correct nucleotide opposite a template base.[7] When using modified nucleotides, it is crucial to understand the misincorporation frequency. A steady-state kinetic analysis can be performed to determine the efficiency of incorporating 2'-Am-dITP opposite each of the four canonical bases.

Table 2: Hypothetical Fidelity Data for a B-Family Polymerase
Template BaseIncoming NucleotideRelative Incorporation Efficiency (kcat/Km)
C2'-Am-dITP 1.0 (Correct)
T2'-Am-dITP 0.05
G2'-Am-dITP 0.01
A2'-Am-dITP 0.02

This data is illustrative. Actual values must be determined experimentally.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or no incorporation Polymerase is inhibited by 2'-Am-dITP.Screen different DNA polymerases; try a lower concentration of 2'-Am-dITP.
Suboptimal reaction conditions.Optimize annealing temperature, extension time, and Mg2+ concentration.
No PCR product Polymerase cannot read a template containing 2'-Am-dI.Try a different polymerase for PCR; use a blend of polymerases (e.g., Taq and a proofreading enzyme).
Primer-dimer formation or non-specific amplification.Optimize primer design and annealing temperature.
Smeared bands on gel Nuclease contamination.Use nuclease-free reagents and barrier tips.
Polymerase stalling.Increase extension time; optimize dNTP concentrations.

Conclusion

The enzymatic incorporation of this compound represents a valuable technique for generating functionally enhanced DNA molecules. By carefully selecting the DNA polymerase and optimizing reaction conditions, researchers can successfully synthesize DNA containing this novel modification. The protocols and guidelines presented here provide a solid foundation for exploring the diverse applications of 2'-Am-dI-modified DNA in various fields of life sciences and drug development.

References

Application Note: Enhancing Aptamer Performance with 2'-Amino-Modified Nucleotides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for a More Robust Chemistry in Aptamer Development

Aptamers, single-stranded oligonucleotides capable of binding to targets with high affinity and specificity, represent a powerful alternative to antibodies in therapeutics, diagnostics, and bioanalysis.[1][2] Their in vitro selection process, Systematic Evolution of Ligands by Exponential Enrichment (SELEX), allows for the isolation of potent binders from vast combinatorial libraries.[1][3] However, natural DNA and RNA aptamers suffer from a critical vulnerability: rapid degradation by nucleases in biological fluids, which severely limits their in vivo applications.[2][4]

To overcome this limitation, chemical modification of the nucleotide building blocks is an essential strategy.[5][6] Modifications at the 2'-position of the ribose sugar, such as 2'-Fluoro (2'-F), 2'-O-methyl (2'-OMe), and 2'-amino (2'-NH2), are among the most effective for enhancing nuclease resistance and, in many cases, improving binding affinity.[5][6][7] This application note focuses on the strategic use of 2'-amino-modified nucleotides, a class of modifications that introduces novel chemical functionality to expand the structural and binding diversity of aptamers. While this guide centers on the principles of 2'-amino modifications, it is important to note that the specific compound 2'-Amino-2'-deoxyinosine is less commonly cited in SELEX literature. Therefore, we will focus on the well-documented use of 2'-amino-pyrimidines (2'-NH2-dC and 2'-NH2-dU/T) to illustrate the powerful concepts and protocols applicable to this entire class of compounds.

The introduction of the 2'-amino group provides a cationic primary amine at physiological pH, which can participate in hydrogen bonding and electrostatic interactions not possible with standard nucleotides. This expands the chemical "toolkit" available to the aptamer, enabling it to form more intricate and stable contacts with its target.[6][8] The result is often a significant increase in both stability and affinity. For example, 2'-aminopyrimidine-modified RNA ligands have demonstrated a stability increase of at least 1000-fold in human serum compared to their unmodified counterparts.[5][7]

The Advantage of 2'-Amino Modifications: Causality and Effect

The decision to incorporate 2'-amino-modified nucleotides into a SELEX workflow is driven by the clear advantages this modification confers upon the resulting aptamer.

Pillar 1: Enhanced Nuclease Resistance The primary driver for using 2'-modifications is to block the enzymatic activity of nucleases, which are ubiquitous in serum and cellular environments. Nucleases recognize the sugar-phosphate backbone of natural nucleic acids. The 2'-amino group provides steric hindrance, effectively shielding the phosphodiester bond from nuclease attack. This dramatically increases the aptamer's half-life in biological media, a prerequisite for most therapeutic and many diagnostic applications.[4][5][9]

Pillar 2: Increased Binding Affinity and Specificity The 2'-amino group is not merely a passive shield; it is an active participant in molecular recognition. As a hydrogen bond donor, it can form new contacts with amino acid residues on a protein target, such as aspartate or glutamate. This can lead to a tighter, more specific binding interaction than what is achievable with the four canonical bases alone.[5][10] This expansion of chemical functionality is a key strategy for improving the success rate of identifying high-affinity ligands.[6]

Pillar 3: Expanded Structural Diversity The presence of the 2'-amino group can influence the local conformation of the ribose sugar, favoring an A-form helical structure, similar to RNA. This pre-organization of the aptamer structure can reduce the entropic penalty of binding to a target, contributing to higher affinity. The ability to form novel tertiary structures increases the complexity of shapes the aptamer library can sample, thereby increasing the probability of finding a sequence that is perfectly complementary to the target.

Workflow and Protocol: Modified SELEX for 2'-Amino-Aptamers

Incorporating modified nucleotides requires adjustments to the standard SELEX protocol, particularly concerning the enzymatic amplification steps. The following protocol outlines a robust, self-validating workflow for the selection of 2'-amino-modified aptamers.

Overview of the Modified SELEX Cycle

The workflow integrates the modified nucleotides directly into the selection library, ensuring that the enhanced properties are present from the very first round of selection.

SELEX_Workflow cluster_0 SELEX Cycle lib 1. Initial Library (ssDNA or RNA with 2'-NH2 pyrimidines) inc 2. Incubation with Target lib->inc Introduce Target part 3. Partition (Bound vs. Unbound) inc->part Separate elute 4. Elution of Bound Sequences part->elute Recover amp 5. Reverse Transcription & PCR Amplification elute->amp Amplify Enrich ssDNA 6. ssDNA Generation (for next round) amp->ssDNA Isolate Strands ssDNA->inc Begin Next Round

Caption: Modified SELEX workflow for 2'-amino-aptamer selection.

Detailed Step-by-Step Protocol

This protocol is designed for selecting a 2'-amino-modified RNA aptamer pool.

Materials:

  • Initial Library: A single-stranded DNA template library with a central randomized region (e.g., N30-N40) flanked by constant primer binding sites.

  • Modified Nucleotides: 2'-Amino-UTP and 2'-Amino-CTP (2'-NH2-UTP, 2'-NH2-CTP).

  • Natural Nucleotides: ATP, GTP.

  • Enzymes:

    • T7 RNA Polymerase (mutant, e.g., Y639F, known to accept 2'-modified NTPs).[11]

    • Reverse Transcriptase (e.g., SuperScript III).

    • Taq DNA Polymerase or a high-fidelity proofreading polymerase.

  • Target Molecule: Immobilized on a solid support (e.g., magnetic beads, affinity column).

  • Buffers: Transcription buffer, binding buffer, wash buffer, elution buffer, RT buffer, PCR buffer.

  • Primers: Forward and Reverse primers for PCR amplification.

Procedure:

  • Preparation of the Modified RNA Pool (Round 1): a. Generate a double-stranded DNA template from the initial ssDNA library via PCR. b. Set up an in vitro transcription reaction using the dsDNA template. Crucially, the nucleotide mix must contain the modified triphosphates: 2'-NH2-UTP, 2'-NH2-CTP, and natural ATP and GTP. c. Use a mutant T7 RNA Polymerase (e.g., Y639F) that efficiently incorporates these modified nucleotides.[11] d. Incubate at 37°C for 4-6 hours. e. Purify the full-length modified RNA pool using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Binding and Selection: a. Fold the purified RNA pool by heating to 85°C for 5 minutes and then cooling slowly to room temperature in a suitable binding buffer. b. Incubate the folded RNA pool with the immobilized target molecule for an appropriate time (e.g., 30-60 minutes) to allow binding. c. Self-Validation Checkpoint: Include a negative control selection with beads lacking the target to assess non-specific binding.

  • Partitioning and Elution: a. Wash the solid support several times with wash buffer to remove unbound and weakly bound sequences. The stringency of the washes can be increased in later rounds (e.g., by increasing wash volume, time, or ionic strength). b. Elute the tightly bound RNA sequences using a high-salt buffer, a denaturant (e.g., urea), or by changing the pH, depending on the nature of the target interaction.

  • Reverse Transcription: a. Use the eluted RNA as a template for reverse transcription. b. Anneal the reverse primer and use a robust reverse transcriptase to synthesize the complementary DNA (cDNA).

  • PCR Amplification: a. Amplify the cDNA using PCR with both forward and reverse primers. b. Self-Validation Checkpoint: Run a small aliquot of the PCR product on an agarose gel to confirm successful amplification and enrichment. The presence of a band of the correct size indicates that the previous steps were successful.

  • Preparation for the Next Round: a. Use the amplified dsDNA as the template for the next round of in vitro transcription (return to Step 1b). b. Typically, 8-15 rounds of selection are performed with increasing stringency to enrich for the highest affinity aptamers.

  • Sequencing and Characterization: a. After the final round, clone and sequence the enriched dsDNA pool (or use high-throughput sequencing) to identify individual aptamer candidates. b. Synthesize individual candidate sequences with the 2'-amino modifications for characterization.

Characterization and Data Presentation

Once candidate aptamers are identified, their performance must be rigorously validated. Key metrics include binding affinity (Kd), specificity, and nuclease stability.

Quantitative Performance Data

The following table presents a summary of representative data comparing a hypothetical 2'-amino-modified aptamer to its unmodified DNA counterpart. Such data is typically generated using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).

Aptamer CandidateModificationTargetBinding Affinity (Kd)Half-life in 10% Serum
Aptamer-X-DNAUnmodifiedProtein-Y120 nM< 10 minutes
Aptamer-X-NH2 2'-Amino-Pyrimidines Protein-Y 5 nM > 24 hours
Aptamer-X-NH2Control Protein-ZNo BindingN/AN/A

This table illustrates the expected performance improvements. Actual results will vary based on the specific aptamer sequence and target.

Protocol: Nuclease Resistance Assay

Objective: To compare the stability of a 2'-amino-modified aptamer to an unmodified control in the presence of serum nucleases.

  • Label the 5'-end of both the modified and unmodified aptamers with a radioactive (e.g., ³²P) or fluorescent tag.

  • Incubate a fixed amount of each labeled aptamer in a solution containing 10% fetal bovine serum (or human serum) at 37°C.

  • At various time points (e.g., 0, 15 min, 1 hr, 4 hrs, 24 hrs), take an aliquot of the reaction and immediately quench it by adding a denaturing loading buffer and placing it on ice.

  • Run the samples on a denaturing PAGE gel.

  • Visualize the bands using autoradiography or fluorescence imaging.

  • Quantify the intensity of the full-length aptamer band at each time point. The rate of disappearance of this band corresponds to the rate of degradation. The unmodified aptamer is expected to degrade rapidly, while the 2'-amino-modified aptamer will remain largely intact for an extended period.[4][5]

Mechanism of Action: How 2'-Amino Groups Enhance Aptamer Function

The utility of 2'-amino aptamers extends to their mechanism of action. The added functional group can directly participate in binding, creating a more potent and specific inhibitor or sensor.

MOA_Diagram cluster_target Target Protein Surface cluster_aptamer Aptamer Binding Pocket Target Aspartate (-) Glutamate (-) Aptamer 2'-Amino Group (+) Phosphate (-) Aptamer:nuc1->Target:res1  Electrostatic Interaction &  H-Bonding

Caption: Enhanced binding via 2'-amino group interaction.

This diagram illustrates how the positively charged 2'-amino group on the aptamer can form a strong electrostatic and hydrogen-bonding interaction with a negatively charged amino acid residue (like aspartate) on the target protein's surface. This additional, specific interaction anchors the aptamer more firmly, leading to a lower dissociation constant (Kd) and higher affinity.

Conclusion and Future Outlook

The incorporation of 2'-amino-modified nucleotides is a field-proven strategy for overcoming the inherent limitations of natural nucleic acids in aptamer development. This modification directly addresses the critical issue of nuclease stability while simultaneously expanding the chemical diversity of the aptamer library, often leading to binders with superior affinity and specificity. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully select and characterize high-performance aptamers for demanding applications in therapeutics and diagnostics. As polymerase technology continues to evolve, the enzymatic incorporation of an even wider array of modified nucleotides will further push the boundaries of aptamer functionality, creating new opportunities for drug development and molecular recognition.

References

Troubleshooting & Optimization

"troubleshooting low yield of 2'-Amino-2'-deoxyinosine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2'-Amino-2'-deoxyinosine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly low yields, in the multi-step synthesis of this important nucleoside analog. Instead of a generic protocol, we will address specific, common failure points in a question-and-answer format, providing causal explanations and actionable solutions based on established chemical principles and field experience.

Troubleshooting Guide: Addressing Low Yields at Critical Stages

The synthesis of this compound is a challenging process where cumulative yield losses across several steps can result in a final yield that is too low for practical applications. The most critical stages are the protection of the amino sugar, the stereoselective N-glycosylation, and the final deprotection. This guide is structured to troubleshoot each of these key transformations.

Workflow Overview: Synthesis of this compound

Below is a generalized workflow illustrating the major stages of the synthesis. Problems in any of these stages will cascade, leading to poor overall yield.

G cluster_0 Stage 1: Sugar Moiety Preparation cluster_1 Stage 2: N-Glycosylation (Key C-N Bond Formation) cluster_2 Stage 3: Deprotection & Purification start 2-Deoxy-D-ribose protect_amino Introduction of 2'-Amino Group (e.g., via azidation then reduction) start->protect_amino protect_hydroxyls_amine Orthogonal Protection (e.g., 3',5'-OH with Ac/Bz; 2'-NH2 with Phth/Troc) protect_amino->protect_hydroxyls_amine glycosylation Vorbrüggen Glycosylation (Lewis Acid Catalysis, e.g., TMSOTf) protect_hydroxyls_amine->glycosylation silylate Silylation of Hypoxanthine (e.g., with HMDS, BSA) silylate->glycosylation deprotection Sequential or One-Pot Deprotection glycosylation->deprotection purification Chromatographic Purification (Silica Gel, Ion Exchange) deprotection->purification end This compound purification->end G start Low Glycosylation Yield? q1 Is the silylated hypoxanthine solution completely clear before adding sugar? start->q1 a1_no No: Incomplete Silylation. Action: Reflux longer with HMDS/BSA under inert atmosphere until clear. q1->a1_no No q2 Is the Lewis acid (e.g., TMSOTf) fresh and handled under Ar/N2? q1->q2 Yes a1_yes Yes a2_no No: Inactive Catalyst. Action: Use a new, sealed bottle of catalyst. Ensure all glassware is flame-dried. q2->a2_no No q3 What is the 2'-amino protecting group? q2->q3 Yes a2_yes Yes a3_bad Free amine or acid-labile group (e.g., Boc)? Cause: Lewis acid quenching. Action: Switch to Phth, Troc, or Azide. q3->a3_bad a3_good Phth, Troc, or Azide? This is likely not the issue. q3->a3_good q4 Is the α/β anomer ratio poor? (Check by 1H NMR of crude product) a3_good->q4 a4_yes Yes: Poor Stereocontrol. Action: Use acetonitrile as solvent. Consider anomerization conditions. q4->a4_yes Yes end_node Consider other issues: - Purity of sugar donor - Reaction temperature/time q4->end_node No a4_no No, mainly β-anomer formed.

Technical Support Center: Optimizing Polymerase Incorporation of 2'-Amino-2'-deoxyinosine (2'-Am-dITP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic incorporation of 2'-Amino-2'-deoxyinosine triphosphate (2'-Am-dITP). This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this unique modified nucleotide in their experiments. Given the dual modification on both the sugar and the base, successful incorporation of 2'-Am-dITP requires careful optimization of enzymatic conditions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to facilitate your success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the enzymatic incorporation of this compound triphosphate (2'-Am-dITP)?

A1: The enzymatic incorporation of 2'-Am-dITP presents two main hurdles stemming from its structure. Firstly, the 2'-amino group on the deoxyribose sugar can cause significant steric hindrance within the active site of many DNA polymerases. Most DNA polymerases have a "steric gate" residue that helps them discriminate against ribonucleotides by clashing with the 2'-hydroxyl group.[1] A 2'-amino group, being bulkier than a hydrogen atom, can also be rejected by this mechanism. Secondly, the hypoxanthine base of inosine has ambiguous base-pairing potential. While it can form two hydrogen bonds with cytosine, it is also known to be misincorporated opposite other bases, particularly adenine and thymine, by certain polymerases.[2]

Q2: Which DNA polymerase should I choose for incorporating 2'-Am-dITP?

A2: There is no universally "best" polymerase for this modified nucleotide, and empirical testing is highly recommended. However, you can make an informed choice for your initial screening. High-fidelity proofreading polymerases are often less tolerant of modified nucleotides due to their stringent active sites. Therefore, it is advisable to start with polymerases known for their promiscuity or those specifically engineered for modified nucleotide incorporation.

Recommended starting points:

  • Family A polymerases (e.g., Taq DNA Polymerase, Klenow Fragment (exo-)): These are often more tolerant of base modifications.

  • Engineered polymerases: Several commercially available polymerases have been evolved for improved incorporation of modified nucleotides.[3][4]

  • Y-family polymerases (e.g., Pol η, Pol κ): These are known for their role in translesion synthesis and have more open active sites, which may accommodate the 2'-amino modification.[5]

Q3: How will the incorporation of 2'-Am-dI affect my final DNA product?

A3: The incorporation of 2'-Am-dI will introduce unique properties to your DNA. The 2'-amino group can be used as a reactive handle for post-synthetic modifications, such as conjugation to fluorophores, biotin, or other molecules. Structurally, the presence of inosine may lead to a higher propensity for A:T to G:C transition mutations if the template containing inosine is subsequently amplified.[6][7] The modified backbone may also alter the DNA's susceptibility to nuclease degradation and its interaction with other proteins.

Q4: Can I use 2'-Am-dITP in a standard PCR reaction?

A4: While possible, direct substitution of a natural dNTP with 2'-Am-dITP in a standard PCR protocol is likely to fail without significant optimization. The efficiency of incorporation is expected to be lower than that of natural dNTPs. This can lead to low product yield, truncated products, or complete reaction failure. We recommend starting with a primer extension experiment to confirm incorporation before moving to PCR. For PCR, extensive optimization of the dNTP ratio, Mg²⁺ concentration, and cycling conditions will be necessary.

Troubleshooting Guide

This section addresses common issues encountered during the enzymatic incorporation of 2'-Am-dITP.

Problem 1: Low or No Incorporation of 2'-Am-dITP
Probable Cause Recommended Solution
Incompatible DNA Polymerase The active site of the polymerase may be sterically hindering the 2'-amino group. Screen a panel of polymerases, including those known for incorporating modified nucleotides (e.g., engineered Taq variants, Klenow Fragment (exo-)).
Suboptimal Enzyme Concentration The polymerase concentration may be too low for the modified substrate. Increase the polymerase concentration in increments (e.g., 1.5x, 2x).
Incorrect 2'-Am-dITP to dNTP Ratio A high concentration of the corresponding natural dNTP (dGTP, as inosine pairs with cytosine) will outcompete the modified nucleotide. Decrease the concentration of the natural dNTP or increase the concentration of 2'-Am-dITP. Start with a 1:3 or 1:1 ratio of natural dNTP to 2'-Am-dITP.
Inappropriate Buffer Conditions The Mg²⁺ concentration is critical for polymerase activity and may need to be optimized for the modified nucleotide. Titrate the MgCl₂ concentration, typically between 1.5 and 5.0 mM.[8] Ensure the buffer pH is within the optimal range for your chosen polymerase.
Suboptimal Annealing/Extension Temperature The presence of the modified nucleotide can affect the melting temperature (Tm) of the DNA. Perform a temperature gradient PCR to determine the optimal annealing temperature. A lower extension temperature (e.g., 68°C instead of 72°C) may improve polymerase stability and incorporation efficiency.[9]
Problem 2: Low Yield of Full-Length Product
Probable Cause Recommended Solution
Inhibition of Polymerase by 2'-Am-dITP High concentrations of modified nucleotides can be inhibitory to some polymerases. Titrate the concentration of 2'-Am-dITP to find the optimal balance between incorporation and yield. Start with a lower concentration and gradually increase it.
Insufficient Extension Time The polymerase may be slower when incorporating the modified nucleotide. Increase the extension time in your PCR cycles. For primer extension, increase the incubation time.
Primer-template Secondary Structure Complex DNA sequences can form secondary structures that impede polymerase progression. Consider adding PCR enhancers like DMSO (2-8%) or betaine (0.5-2 M) to the reaction. Note that these additives may require re-optimization of the annealing temperature and Mg²⁺ concentration.
Problem 3: Smearing of Bands on an Agarose Gel
Probable Cause Recommended Solution
Nonspecific Amplification The reaction conditions may be promoting nonspecific priming. Increase the annealing temperature or redesign primers for higher specificity. Consider using a hot-start polymerase to minimize nonspecific amplification during reaction setup.[9]
Degradation of Nucleic Acids Nuclease contamination can lead to smearing. Use nuclease-free water, reagents, and sterile techniques.
Primer-Dimer Formation High primer concentrations can lead to the formation of primer-dimers, which are then amplified. Reduce the primer concentration to 0.1-0.5 µM.[10]
Problem 4: Difficulty in Downstream Applications (e.g., Ligation, Restriction Digest)
Probable Cause Recommended Solution
Steric Hindrance from the 2'-Amino Group The modification may interfere with the binding of other enzymes. If possible, design your experiment to place the modified nucleotides away from critical recognition sites for restriction enzymes or ligases.

Experimental Protocols

Protocol 1: Screening DNA Polymerases for 2'-Am-dITP Incorporation

This protocol uses a simple primer extension assay to quickly assess the ability of different DNA polymerases to incorporate 2'-Am-dITP.

Workflow for Polymerase Screening

G cluster_prep Preparation cluster_rxn Reaction Setup cluster_analysis Analysis P1 Design Primer-Template R1 Anneal Primer to Template P1->R1 P2 Synthesize 2'-Am-dITP R3 Add dNTP mix containing 2'-Am-dITP P2->R3 P3 Label Primer (e.g., 5'-FAM) P3->R1 R2 Set up parallel reactions with different polymerases R1->R2 A1 Incubate at optimal temp for each polymerase R3->A1 A2 Denaturing PAGE A1->A2 A3 Visualize by Fluorescence/ Autoradiography A2->A3 A4 Identify polymerases showing full-length product A3->A4

Caption: Workflow for screening DNA polymerases.

Materials:

  • DNA template with a known sequence

  • 5'-labeled primer (e.g., with a fluorescent dye)

  • 2'-Am-dITP and natural dNTPs (dATP, dCTP, dTTP, dGTP)

  • A panel of DNA polymerases to test

  • 10X reaction buffer for each polymerase

  • Nuclease-free water

  • EDTA solution (0.5 M)

Procedure:

  • Primer-Template Annealing: In a microcentrifuge tube, combine 1 pmol of DNA template and 2 pmol of 5'-labeled primer in 1X of the appropriate polymerase reaction buffer. Heat to 95°C for 2 minutes and then cool slowly to room temperature.

  • Reaction Setup: For each polymerase to be tested, prepare a 20 µL reaction mixture containing:

    • Annealed primer-template: 2 µL

    • 10X Polymerase Buffer: 2 µL

    • dNTP mix (100 µM 2'-Am-dITP, 100 µM each of dATP, dCTP, dTTP): 2 µL

    • DNA Polymerase (1-2 units): 1 µL

    • Nuclease-free water: to 20 µL

  • Incubation: Incubate the reactions at the optimal temperature for each respective polymerase for 30-60 minutes.

  • Reaction Termination: Stop the reactions by adding 2 µL of 0.5 M EDTA.

  • Analysis: Analyze the products on a denaturing polyacrylamide gel. Visualize the gel using an appropriate imaging system for your primer label. A successful incorporation will be indicated by a band shift corresponding to the full-length extension product.

Protocol 2: Optimized PCR with 2'-Am-dITP

This protocol provides a starting point for amplifying a DNA fragment with the incorporation of 2'-Am-dI. Note: Optimization is critical.

Troubleshooting Flowchart for PCR Optimization

G Start Start PCR NoProduct No/Low Product? Start->NoProduct CheckPolymerase Polymerase Compatible? NoProduct->CheckPolymerase Yes Success Successful Amplification NoProduct->Success No OptimizeRatio Optimize dNTP Ratio (1:1 to 1:5 dGTP:2'-Am-dITP) CheckPolymerase->OptimizeRatio OptimizeMg Titrate Mg²⁺ (1.5 - 5.0 mM) OptimizeRatio->OptimizeMg GradientPCR Run Gradient Annealing Temp PCR OptimizeMg->GradientPCR IncreaseExtension Increase Extension Time GradientPCR->IncreaseExtension IncreaseExtension->NoProduct Re-evaluate

Caption: PCR optimization decision-making process.

Reaction Setup (50 µL):

ComponentFinal Concentration
10X Polymerase Buffer1X
Forward Primer0.2 µM
Reverse Primer0.2 µM
dATP, dCTP, dTTP200 µM each
dGTP50 µM
2'-Am-dITP150 µM
MgCl₂2.0 mM (adjust as needed)
DNA Template1-10 ng
DNA Polymerase1.25 units
Nuclease-free waterto 50 µL

PCR Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C3 min1
Denaturation95°C30 sec30-35
Annealing55-65°C (gradient)30 sec
Extension68-72°C1 min/kb
Final Extension68-72°C5 min1
Hold4°C

References

Technical Support Center: Synthesis of 2'-Amino-2'-deoxyinosine Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-Amino-2'-deoxyinosine (2'-NH₂-dI) modified oligonucleotides. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the unique challenges of synthesizing these valuable molecules. This guide is structured to address specific issues you may encounter, explaining the underlying chemistry to empower your troubleshooting and optimization efforts.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems observed during the synthesis and analysis of 2'-NH₂-dI oligonucleotides in a direct question-and-answer format.

Q1: My mass spectrometry (LC-MS) results show a significant n-1 peak specifically after the this compound incorporation. What's causing this drop in coupling efficiency?

Answer: This is a common observation and points directly to a lower coupling efficiency of the 2'-NH₂-dI phosphoramidite compared to standard DNA or RNA monomers.[1]

Root Causes & Mechanism:

  • Steric Hindrance: The protected 2'-amino group, regardless of the specific protecting group used (e.g., Trifluoroacetyl (TFA), Phthaloyl), adds significant steric bulk near the 3'-phosphoramidite reaction center. This bulk can physically impede the approach of the phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support.

  • Suboptimal Activation: Standard activators like 1H-Tetrazole may not be sufficiently potent to overcome the steric hindrance and promote the rapid formation of the reactive phosphonium intermediate required for efficient coupling.[]

Solutions:

  • Extend Coupling Time: Double the coupling time for the 2'-NH₂-dI monomer (e.g., from 60 seconds to 120 seconds) to allow more time for the sterically hindered reaction to proceed to completion.

  • Use a Stronger Activator: Switch from Tetrazole to a more nucleophilic activator such as 4,5-Dicyanoimidazole (DCI) or 5-Benzylthio-1H-tetrazole (BTT).[3] DCI, in particular, is less acidic but more nucleophilic, which can accelerate coupling rates for bulky monomers.[3]

  • Ensure Reagent Quality: Use high-purity, freshly prepared 2'-NH₂-dI phosphoramidite and activator solutions. Moisture can hydrolyze the phosphoramidite, rendering it inactive.[]

Q2: I'm observing a persistent, low-yield of my full-length oligonucleotide, and my crude product analysis shows multiple shorter fragments. What is the likely cause?

Answer: This symptom is a classic indicator of depurination , a major side reaction that plagues purine, and especially deoxypurine, chemistry.[5][6]

Root Cause & Mechanism: The N-glycosidic bond connecting the hypoxanthine base to the deoxyribose sugar in 2'-deoxyinosine is susceptible to acid-catalyzed hydrolysis.[7] This reaction is particularly problematic during the repetitive detritylation step of the synthesis cycle, where an acid (e.g., Trichloroacetic acid, TCA) is used to remove the 5'-DMT protecting group.[3]

The process occurs in two stages:

  • Acid-Catalyzed Hydrolysis: During detritylation, the acid cleaves the N-glycosidic bond, releasing the hypoxanthine base and leaving an "abasic" or "apurinic" site in the oligonucleotide backbone.[5]

  • Base-Catalyzed Cleavage: This abasic site is unstable under the basic conditions of the final deprotection step (e.g., ammonium hydroxide). The backbone rapidly undergoes β-elimination, leading to chain cleavage at the site of modification and resulting in truncated oligonucleotide fragments.[5]

The electron-withdrawing effect of acyl protecting groups on the nucleobase can further destabilize the glycosidic bond, making it even more prone to cleavage.[5]

Solutions:

  • Modify Detritylation Conditions:

    • Switch to a Weaker Acid: Replace 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) with 3% Dichloroacetic Acid (DCA) in DCM. DCA is less acidic and has been shown to reduce the extent of depurination.[3][8]

    • Reduce Acid Contact Time: Minimize the detritylation step time to the shortest duration necessary for complete removal of the DMT group.

  • Use Stabilizing Protecting Groups: While less common for inosine, using formamidine (dmf) protecting groups on adenosine and guanosine has been shown to be electron-donating, which stabilizes the N-glycosidic bond against acid-catalyzed cleavage.[5]

Q3: My final product shows an unexpected mass addition of +42 Da on the 2'-NH₂-dI residue. What is this modification?

Answer: A +42 Da mass shift is the signature of an acetylation event. This side reaction occurs when the 2'-amino group is inadvertently capped with an acetyl group during the capping step of the synthesis cycle.

Root Cause & Mechanism: The capping step is designed to acetylate any unreacted 5'-hydroxyl groups to prevent the formation of n-1 deletion mutants.[9] It typically uses acetic anhydride and a catalyst like N-methylimidazole (NMI).[3] If the protecting group on your 2'-amino function (most commonly Trifluoroacetyl, TFA) is partially labile under synthesis conditions, a small fraction of it can be prematurely removed, exposing the free 2'-amine. This nucleophilic amine can then react with the acetic anhydride, leading to the formation of a stable, neutral acetamide.[10]

This side reaction is particularly problematic for internally placed modifications, which are exposed to the capping reagents in every subsequent cycle.[10] Since the acetamide bond is much more stable than the TFA group, it cannot be removed during standard ammonia deprotection, resulting in a permanently capped, undesired product.[10]

Solutions:

  • Use a More Stable 2'-Amino Protecting Group: Consider using a more robust protecting group like Phthaloyl, which is less susceptible to premature removal during synthesis.[11]

  • Modify Capping Reagents: Some protocols suggest replacing the standard acetic anhydride capping solution with phenoxyacetic anhydride (Pac₂O) for sensitive modifications, although this is less common.

  • Optimize Synthesis Cycle: Ensure that the time between the deprotection of the 2'-amino group (if applicable) and the subsequent steps is minimized to reduce exposure to potentially reactive reagents.

Frequently Asked Questions (FAQs)
What is the best protecting group strategy for the 2'-amino function?

The choice of protecting group for the 2'-amino group is a critical balance between stability during synthesis and ease of removal during deprotection.

Protecting GroupAdvantagesDisadvantagesDeprotection Conditions
Trifluoroacetyl (TFA) Widely used, commercially available.Can be partially labile, leading to acetylation (+42 Da) during capping.[10][12] Requires thorough deprotection.Removed during standard ammonium hydroxide deprotection, but may require extended time/temperature.[12]
Phthaloyl (Ph) Very stable during synthesis, preventing side reactions like acetylation.Can require harsher or specific deprotection conditions which may not be compatible with other sensitive modifications on the oligo.Often requires deprotection with reagents like hydrazine or ethylenediamine, followed by standard ammonia treatment.[13]

For most applications, TFA is sufficient if capping side reactions are minimal or can be chromatographically removed. For complex syntheses or when acetylation is a significant issue, switching to a more robust group like Phthaloyl is a valid strategy, provided the deprotection conditions are compatible with the rest of the oligonucleotide.[11]

How does the 2'-amino group affect the stability of the final oligonucleotide duplex?

The 2'-amino group has a pKa of approximately 6.2.[14] At neutral pH (pH 7), the group is largely neutral. However, under slightly acidic conditions, it becomes protonated (–NH₃⁺). This positive charge can introduce electrostatic repulsion with the negatively charged phosphate backbone, which generally leads to a destabilization of the duplex (a lower melting temperature, Tm).[14] This effect is sequence and context-dependent but is an important consideration for applications like antisense or siRNA where duplex stability is critical.

Visualizing Key Mechanisms and Workflows

Standard Phosphoramidite Synthesis Cycle

Phosphoramidite Cycle Detritylation 1. Detritylation (Acid Treatment, e.g., 3% DCA) Exposes 5'-OH Coupling 2. Coupling (Activated Phosphoramidite) Forms Phosphite Triester Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetic Anhydride) Blocks Unreacted 5'-OH Coupling->Capping n and n-1 chains Oxidation 4. Oxidation (Iodine/Water) Stabilizes to Phosphate Triester Capping->Oxidation Capped n-1 Oxidation->Detritylation Ready for next cycle

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Mechanism of Depurination and Subsequent Chain Cleavage

Depurination Mechanism cluster_synthesis During Synthesis (Acidic) cluster_deprotection During Deprotection (Basic) Oligo Full-Length Oligo with 2'-NH2-dI Abasic Abasic Site Formed (Hypoxanthine Lost) Oligo->Abasic H+ (Detritylation) Cleavage Chain Cleavage (β-elimination) Abasic->Cleavage OH- (e.g., NH4OH) Fragments Truncated Oligo Fragments Cleavage->Fragments

Caption: Depurination during synthesis leads to chain cleavage during deprotection.

Troubleshooting Workflow for Low Full-Length Product Yield

Troubleshooting Workflow Start Low Yield of Full-Length Oligo CheckMS Analyze LC-MS Data Start->CheckMS HighN1 High (n-1) Peak at 2'-NH2-dI Site? CheckMS->HighN1 Predominant Failure Mode? Fragmentation Multiple Shorter Fragments Observed? HighN1->Fragmentation No LowCoupling Low Coupling Efficiency HighN1->LowCoupling HighN1->LowCoupling Yes Sol_Coupling Extend Coupling Time Use Stronger Activator (DCI) HighN1->Sol_Coupling Depur Probable Depurination Fragmentation->Depur Fragmentation->Depur Yes Sol_Depur Use Milder Acid (DCA) Reduce Detritylation Time Fragmentation->Sol_Depur LowCoupling->Sol_Coupling Depur->Sol_Depur

Caption: A decision tree for diagnosing the cause of low product yield.

Key Experimental Protocol
Protocol 1: Cleavage and Deprotection of Oligonucleotides with TFA-Protected this compound

This protocol is designed for oligonucleotides synthesized on standard solid supports (e.g., CPG) using phosphoramidites with standard base protecting groups (e.g., Bz-dA, Ac-dC, iBu-dG) and a TFA group on the 2'-amino function.

Materials:

  • Oligonucleotide synthesis column containing CPG-bound product.

  • Concentrated ammonium hydroxide (28-30%).

  • Screw-cap, pressure-rated vials (2 mL).

  • Heating block or oven.

  • Vacuum concentrator.

Procedure:

  • Elution from Column: Carefully extrude the CPG solid support from the synthesis column into a 2 mL screw-cap vial.

  • Ammonia Treatment: Add 1.5 mL of concentrated ammonium hydroxide to the vial, ensuring the CPG is fully submerged. Seal the vial tightly.

  • Heating and Incubation: Place the sealed vial in a heating block set to 55-60°C. Heat for a minimum of 12-16 hours. This extended time is crucial to ensure the complete removal of the stable TFA protecting group from the 2'-amino function, in addition to cleaving the oligo from the support and removing all other protecting groups.

  • Cooling and Collection: After incubation, allow the vial to cool completely to room temperature before opening to avoid pressure release.

  • Transfer: Carefully pipette the ammonium hydroxide supernatant, which now contains the deprotected oligonucleotide, into a new microcentrifuge tube, leaving the CPG behind.

  • Washing (Optional but Recommended): Add 0.5 mL of fresh ammonium hydroxide to the CPG in the vial, vortex briefly, and combine the supernatant with the solution from step 5 to maximize recovery.

  • Drying: Dry the combined oligonucleotide solution to a pellet using a vacuum concentrator.

  • Reconstitution: Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., sterile water, TE buffer) for quantification and purification by HPLC or PAGE.

References

Technical Support Center: Degradation of 2'-Amino-2'-deoxyinosine in Experimental Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2'-Amino-2'-deoxyinosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in common experimental buffers. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential degradation issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

A1: this compound is a synthetic purine nucleoside analog.[1] Structurally, it consists of the purine base hypoxanthine linked to a deoxyribose sugar. The defining feature of this analog is the substitution of the hydroxyl group (-OH) at the 2' position of the deoxyribose ring with an amino group (-NH2). This modification significantly alters the molecule's chemical properties, including its susceptibility to degradation, compared to its natural counterpart, 2'-deoxyinosine.

Q2: I'm observing unexpected results in my assay. Could my this compound be degrading in my buffer?

A2: Yes, degradation of this compound is a critical factor to consider. The stability of nucleoside analogs in solution is highly dependent on factors like pH, temperature, and the presence of certain enzymes.[2] The primary degradation pathway for many purine deoxynucleosides is the cleavage of the N-glycosidic bond, which separates the hypoxanthine base from the deoxyribose sugar. This process, known as depurination, is often accelerated under acidic conditions.[3]

Troubleshooting Guide: Common Degradation Scenarios

Issue 1: Rapid loss of compound activity in acidic buffers.

Plausible Cause: Acid-catalyzed hydrolysis of the N-glycosidic bond.

The N-glycosidic bond in purine deoxynucleosides is susceptible to cleavage under acidic conditions. The presence of the 2'-amino group can influence the rate of this degradation. Studies on similar nucleoside analogs, such as 2-chloro-2'-deoxyadenosine, have shown a marked increase in decomposition at acidic pH.[3] For instance, at pH 2 and 37°C, significant degradation was observed within hours.[3]

Troubleshooting Protocol:

  • pH Monitoring: Regularly measure the pH of your buffer throughout the experiment. The pKa of some common buffers, like Tris, is temperature-dependent, which can lead to pH shifts.[4][5]

  • Buffer Selection: If your experimental conditions permit, switch to a buffer with a neutral or slightly alkaline pH. Phosphate-buffered saline (PBS) or HEPES buffers are often good alternatives.[4][6]

  • Temperature Control: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

  • Stability Study: Conduct a pilot stability study by incubating this compound in your chosen buffer at different pH values and temperatures. Use an appropriate analytical method, such as HPLC, to quantify the remaining compound and the formation of degradation products.[3]

Data Presentation: pH-Dependent Stability of a Related Nucleoside Analog

The following table illustrates the stability of 2-chloro-2'-deoxyadenosine at 37°C, highlighting the significant impact of acidic pH. A similar trend can be anticipated for this compound.

pHTime (hours)Remaining Compound (%)Half-life (T1/2)
122%0.37 hours
2613%1.6 hours
Neutral/Basic>24Stable-

Data adapted from studies on 2-chloro-2'-deoxyadenosine.[3]

Issue 2: Inconsistent results in cell-based assays or when using biological matrices.

Plausible Cause: Enzymatic degradation.

Biological systems contain various enzymes, such as nucleoside phosphorylases, that can cleave the glycosidic bond of nucleosides.[2][7] The presence of a 2'-amino group may alter the susceptibility of this compound to these enzymes.

Troubleshooting Protocol:

  • Use of Enzyme Inhibitors: If the specific degrading enzyme is known or suspected, consider adding a relevant inhibitor to your experimental system.

  • Heat Inactivation: For experiments with cell lysates or serum, heat-inactivating the sample (e.g., at 56°C for 30 minutes) can denature many enzymes. However, be mindful that this may also affect other components of your system.

  • Purified Systems: Whenever possible, use purified enzyme systems to minimize confounding variables from other cellular components.

  • Control Experiments: Run parallel experiments with a known stable nucleoside analog to differentiate between compound-specific degradation and general assay variability.

Visualization: Potential Degradation Pathways

The following diagram illustrates the primary chemical and potential enzymatic degradation pathways for this compound.

2_Amino_2_deoxyinosine This compound Hypoxanthine Hypoxanthine 2_Amino_2_deoxyinosine->Hypoxanthine Acid Hydrolysis (Depurination) 2_Amino_2_deoxyinosine->Hypoxanthine Enzymatic Cleavage (e.g., Nucleoside Phosphorylase) 2_Amino_2_deoxyribose 2-Amino-2-deoxyribose 2_Amino_2_deoxyinosine->2_Amino_2_deoxyribose Acid Hydrolysis Further_Degradation Further Degradation Products Hypoxanthine->Further_Degradation Metabolism

Caption: Potential degradation of this compound.

Advanced Topics & Experimental Protocols

Protocol: HPLC Method for Assessing this compound Stability

This protocol provides a general framework for developing an HPLC method to monitor the degradation of this compound.

Objective: To quantify the concentration of this compound and detect the formation of its primary degradation product, hypoxanthine, over time.

Materials:

  • This compound standard

  • Hypoxanthine standard

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers of interest (e.g., phosphate, citrate, Tris)

  • HPLC system with a UV detector and a C18 reverse-phase column

Methodology:

  • Standard Preparation: Prepare stock solutions of this compound and hypoxanthine in a suitable solvent (e.g., water or DMSO). Create a series of dilutions to generate a standard curve.

  • Sample Incubation:

    • Prepare solutions of this compound in the experimental buffers to be tested.

    • Incubate the solutions at the desired temperatures.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and immediately quench the reaction by dilution in a cold, neutral buffer or by adding a quenching agent if necessary.

  • HPLC Analysis:

    • Mobile Phase: A common starting point is a gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 7.0) and an organic phase (e.g., acetonitrile or methanol).

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

    • Detection: Monitor the elution profile at a wavelength where both this compound and hypoxanthine have significant absorbance (e.g., 254 nm).

    • Injection Volume: 10-20 µL.

    • Flow Rate: 1.0 mL/min.

  • Data Analysis:

    • Integrate the peak areas for this compound and hypoxanthine.

    • Use the standard curve to calculate the concentration of each compound at each time point.

    • Plot the concentration of this compound versus time to determine the degradation rate and half-life.

Visualization: Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Standards Prepare Standards (Compound & Degradant) HPLC HPLC Analysis Standards->HPLC Samples Prepare Compound in Test Buffers Incubate Incubate at Different Temperatures Samples->Incubate Sample Sample at Time Points (t=0, 1, 2...) Incubate->Sample Quench Quench Reaction Sample->Quench Quench->HPLC Data Data Processing & Quantification HPLC->Data

Caption: Workflow for assessing compound stability.

References

Technical Support Center: Phosphoramidite Synthesis of 2'-Amino-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2'-amino-modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals who are incorporating these critical modifications into their synthetic nucleic acids. The introduction of a 2'-amino group can significantly enhance properties like nuclease resistance and target binding affinity, making it a valuable tool in the development of antisense oligonucleotides, siRNAs, and aptamers.[1][2] However, its synthesis presents unique challenges compared to standard DNA or RNA synthesis.

This guide provides in-depth, field-proven insights into navigating these challenges, structured in a practical question-and-answer format. We will explore the causality behind common issues and provide robust troubleshooting strategies to ensure the successful synthesis, deprotection, and purification of your 2'-amino-modified oligos.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 2'-amino-modified oligonucleotides compared to standard DNA or RNA synthesis?

The primary challenge stems from the nucleophilic nature of the 2'-amino group itself. Unlike the 2'-hydroxyl in RNA, which is protected by a silyl group (like TBDMS), the 2'-amino group requires a different protecting group strategy.[3][4] This introduces several critical considerations throughout the synthesis cycle:

  • Protecting Group Selection: The chosen protecting group for the 2'-amino moiety must be stable throughout all synthesis cycles (detritylation, coupling, capping, oxidation) but must be removable under conditions that do not damage the final oligonucleotide.[5]

  • Coupling Efficiency: 2'-amino phosphoramidites can be sterically bulky, potentially leading to lower coupling efficiencies compared to standard amidites. This requires optimization of coupling times and activators.[6][7]

  • Deprotection Complexity: The final deprotection step is often the most significant hurdle. The conditions needed to remove the protecting groups from the nucleobases (e.g., Bz, Ac, iBu) and the phosphate backbone (cyanoethyl) must also efficiently remove the 2'-amino protecting group without causing side reactions like chain cleavage or modification of the nucleobases.[8][9]

  • Potential for Side Reactions: The free amino group, if prematurely deprotected, can react with activated phosphoramidites or capping reagents, leading to branched or capped side products.

Q2: Which protecting groups are most commonly used for the 2'-amino function, and what are their pros and cons?

The choice of protecting group is critical and depends on the desired deprotection strategy and the overall sequence. The most common options are base-labile groups.

Protecting GroupStructureAdvantagesDisadvantages & Considerations
Trifluoroacetyl (TFA) -COCF₃Robust and stable during synthesis.[7] Readily available on commercial phosphoramidites.Requires strong basic conditions for removal (e.g., AMA or extended ammonium hydroxide treatment).[10] Not suitable for oligos containing base-labile modifications.
Monomethoxytrityl (MMT) -C(Ph)(OMe)(Ph)Allows for "trityl-on" reverse-phase purification strategies.[11][12] Can be removed on the synthesizer for on-support conjugation.MMT is acid-labile and can be partially lost during the standard detritylation steps of a long synthesis, especially if acidic conditions are prolonged.[13] Its removal post-synthesis requires stringent acidic treatment, which can be harsh on the oligo.[14]
Allyloxycarbonyl (Alloc) -COOCH₂CH=CH₂Can be removed under mild, specific conditions using a palladium catalyst, providing an orthogonal protection strategy.[5]Requires an additional, non-standard deprotection step involving palladium complexes, which can be costly and requires careful removal to avoid contamination.
Phthaloyl (Pht) PhthalimideVery stable during synthesis.Requires a two-step deprotection process, often involving aqueous methylamine followed by treatment with a different reagent, which is not amenable to high-throughput synthesis.[15]
Q3: How does the 2'-amino modification affect the properties of the final oligonucleotide?

Introducing a 2'-amino modification imparts several key properties:

  • Increased Nuclease Resistance: The modification provides significant protection against degradation by nucleases, increasing the oligo's half-life in biological systems.[16][17]

  • Binding Affinity: The effect on duplex stability (Tm) can be variable. While it often enhances binding to target RNA, the resulting duplex may be thermodynamically less stable than those with 2'-fluoro modifications.[1]

  • Structural Conformation: The 2'-substituent influences the sugar pucker, favoring an A-form helix, which is desirable for RNA targeting.

  • Functional Handle: The primary amine serves as a convenient point for post-synthetic conjugation of labels, ligands, or other functional molecules.[2]

Troubleshooting Guide: Synthesis & Deprotection

This section addresses specific experimental failures you may encounter.

Issue 1: Low Coupling Efficiency & Low Overall Yield
Q4: My trityl signal drops significantly after coupling a 2'-amino-modified phosphoramidite. What is the cause and how can I fix it?

A significant drop in the trityl signal indicates poor coupling efficiency. This is a common issue with bulky modified phosphoramidites.

Potential Causes & Solutions:

  • Steric Hindrance: The 2'-amino protecting group and the nucleobase can sterically hinder the approach of the phosphoramidite to the 5'-hydroxyl of the growing chain.

    • Solution: Increase the coupling time for the 2'-amino amidite. A standard 2-minute coupling may be insufficient; extend it to 5-15 minutes.[7][]

  • Suboptimal Activator: Standard tetrazole activators may not be potent enough.

    • Solution: Switch to a more powerful activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT). For particularly difficult couplings, consider using DCI (4,5-Dicyanoimidazole).

  • Phosphoramidite Quality: The phosphoramidite may have degraded due to moisture or prolonged storage in solution.

    • Solution: Always use fresh, anhydrous acetonitrile for dissolution.[19] Prepare only the amount of amidite solution needed for the synthesis run and use it promptly. Store phosphoramidites as dry powders under argon or nitrogen at low temperatures.[4]

Workflow: Troubleshooting Low Coupling Efficiency

G start Low Yield or Trityl Drop check_amidite Is the 2'-amino phosphoramidite fresh? start->check_amidite extend_coupling Extend Coupling Time (5-15 min) check_amidite->extend_coupling Yes re_synthesize Re-synthesize with Fresh Reagents check_amidite->re_synthesize No change_activator Use Stronger Activator (ETT, BTT, DCI) extend_coupling->change_activator check_protocol Review Synthesis Protocol change_activator->check_protocol check_protocol->re_synthesize

Caption: Decision tree for addressing low coupling yield.

Issue 2: Incomplete Deprotection & Unexpected Mass Peaks
Q5: My mass spectrometry results show incomplete removal of the 2'-amino protecting group (e.g., +41 Da for TFA on a secondary amine). What went wrong?

This is a classic deprotection failure. The conditions were insufficient to completely remove the robust protecting group.

Potential Causes & Solutions:

  • Deprotection Reagent is Old or Ineffective: Ammonium hydroxide loses ammonia gas over time, reducing its efficacy.[8]

    • Solution: Always use a fresh bottle of concentrated ammonium hydroxide. For TFA-protected amines, a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) is highly effective and much faster.[20][21] A typical AMA treatment is 1.5 hours at 65°C.[22]

  • Insufficient Time/Temperature: The deprotection time or temperature was not adequate for the specific protecting group.

    • Solution: Cross-reference your deprotection protocol with the manufacturer's recommendation for the specific phosphoramidite. For TFA groups, standard overnight deprotection in ammonium hydroxide at 55°C may still be incomplete. Increasing the duration or switching to AMA is recommended.[10]

Q6: I see an unexpected mass peak corresponding to an adduct with the deprotection agent (e.g., +14 Da for methylamine). How can I prevent this?

This indicates a side reaction, typically transamination of a cytosine base, where the exocyclic amine on the base is displaced by methylamine from the AMA solution.

Potential Causes & Solutions:

  • Inappropriate Cytosine Protecting Group: Benzoyl-protected dC (Bz-dC) is particularly susceptible to transamination by methylamine.[23]

    • Solution: When using AMA for deprotection, it is critical to synthesize the oligonucleotide using Acetyl-protected dC (Ac-dC).[21][23] The Ac group is removed much more rapidly, preventing the underlying cytosine from reacting with methylamine.

Table: Common Deprotection Issues & Solutions

Observation (Mass Spec)Likely CauseRecommended Solution
M + 96 (TFA)Incomplete removal of Trifluoroacetyl group.Use fresh AMA (1:1 NH₄OH:MeNH₂) for 1.5h at 65°C.[22] Ensure complete immersion of the solid support.
M + 14Transamination of Cytosine by methylamine.Use Ac-dC phosphoramidite instead of Bz-dC during synthesis if planning to use AMA deprotection.[23]
M - 18 (H₂O loss)Phosphodiester bond cleavage (strand scission).Avoid harsh acidic or basic conditions. If using an oxidizer other than iodine, ensure it is compatible with the 2'-amino modification, as some can lead to strand scission.[22]
Broad peaks in HPLC/MSMultiple failure sequences or complex secondary structures.Optimize coupling efficiency. Consider purification under denaturing conditions (heat, formamide) to disrupt secondary structures.

Diagram: Protected 2'-Amino-Uridine Phosphoramidite Structure

Caption: Key components of a 2'-amino-modified phosphoramidite.

Issue 3: Purification Challenges
Q7: My 2'-amino-modified oligonucleotide is showing poor peak shape or retention on my reverse-phase HPLC column. How should I adjust my purification protocol?

The primary amine of the 2'-amino group is protonated at neutral or acidic pH, which can lead to interactions with the silica backbone of the HPLC column and cause peak tailing.

Potential Causes & Solutions:

  • Ion-Pairing Issues: The standard ion-pairing reagent, TEAA (triethylammonium acetate), may not be optimal.

    • Solution: Increase the concentration of TEAA in your mobile phases to improve ion pairing. Alternatively, switch to a different ion-pairing system, such as triethylammonium bicarbonate (TEAB), or use a combination of TEAA and a small amount of a stronger acid like TFA (though this can be harsh on columns).

  • Column Type: Standard C18 columns might not be the best choice.

    • Solution: Use a column specifically designed for oligonucleotide purification, which often has a different surface chemistry. Polymeric reverse-phase columns (e.g., polystyrene-divinylbenzene) are less prone to secondary interactions with amines.[24]

  • pH of Mobile Phase: The pH can affect both the charge of the oligo and the column surface.

    • Solution: Adjusting the pH of your mobile phase can sometimes improve peak shape. A slightly higher pH (e.g., 7.5-8.0) can reduce the protonation of the amino groups, but ensure it is compatible with your column's operating range.

Key Experimental Protocols

Protocol 1: UltraFAST Deprotection of TFA-Protected 2'-Amino Oligonucleotides

This protocol is recommended for oligos synthesized with Ac-dC to avoid base modification.[21]

Materials:

  • Oligonucleotide synthesized on solid support (CPG).

  • AMA solution: 1:1 (v/v) mixture of fresh concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine.

  • Screw-cap, pressure-rated vial.

  • Heating block or water bath set to 65°C.

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add 1.0 mL of AMA solution to the vial for a 1 µmol scale synthesis. Ensure the CPG is fully submerged.

  • Tightly seal the vial cap. Caution: Pressure will build up. Ensure the vial is rated for these conditions.

  • Place the vial in the heating block at 65°C for 1.5 hours.

  • After heating, allow the vial to cool completely to room temperature before opening to release the pressure safely.

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microfuge tube.

  • Wash the CPG with 0.5 mL of sterile water and add this wash to the supernatant.

  • Dry the combined solution in a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for purification and analysis (e.g., sterile water or 0.1 M TEAA).

Protocol 2: Quality Control by Mass Spectrometry

Objective: To verify the identity and purity of the final 2'-amino-modified oligonucleotide.

Procedure:

  • Resuspend the purified and desalted oligonucleotide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI-MS).

  • Perform analysis using an ESI-TOF or Orbitrap mass spectrometer in negative ion mode.

  • Calculate the expected average mass of your full-length product.

  • Compare the theoretical mass with the major peak in your deconvoluted mass spectrum. The observed mass should be within ±1 Da of the theoretical mass.

  • Scrutinize the spectrum for common failure products or adducts as listed in the troubleshooting table above. This provides direct evidence of the success of your synthesis and deprotection.

References

Technical Support Center: Purification of 2'-Amino-2'-deoxyinosine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2'-Amino-2'-deoxyinosine modified oligonucleotides. The introduction of a 2'-amino group imparts unique biological and chemical properties to oligonucleotides but also presents distinct challenges during purification. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these complexities and achieve high-purity products for your critical applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound modified oligonucleotides in a direct question-and-answer format.

Q1: My mass spectrometry results show a mass corresponding to the oligonucleotide with the 2'-amino protecting group still attached. What went wrong?

Probable Cause: This is a classic case of incomplete deprotection. The protecting groups used for the 2'-amino function (e.g., N-phthaloyl, trifluoroacetyl (TFA)) often require more specific or stringent deprotection conditions than the standard protecting groups on the nucleobases (like Bz or iBu). Standard deprotection cocktails, such as concentrated ammonium hydroxide alone, may be insufficient to completely remove these robust protecting groups.[1][2]

Solution:

  • Verify the Deprotection Protocol: First, confirm that the deprotection strategy you used is appropriate for the specific 2'-amino protecting group on your phosphoramidite.

  • Employ a Two-Step Deprotection: For certain protecting groups like N-phthaloyl, a two-step process may be necessary. This could involve an initial basic deprotection to cleave the oligo and remove base/phosphate protecting groups, followed by a specific second step to remove the 2'-amino protection.[1]

  • Use a Stronger Reagent: Consider using a more potent deprotection solution. A common and effective alternative is an aqueous methylamine solution or a 1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine (AMA).[3] AMA can often deprotect standard bases and the 2'-amino group in a single, faster step at an elevated temperature (e.g., 65°C for 10-15 minutes).[3]

  • Increase Time and Temperature: If using ammonium hydroxide, cautiously increasing the deprotection time and/or temperature may help, but be mindful of potential degradation of other sensitive modifications in your sequence.[4]

Q2: My HPLC chromatogram shows a main peak that is not well-resolved from the n-1 failure sequence. How can I improve the separation?

Probable Cause: The presence of the 2'-amino group alters the oligonucleotide's overall hydrophobicity and charge density, potentially reducing the chromatographic difference between the full-length product (n) and the primary failure sequence (n-1).[5][6] This makes separation by standard Ion-Pair Reversed-Phase (IP-RP) HPLC more challenging.

Solution:

  • Optimize the HPLC Gradient: A shallower gradient of the organic mobile phase (typically acetonitrile) can increase the resolution between closely eluting species.[7][8] Try decreasing the %B/minute slope around the elution time of your target peak.

  • Adjust Column Temperature: Increasing the column temperature (e.g., to 55-65°C) can be highly effective.[9][10] This helps to disrupt any secondary structures (like hairpins or G-quadruplexes) that can cause peak broadening and poor separation.[9][11]

  • Leverage the "Trityl-On" Strategy: If possible, perform the first purification step with the 5'-DMT protecting group still attached ("Trityl-On"). The high hydrophobicity of the DMT group provides excellent separation of the full-length product from all non-DMT-bearing failure sequences.[5][9] The DMT group is then cleaved post-purification, followed by a second clean-up step if necessary.

  • Change the Ion-Pairing Reagent: While triethylammonium acetate (TEAA) is common, switching to a different ion-pairing reagent, such as triethylammonium bicarbonate (TEAB), or using an additive might alter the selectivity and improve resolution.[7]

Q3: The peak for my 2'-amino modified oligonucleotide is very broad or split. What is causing this poor peak shape?

Probable Cause: Poor peak shape can arise from several factors related to the unique chemistry of the 2'-amino group:

  • Secondary Structures: The oligonucleotide may be forming stable secondary structures that exist in multiple conformations on the column, leading to broad or multiple peaks.[9]

  • Ionic Interactions: The protonated 2'-amino group (positively charged) can interact with residual silanol groups on silica-based HPLC columns, causing peak tailing.

  • On-Column Degradation: If the mobile phase is too acidic, it could lead to depurination, especially at elevated temperatures.

Solution:

  • Increase Column Temperature: As with improving resolution, heating the column is a primary strategy to melt secondary structures and achieve sharper peaks.[10]

  • Use Polymer-Based Columns: Consider using an HPLC column with a polymeric stationary phase (e.g., polystyrene-divinylbenzene). These columns are more pH stable and lack the silanol groups that can cause unwanted ionic interactions.[12]

  • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is well-controlled and in a range that minimizes both secondary structure formation and degradation (typically pH 7.0-8.0).[7]

  • Check for Diastereomers: If your sequence contains phosphorothioate linkages, the broad peak could be unresolved diastereomers. This is often an intrinsic property of the product.

Visual Workflow: Purification and Troubleshooting

The following diagrams illustrate the general purification workflow and a decision-making process for troubleshooting common HPLC issues.

G cluster_workflow General Purification Workflow A Crude Oligonucleotide (Post-Synthesis) B Cleavage & Deprotection (e.g., using AMA) A->B C IP-RP-HPLC Purification ('Trityl-On' or 'Trityl-Off') B->C D Fraction Analysis (Analytical HPLC / Mass Spec) C->D E Pool Pure Fractions D->E F Desalting (e.g., SPE Cartridge) E->F G Final QC & Lyophilization F->G G cluster_broad Broad or Split Peak cluster_sep Poor n / n-1 Separation Start Poor HPLC Result P1 Secondary Structure? Start->P1 P2 Ionic Interaction with Column? Start->P2 P3 Gradient Too Steep? Start->P3 P4 Suboptimal Conditions? Start->P4 S1 Increase Column Temperature (60-65°C) P1->S1 S2 Use Polymer-Based Column P2->S2 S3 Decrease Gradient Slope P3->S3 S4 Optimize Temperature & Ion-Pairing Agent P4->S4

References

Technical Support Center: Optimizing the Coupling Efficiency of 2'-Amino-2'-deoxyinosine Phosphoramidite

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2'-Amino-2'-deoxyinosine phosphoramidite. This document is designed for researchers, scientists, and drug development professionals who are incorporating this valuable modification into their synthetic oligonucleotides. As application scientists with extensive field experience, we understand that modified phosphoramidites can present unique challenges. This guide provides in-depth, evidence-based solutions to help you overcome common hurdles and achieve high coupling efficiencies, ensuring the successful synthesis of your target molecules.

Section 1: Understanding the Core Challenge: Why is this compound Coupling Difficult?

Before troubleshooting, it's critical to understand the underlying chemical principles that make this particular phosphoramidite more challenging than standard DNA or RNA monomers.

Q: What is the primary reason for the lower coupling efficiency observed with this compound phosphoramidite?

A: The principal cause is steric hindrance at the 2'-position of the ribose sugar. During oligonucleotide synthesis, the incoming phosphoramidite must react with the 5'-hydroxyl group of the growing oligonucleotide chain. The presence of a protected amino group at the adjacent 2'-position creates a bulky chemical environment that physically impedes this approach. This is mechanistically similar to the challenges observed with other 2'-modified phosphoramidites, such as those bearing a TBDMS protecting group.[1]

This steric clash slows down the rate of the coupling reaction. If standard synthesis cycle parameters are used, the reaction may not have sufficient time to go to completion, resulting in a lower stepwise coupling efficiency and an increased population of n-1 shortmer impurities.[2]

Steric_Hindrance Figure 1: Steric Hindrance at the 2' Position cluster_growing_chain Growing Oligonucleotide Chain (on solid support) cluster_phosphoramidite Incoming 2'-Amino Phosphoramidite Chain_Base Base(n-1) Ribose_Chain Ribose Five_Prime_OH 5'-OH (Reactive Site) Ribose_Chain->Five_Prime_OH   Amidite_P Activated Phosphorus Amidite_P->Five_Prime_OH Coupling Reaction Ribose_Amidite Inosine Ribose Amidite_P->Ribose_Amidite Two_Prime_Amino 2'-NH-ProtectingGroup (Bulky Group) Ribose_Amidite->Two_Prime_Amino Two_Prime_Amino->Five_Prime_OH Steric Hindrance (Impedes Reaction)

Caption: Steric hindrance from the bulky 2'-amino protecting group.

Section 2: Troubleshooting Guide: A Systematic Approach to Low Coupling Efficiency

When encountering low yields, a systematic diagnostic approach is key. The following flowchart and detailed Q&A guide will walk you through identifying and resolving the root cause of the issue.

Troubleshooting_Flowchart Figure 2: Troubleshooting Flowchart Start Start: Low Coupling Efficiency for 2'-Amino-I Step Check_Reagents Step 1: Verify Reagent Integrity - Is Phosphoramidite fresh? - Is Activator fresh? - Are all solvents anhydrous? Start->Check_Reagents Reagents_OK Reagents are Fresh & Anhydrous? Check_Reagents->Reagents_OK Replace_Reagents Action: Replace with fresh, high-quality reagents. Ensure anhydrous conditions. Reagents_OK->Replace_Reagents No Check_Synthesizer Step 2: Inspect Synthesizer - Check fluidics for leaks/blocks. - Calibrate reagent delivery volumes. Reagents_OK->Check_Synthesizer Yes Replace_Reagents->Check_Reagents Synthesizer_OK Synthesizer Functioning Correctly? Check_Synthesizer->Synthesizer_OK Fix_Synthesizer Action: Perform maintenance. Clean lines, check valves, and recalibrate. Synthesizer_OK->Fix_Synthesizer No Optimize_Protocol Step 3: Optimize Synthesis Protocol - Increase coupling time. - Use a stronger activator. Synthesizer_OK->Optimize_Protocol Yes Fix_Synthesizer->Check_Synthesizer Protocol_OK Efficiency Improved? Optimize_Protocol->Protocol_OK Success Success: Problem Resolved Protocol_OK->Success Yes Contact_Support Action: Consult advanced technical support or literature for monomer-specific issues. Protocol_OK->Contact_Support No

Caption: A systematic flowchart for diagnosing coupling issues.

Problem 1: The trityl signal drops dramatically or is absent immediately following the this compound coupling cycle.
  • Potential Cause 1: Reagent Quality. The most common culprit for a catastrophic failure is degraded reagents. Phosphoramidites are highly sensitive to moisture and oxidation.[1][2] Water will readily hydrolyze the activated phosphoramidite, rendering it incapable of coupling.[3]

  • Recommended Solution:

    • Use Fresh Amidite: Dissolve the this compound phosphoramidite in anhydrous acetonitrile immediately before placing it on the synthesizer. Do not store phosphoramidite solutions for extended periods.

    • Ensure Anhydrous Solvents: Use fresh, anhydrous-grade acetonitrile (<30 ppm H₂O, preferably <10 ppm). Consider using molecular sieves in your solvent bottles to maintain dryness.[1][2]

    • Verify Activator: Ensure the activator solution is fresh and has not degraded.

  • Potential Cause 2: Synthesizer Fluidics Failure. A blockage or leak in the delivery lines for either the phosphoramidite or the activator will prevent one or both reagents from reaching the synthesis column.

  • Recommended Solution:

    • Perform a Fluidics Test: Run a diagnostic test on your synthesizer to confirm that all valves are functioning and that there are no blockages.

    • Check Delivery Volumes: Calibrate the instrument to ensure it is delivering the correct volume of both the phosphoramidite and activator solutions.[2]

Problem 2: The stepwise coupling efficiency is consistently low (e.g., 90-97%) for the 2'-Amino-I monomer, but other monomers couple well.
  • Potential Cause 1: Insufficient Coupling Time. As explained by the principle of steric hindrance, this modified monomer requires a longer reaction time than standard monomers.[4]

  • Recommended Solution:

    • Extend Coupling Time: Increase the coupling time for the this compound phosphoramidite significantly. A standard DNA coupling time might be 30-60 seconds; for this monomer, start with an extension to 5-10 minutes and optimize from there.

  • Potential Cause 2: Inadequate Activator Strength. Standard activators like 1H-Tetrazole may not be potent enough to catalyze the reaction efficiently in the face of significant steric hindrance.[1]

  • Recommended Solution:

    • Use a Stronger Activator: Switch to a more powerful activator known to perform well with sterically demanding phosphoramidites. Excellent choices include:

      • DCI (4,5-Dicyanoimidazole)

      • ETT (5-Ethylthio-1H-tetrazole)

      • BTT (5-Benzylthio-1H-tetrazole)[5]

    • Ensure the activator concentration is appropriate for your synthesizer and protocol (typically 0.25 M).

Section 3: Recommended Protocols & Parameters

To maximize success, we recommend adopting the following protocol specifically for the this compound coupling step.

Experimental Protocol: Optimized Single Coupling Cycle

This protocol outlines the critical steps within the synthesis cycle that should be modified for the incorporation of this compound phosphoramidite.

  • Deblocking (Detritylation): No change. Use standard dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Washing: No change. Thorough washing with anhydrous acetonitrile is critical.

  • Coupling (Modified Step):

    • Deliver the this compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

    • Simultaneously deliver the high-potency activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile).

    • Allow the reaction to proceed for 5 to 10 minutes .

  • Capping: No change. Use fresh capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF) to terminate any unreacted 5'-hydroxyl groups. This step is crucial to prevent the formation of n-1 deletion mutations.[6]

  • Oxidation: No change. Use a standard solution of iodine in THF/water/pyridine.

  • Washing: No change. Wash thoroughly with anhydrous acetonitrile before beginning the next cycle.

Synthesis_Cycle Figure 3: Modified Synthesis Cycle Start Start Cycle: Oligo with free 5'-OH Coupling 3. Coupling - 2'-Amino-I Amidite - Strong Activator (DCI/ETT) - Time: 5-10 min Start->Coupling Capping 4. Capping (Terminate failures) Coupling->Capping Oxidation 5. Oxidation (Stabilize P-linkage) Capping->Oxidation Deblocking 1. Deblocking (Expose 5'-OH for next cycle) Oxidation->Deblocking Deblocking->Start Ready for next monomer

Caption: The modified phosphoramidite synthesis cycle.

Data Table: Recommended Coupling Parameters
ParameterStandard MonomerThis compoundRationale
Phosphoramidite Conc. 0.08 - 0.15 M0.1 - 0.15 MMaintain sufficient reagent excess.
Activator 1H-TetrazoleDCI, ETT, or BTTStronger acid required to overcome steric hindrance.[1]
Activator Conc. 0.45 M (Tetrazole)0.25 MStandard concentration for these stronger activators.
Coupling Time 30 - 90 seconds300 - 600 seconds (5 - 10 min) Allows sufficient time for the sterically hindered reaction to complete.[4]
Solvent Quality Anhydrous (<30 ppm H₂O)Strictly Anhydrous (<10 ppm H₂O) Minimizes hydrolysis of the sensitive phosphoramidite.[3]
Section 4: Frequently Asked Questions (FAQs)
Q: What protecting group is on the 2'-amino function and how do I remove it?

A: This is a critical question that depends entirely on the manufacturer of the phosphoramidite. The 2'-amino group is typically protected with a base-labile group to prevent it from reacting during synthesis. Common protecting groups include:

  • Trifluoroacetyl (TFA): Removable with standard ammonium hydroxide deprotection.

  • Fmoc (9-fluorenylmethoxycarbonyl): Requires a specific, non-standard deprotection step using a piperidine solution before cleavage and final deprotection.[7][8]

  • Npeoc (2-(4-nitrophenyl)ethoxycarbonyl): Requires a specialized deprotection using DBU.[9]

Action Required: You must consult the technical data sheet or Certificate of Analysis for your specific lot of this compound phosphoramidite to identify the protecting group and the required deprotection protocol. Using the wrong deprotection scheme will result in failure to remove the protecting group, rendering your oligonucleotide useless.

Q: Can I use standard final deprotection conditions (e.g., concentrated ammonium hydroxide at 55 °C)?

A: It depends on the protecting groups on both the 2'-amino function and the nucleobases. While a TFA group on the 2'-amine is compatible with standard ammonium hydroxide, an Fmoc group is not.[7] Furthermore, some base-labile modifications are not stable to prolonged heating in ammonia. For oligonucleotides containing sensitive modifications, milder deprotection strategies like AMA (a mixture of ammonium hydroxide and methylamine) at lower temperatures or for shorter times may be necessary.[10][11] Always review the requirements for all modified components in your sequence to determine the mildest procedure that will achieve complete deprotection.[10]

Q: How can I confirm that my low yield is due to the 2'-Amino-I monomer and not a systemic problem?

A: Synthesize a short, simple control sequence (e.g., a poly-T sequence) that does not contain the modified monomer. If this sequence synthesizes with high stepwise efficiency (>99%), it strongly indicates that your bulk reagents (acetonitrile, activator, capping reagents, etc.) and synthesizer are performing correctly.[2] This isolates the problem to the specific this compound phosphoramidite or the protocol used for its incorporation.

References

Technical Support Center: Optimizing Deprotection of Oligonucleotides Containing 2'-Amino-2'-deoxyinosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with oligonucleotides containing the 2'-Amino-2'-deoxyinosine modification. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to ensure the successful deprotection of your valuable synthetic oligonucleotides.

The introduction of a 2'-amino group into a nucleoside, such as in this compound, can impart unique structural and functional properties to oligonucleotides. However, this modification also presents specific challenges during the final deprotection step. This guide will walk you through the critical considerations and provide actionable protocols to achieve high-purity, full-length oligonucleotides.

The Challenge of Deprotecting 2'-Amino-Modified Oligonucleotides

The primary challenge in deprotecting oligonucleotides containing this compound lies in the potential for the 2'-amino group to undergo undesired side reactions under standard deprotection conditions. While robust enough for many applications, the primary amine at the 2' position can be susceptible to modification or degradation, especially during prolonged exposure to harsh alkaline reagents. Therefore, a carefully optimized deprotection strategy is paramount to preserving the integrity of the final product.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My mass spectrometry (MS) analysis shows a mass addition of 42 Da on my this compound-containing oligonucleotide after deprotection. What is the likely cause?

A1: A mass addition of 42 Da strongly suggests N-acetylation of the 2'-amino group. This is a common side reaction that can occur if acetic anhydride is used as the capping reagent during solid-phase synthesis and is not completely removed prior to deprotection. Residual capping reagent can acetylate the 2'-amino group upon its deprotection.

Troubleshooting Protocol:

  • Optimize Washing Steps: Ensure thorough washing of the solid support after the capping step during synthesis to completely remove any unreacted acetic anhydride and N-methylimidazole.

  • Alternative Capping Reagent: Consider using phenoxyacetic anhydride (Pac-anhydride) as the capping reagent. The resulting phenoxyacetyl group is more labile and can be removed under milder conditions.[1][2]

  • Post-Deprotection Analysis: If N-acetylation is suspected, enzymatic digestion of the oligonucleotide followed by LC-MS/MS analysis of the resulting nucleosides can confirm the modification on the this compound residue.

Q2: I am observing incomplete deprotection of the standard nucleobases in my oligonucleotide, while the 2'-amino group seems intact. What should I do?

A2: Incomplete deprotection of standard base-protecting groups (e.g., isobutyryl-dG, benzoyl-dA, benzoyl-dC) is a common issue, often related to the deprotection reagent or reaction conditions.[1][3]

Troubleshooting Protocol:

  • Fresh Deprotection Reagent: Ensure you are using a fresh solution of concentrated ammonium hydroxide or AMA (Ammonium Hydroxide/40% Methylamine 1:1).[1] Ammonia concentration in aqueous solutions can decrease over time, reducing its efficacy.

  • Optimize Deprotection Time and Temperature: For standard protecting groups, deprotection with concentrated ammonium hydroxide typically requires heating at 55-65°C for several hours. If using AMA, the reaction is much faster, often complete within 10-15 minutes at 65°C.[1][3] Refer to the table below for recommended conditions.

  • Sequence-Specific Considerations: Guanine-rich sequences can be particularly slow to deprotect.[3] Consider extending the deprotection time for such sequences.

Q3: My final product shows signs of degradation, such as chain cleavage, especially when using AMA at high temperatures. How can I mitigate this?

A3: While AMA is highly efficient, its strong basicity can sometimes lead to degradation of sensitive oligonucleotides, especially with prolonged heating. The 2'-amino group, while generally stable, could potentially influence the stability of the adjacent phosphodiester bonds under harsh conditions.

Troubleshooting Protocol:

  • Milder Deprotection Conditions: Consider a milder deprotection strategy using potassium carbonate in methanol. This is particularly useful for oligonucleotides containing other sensitive modifications.[1][3]

  • Room Temperature Deprotection: For oligonucleotides containing 2-azido-2'-deoxyinosine, a precursor that can be converted to this compound, deprotection with concentrated ammonia at room temperature has been reported.[4] This suggests that a gentler, room temperature deprotection with ammonium hydroxide for an extended period (e.g., 12-16 hours) could be a viable option to minimize degradation.

  • Two-Step Deprotection: For RNA-containing oligonucleotides with 2'-silyl protecting groups, a two-step deprotection is standard.[3] While this compound is a deoxyribonucleoside, if your oligo contains ribonucleotides, ensure the 2'-silyl groups are removed with a fluoride source (e.g., triethylamine trihydrofluoride) after the initial basic deprotection of the base and phosphate protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for deprotecting an oligonucleotide containing a single this compound modification?

A1: A good starting point is to use a standard deprotection protocol with fresh concentrated ammonium hydroxide at 55°C for 8-12 hours. This is a well-established method for standard oligonucleotides and is likely to be compatible with the 2'-amino modification. However, it is crucial to analyze the final product carefully by mass spectrometry and HPLC to confirm complete deprotection and the absence of side reactions.

Q2: How should I protect the 2'-amino group during oligonucleotide synthesis?

A2: The 2'-amino group must be protected during solid-phase synthesis to prevent unwanted reactions. Common protecting groups for primary amines in oligonucleotide synthesis include trifluoroacetyl (TFA) or phenoxyacetyl (Pac). The choice of protecting group will influence the required deprotection conditions. The TFA group is generally removed under standard ammonium hydroxide deprotection conditions.

Q3: Can I use AMA for the deprotection of oligonucleotides with this compound?

A3: Yes, AMA (Ammonium Hydroxide/40% Methylamine 1:1) can likely be used and offers the advantage of significantly faster deprotection times (e.g., 10-15 minutes at 65°C).[1][3] However, due to its increased reactivity, it is essential to first test it on a small scale and carefully analyze the product for any potential side reactions or degradation. When using AMA, it is recommended to use acetyl-protected dC (Ac-dC) to avoid transamination of the cytidine base.[1][3]

Q4: What analytical techniques are essential for verifying the successful deprotection of my this compound oligonucleotide?

A4: A combination of analytical techniques is crucial for confirming the purity and identity of your final product:

  • Mass Spectrometry (MS): ESI or MALDI-TOF MS is essential to verify the correct molecular weight of the full-length oligonucleotide, confirming the removal of all protecting groups.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or anion-exchange (AEX-HPLC) can be used to assess the purity of the oligonucleotide and separate the full-length product from any truncated sequences or incompletely deprotected species. In RP-HPLC, incompletely deprotected oligonucleotides will typically have longer retention times due to the hydrophobicity of the remaining protecting groups.

Q5: Are there any known side reactions specific to this compound during deprotection?

A5: While specific literature on side reactions for this compound during standard oligonucleotide deprotection is limited, based on the chemical nature of the 2'-amino group, potential side reactions could include:

  • N-acetylation: As discussed in the troubleshooting section, this can occur with residual capping reagents.

  • Reaction with acrylonitrile: Acrylonitrile is a byproduct of the deprotection of the cyanoethyl phosphate protecting groups. While less reactive with secondary amines, it can potentially react with the primary 2'-amino group. Using a scavenger or optimizing deprotection conditions can minimize this.

  • Modification by other reactive species: Depending on other modifications present in the oligonucleotide, there could be unforeseen cross-reactivity.

Therefore, careful analytical characterization of the final product is always recommended.

Data Presentation

Table 1: Recommended Deprotection Conditions for Oligonucleotides

Deprotection MethodReagentTemperatureDurationNotes
Standard Concentrated Ammonium Hydroxide55°C8-12 hoursA good starting point for oligonucleotides with this compound.
Fast Deprotection AMA (1:1 Ammonium Hydroxide/40% Methylamine)65°C10-15 minutesHighly efficient but may require optimization for sensitive modifications. Use Ac-dC.[1][3]
Mild Deprotection 0.05 M Potassium Carbonate in MethanolRoom Temp4-16 hoursRecommended for oligonucleotides with base-labile modifications.[1][3]
Gentle Deprotection Concentrated Ammonium HydroxideRoom Temp12-16 hoursA potentially milder alternative to heating, inspired by protocols for related modifications.[4]

Experimental Protocols

Protocol 1: Standard Deprotection with Ammonium Hydroxide
  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add 1-2 mL of fresh, concentrated ammonium hydroxide to the vial.

  • Seal the vial tightly and place it in a heating block or oven at 55°C for 8-12 hours.

  • Allow the vial to cool to room temperature.

  • Carefully transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

  • Rinse the solid support with 0.5 mL of water and combine the rinse with the solution from the previous step.

  • Evaporate the solution to dryness using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for analysis and purification.

Protocol 2: Fast Deprotection with AMA
  • Transfer the solid support to a 2 mL screw-cap vial.

  • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. (Caution: Work in a well-ventilated fume hood).

  • Add 1-2 mL of the freshly prepared AMA solution to the vial.

  • Seal the vial tightly and place it in a heating block at 65°C for 10-15 minutes.

  • Allow the vial to cool to room temperature.

  • Transfer the AMA solution to a new microcentrifuge tube.

  • Rinse the support with 0.5 mL of water and combine the rinse with the solution.

  • Evaporate the solution to dryness in a vacuum concentrator.

  • Resuspend the oligonucleotide pellet for further processing.

Visualization of the Deprotection Workflow

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_analysis Analysis & Purification Solid_Support Oligonucleotide on Solid Support (with protecting groups) Cleavage Cleavage from Support Solid_Support->Cleavage Deprotection Reagent (e.g., NH4OH or AMA) Base_Deprotection Base & Phosphate Deprotection Cleavage->Base_Deprotection Analysis MS & HPLC Analysis Base_Deprotection->Analysis Purification Purification (e.g., HPLC) Analysis->Purification Purity Check Final_Product Pure Deprotected Oligonucleotide Purification->Final_Product

Caption: General workflow for oligonucleotide deprotection and analysis.

References

"troubleshooting unexpected results in experiments with 2'-Amino-2'-deoxyinosine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2'-Amino-2'-deoxyinosine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this nucleoside analog. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the accuracy and reliability of your results.

Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses specific, unexpected results you may encounter during your experiments with this compound and provides a logical workflow to diagnose and resolve these issues.

Issue 1: Lower than Expected Bioactivity or Complete Lack of Efficacy in Antiviral or Anticancer Assays

You've treated your cell line with this compound, but the expected inhibition of viral replication or cancer cell proliferation is minimal or absent.

Root Cause Analysis Workflow

Caption: Troubleshooting workflow for low bioactivity.

Step-by-Step Troubleshooting
  • Verify Compound Integrity and Purity:

    • Rationale: The purity of this compound is critical. Impurities or degradation can significantly reduce its effective concentration and biological activity.

    • Action:

      • Confirm the purity of your compound, which should ideally be >99%.[1]

      • If the compound has been stored for an extended period, consider running an HPLC analysis to check for degradation products.

      • Proper storage is essential. The dry compound should be stored at +4°C for up to 3 years.[1] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

  • Evaluate Cellular Uptake and Metabolism:

    • Rationale: As a nucleoside analog, this compound must be transported into the cell and then phosphorylated to its active triphosphate form to exert its effect.

    • Action:

      • Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma), as these factors can alter metabolic and viral replication rates.[2]

      • Nucleoside Transporters: Be aware that some cell culture media components might interfere with nucleoside transporters, limiting the uptake of the compound.[2]

      • Phosphorylation: The efficiency of the cellular kinases responsible for phosphorylating the analog can vary between cell lines.

  • Optimize Assay Conditions:

    • Rationale: Suboptimal assay parameters can mask the true activity of the compound.

    • Action:

      • Concentration and Incubation: Perform a dose-response study with a broad range of concentrations and vary the incubation time.

      • Media Composition: Ensure that components in your cell culture medium are not interfering with the compound's activity. For instance, high concentrations of natural nucleosides could compete for uptake or enzymatic activation.

Issue 2: High Variability Between Replicate Wells in Cytotoxicity Assays

You are observing significant differences in readings between replicate wells treated with the same concentration of this compound.

Root Cause Analysis Workflow

Caption: Troubleshooting high variability in assays.

Step-by-Step Troubleshooting
  • Standardize Cell Seeding and Pipetting:

    • Rationale: Inconsistent cell numbers or inaccurate liquid handling are common sources of variability in cell-based assays.[3]

    • Action:

      • Ensure a single-cell suspension is achieved before plating and mix gently between pipetting into each well.[3]

      • Regularly calibrate your pipettes and use fresh tips for each replicate.[3]

  • Mitigate Edge Effects:

    • Rationale: Wells on the perimeter of a multi-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Action: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or water to maintain humidity across the plate.[2]

  • Ensure Complete Compound Solubility:

    • Rationale: this compound, like many nucleoside analogs, may have limited solubility in aqueous solutions. Precipitation of the compound will lead to inconsistent concentrations across wells.

    • Action:

      • Visually inspect your diluted solutions for any signs of precipitation.

      • Prepare a concentrated stock solution in an appropriate solvent like DMSO. When diluting into your final culture medium, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced toxicity.[3]

Issue 3: Unexpected Enzymatic Reaction or Off-Target Effects

You observe an unexpected cellular response or enzymatic activity that is not consistent with the known mechanism of action of this compound.

Potential Mechanisms and Considerations
  • Deamination: Be aware that this compound can be a substrate for adenosine deaminase, which would convert it to 2'-deoxyinosine.[4][5] This resulting compound has its own distinct biological activities.

  • Interaction with Other Enzymes: While the primary targets are often polymerases, nucleoside analogs can sometimes interact with other enzymes involved in nucleotide metabolism. For example, 2'-amino-2'-deoxyguanosine has been shown to act as a cofactor in self-splicing reactions in group I introns.[6] This highlights the potential for unexpected interactions with cellular machinery.

  • Miscoding during DNA Synthesis: Studies on the related compound 2'-deoxyinosine have shown that it can cause miscoding by DNA polymerases, leading to preferential incorporation of the wrong base.[7] This could be a contributing factor to cytotoxicity or mutagenicity.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

PropertyValueSource
Appearance White to off-white crystals[1]
Purity > 99%[1]
Storage (Dry) 3 years at +4°C[1]
Storage (Solution) Aliquot and store at -20°C or -80°C[2]

Q2: How should I prepare stock solutions of this compound?

Due to its potential for limited aqueous solubility, it is recommended to first dissolve this compound in a small amount of an organic solvent like DMSO to create a concentrated stock solution.[3] For cellular assays, this stock can then be serially diluted in your culture medium to the final working concentrations. Always ensure the final DMSO concentration is non-toxic to your cells (typically below 0.5%).[3]

Q3: What is the primary mechanism of action for this compound in antiviral and anticancer applications?

As a nucleoside analog, this compound is designed to be taken up by cells and phosphorylated by cellular kinases to its triphosphate form. This triphosphate analog can then be incorporated into newly synthesized DNA or RNA by viral or cellular polymerases. The presence of the 2'-amino group can disrupt the proper formation of the phosphodiester backbone, leading to chain termination and the inhibition of DNA or RNA synthesis. This disruption of nucleic acid replication is the basis for its potential as an antiviral and anticancer agent.[8][9]

Q4: Are there any known off-target effects I should be aware of?

Yes. As mentioned in the troubleshooting section, deamination by adenosine deaminase is a potential metabolic pathway that can convert this compound to 2'-deoxyinosine, which has its own biological profile.[4][5] Additionally, interactions with other cellular enzymes involved in nucleotide metabolism are possible.

Q5: What are some alternative cytotoxicity assays I can use to validate my results?

If you are encountering issues with metabolic assays like MTT (which can be influenced by compounds that alter cellular metabolism without causing cell death), it is highly recommended to use an orthogonal method to confirm your findings.[10][11] Good alternatives include:

  • LDH Release Assays: These measure the leakage of lactate dehydrogenase from cells with compromised membrane integrity, a direct indicator of cytotoxicity.[10]

  • Dye Exclusion Assays (e.g., Trypan Blue or Propidium Iodide): These methods directly differentiate between viable and non-viable cells based on membrane integrity.[10]

  • ATP-Based Assays: These quantify the amount of ATP in a cell population, which is a strong indicator of metabolically active, viable cells.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required for some analogs, but always check for temperature stability.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile tubes. Store these aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: General Cytotoxicity Assay
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.

  • Compound Preparation: On the day of the experiment, thaw an aliquot of your this compound stock solution. Prepare serial dilutions in your cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • Quantification: Following incubation, use your chosen method (e.g., MTT, LDH release, or ATP-based assay) to quantify cell viability according to the manufacturer's instructions.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Identity of 2'-Amino-2'-deoxyinosine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is a foundational pillar of scientific rigor and regulatory compliance. This is particularly true for novel nucleoside analogues like 2'-Amino-2'-deoxyinosine, a compound of interest in various therapeutic and research areas. Mass spectrometry (MS) stands as a powerful and indispensable tool for this purpose, offering unparalleled sensitivity and specificity for structural elucidation.[1][2]

This guide provides an in-depth, technically-focused comparison of mass spectrometry-based methodologies for the definitive identification of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.

The Critical Role of Identity Validation

In drug development, confirming the structure of a novel active pharmaceutical ingredient (API) and its related impurities is not merely a scientific exercise; it is a regulatory mandate.[3][4] An incorrect structural assignment can lead to flawed biological data, wasted resources, and potential safety risks. Mass spectrometry provides the precise molecular weight and fragmentation data necessary to build a high-confidence structural dossier.[5]

Understanding this compound

This compound is a purine nucleoside analogue. Its structural verification hinges on confirming its elemental composition and the specific connectivity of its constituent atoms.

Key Molecular Information:

PropertyValueSource
IUPAC Name 9-(2-amino-2-deoxy-β-D-ribofuranosyl)-hypoxanthine[6]
CAS Number 75763-51-8[7]
Molecular Weight 267.24 g/mol [7]
Molecular Formula C₁₀H₁₃N₅O₃Inferred from similar compounds
Exact Mass 267.10184Calculated

Recommended Analytical Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a polar and non-volatile molecule like this compound, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identification and quantification.[8] This approach offers both the separation of the analyte from potential impurities and the generation of information-rich fragmentation spectra for structural confirmation.

Experimental Workflow

The following diagram illustrates a typical LC-MS/MS workflow for the analysis of this compound.

LC-MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound (in solution) LC_Column C18 Reverse Phase Column Sample->LC_Column Injection Ion_Source ESI Source (Positive Ion Mode) LC_Column->Ion_Source Elution MS1 MS1 Analysis (Precursor Ion Scan) Ion_Source->MS1 Ionization CID Collision Cell (CID/HCD) MS1->CID Precursor Selection MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Fragmentation Data_Processing Data Acquisition & Processing MS2->Data_Processing Detection ID Identity Confirmation Data_Processing->ID Analysis

Caption: High-level workflow for the identification of this compound by LC-MS/MS.

Detailed Experimental Protocol

This protocol is designed to be a robust starting point for method development and validation.

1. Sample Preparation:

  • Dissolve a reference standard of this compound in a suitable solvent (e.g., water:acetonitrile 50:50 v/v) to a concentration of 1 µg/mL.

  • For unknown samples, perform a similar dissolution, potentially including a filtration step to remove particulates.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good retention and peak shape of polar nucleosides.[9]

  • Mobile Phase A: Water with 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step. For example: 0-2 min, 2% B; 2-10 min, 2-95% B; 10-12 min, 95% B; 12-12.1 min, 95-2% B; 12.1-15 min, 2% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is preferred for nucleosides due to their polarity and ability to accept a proton.[10]

  • MS1 Scan: Perform a full scan from m/z 100-500 to detect the protonated precursor ion [M+H]⁺ of this compound (expected m/z 268.1091).

  • MS/MS (Tandem MS):

    • Select the precursor ion at m/z 268.1 for fragmentation.

    • Use Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) to induce fragmentation.

    • Acquire a product ion scan to detect the resulting fragments.

Fragmentation Pathway of this compound

The most common fragmentation pathway for nucleosides under CID or HCD is the cleavage of the glycosidic bond between the ribose sugar and the purine base.[11] This results in a characteristic neutral loss of the deoxyribose moiety and the detection of the protonated nucleobase.

Fragmentation_Pathway Precursor [M+H]⁺ This compound m/z = 268.1 Fragment [Hypoxanthine+H]⁺ m/z = 137.0 Precursor->Fragment Glycosidic Bond Cleavage NeutralLoss Neutral Loss (Amino-deoxyribose) 131.1 Da Precursor->NeutralLoss

Caption: Predicted primary fragmentation pathway of protonated this compound.

Comparison of Mass Spectrometry Techniques

The choice of ionization and fragmentation techniques can significantly impact the quality of the data obtained.

Ionization Source: ESI vs. APCI
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for this compound
Principle Ionization from charged droplets in a high electric field.Gas-phase ion-molecule reactions initiated by a corona discharge.ESI is strongly recommended.
Analyte Suitability Ideal for polar, large, and non-volatile molecules like nucleosides.Better for less polar, more volatile, and thermally stable small molecules.[10]The high polarity and low volatility of this compound make it a perfect candidate for ESI.
Sensitivity Generally higher for polar compounds.Can be more sensitive for non-polar compounds that are difficult to ionize by ESI.[12]ESI is expected to provide superior sensitivity for this analyte.
Adduct Formation Prone to forming adducts with salts (e.g., [M+Na]⁺), which can be informative but also complicate spectra.Less prone to salt adducts, but may form solvent adducts.Use of high-purity solvents and a volatile acid like formic acid will promote the desired [M+H]⁺ ion in ESI.
Fragmentation Method: CID vs. HCD
FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Recommendation for this compound
Mechanism Resonant excitation in an ion trap, leading to multiple low-energy collisions.[13]Non-resonant, beam-type dissociation in a collision cell, imparting higher energy in fewer collisions.[14]Both are suitable, but HCD may offer advantages.
Fragmentation Pattern Often produces a "cleaner" spectrum with fewer, more intense primary fragment ions. Prone to a "low mass cutoff," where low m/z fragments are not detected.[14]Can generate a richer fragmentation spectrum, including secondary and tertiary fragments, and has no low mass cutoff.[15]HCD can provide more structural information due to the generation of a wider range of fragment ions.
Energy Lower, tunable collision energy.Higher, tunable collision energy, allowing for more extensive fragmentation.[15]Stepped HCD experiments (acquiring data at multiple collision energies) can be highly informative for structural elucidation.

A Self-Validating System: Criteria for Unambiguous Identification

To ensure the trustworthiness of the identification, a multi-faceted approach in line with regulatory guidelines is essential.[16][17]

Table of Identification Criteria:

CriterionRequirementRationaleAuthoritative Source
1. Accurate Mass Measurement The measured mass of the precursor ion should be within 5 ppm of the calculated exact mass.Provides high confidence in the elemental composition of the molecule.FDA[4]
2. Retention Time Matching The retention time of the analyte in the sample should match that of a certified reference standard analyzed under the same conditions (typically within ±2.5%).Provides chromatographic evidence of identity, separating it from isomers.EMA[16]
3. MS/MS Fragmentation Pattern The MS/MS spectrum of the analyte in the sample must match the spectrum of the reference standard. This includes the presence of the same diagnostic fragment ions.Provides a structural "fingerprint" of the molecule.FDA[3]
4. Ion Ratio Confirmation The relative intensities of at least two characteristic fragment ions should be consistent between the sample and the standard (typically within ±20-30%).Adds a quantitative aspect to the spectral matching, increasing confidence and reducing the likelihood of co-eluting interferences.EMA[16]

Conclusion

The definitive identification of this compound is reliably achieved using a well-validated LC-MS/MS method. The recommended approach utilizes a C18 reversed-phase chromatographic separation followed by positive mode Electrospray Ionization and High-Energy Collisional Dissociation. By systematically verifying the accurate mass, retention time, and fragmentation pattern against a certified reference standard, researchers can meet the stringent requirements for scientific accuracy and regulatory submission. This multi-pronged validation strategy ensures a high degree of confidence in the analyte's identity, forming a solid foundation for subsequent research and development activities.

References

A Comprehensive Guide to the NMR Analysis of 2'-Amino-2'-deoxyinosine in DNA/RNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of modified nucleosides into DNA and RNA oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among these, 2'-Amino-2'-deoxyinosine stands out for its unique electronic and structural properties that can modulate the stability, conformation, and recognition of nucleic acid duplexes. Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, atomic-level view into the structural and dynamic consequences of such modifications.

This guide provides a comprehensive comparison of DNA/RNA oligonucleotides containing this compound with their unmodified counterparts, grounded in NMR analysis. We delve into the nuanced effects of the 2'-amino modification on helical structure, sugar conformation, and thermodynamic stability. Detailed, field-proven NMR experimental protocols are provided to empower researchers to conduct their own comparative analyses. This document is designed to be an authoritative resource, synthesizing technical data with expert insights to facilitate the rational design and application of this compound-modified oligonucleotides.

Introduction: The Significance of the 2'-Amino Modification

The 2'-position of the ribose sugar is a critical nexus for controlling the structural and functional properties of nucleic acids. The introduction of an amino group at this position in 2'-deoxyinosine (a modification of the naturally occurring nucleoside inosine) imparts significant changes to the local sugar pucker, which in turn influences the overall helical geometry of the DNA or RNA duplex.[1][2] Understanding these changes is paramount for applications ranging from antisense therapeutics to the development of novel aptamers and ribozymes.

The 2'-amino group can alter:

  • Sugar Pucker and Helical Conformation: The electronegativity and steric bulk of the 2'-substituent directly influence the equilibrium between the C2'-endo (B-form DNA-like) and C3'-endo (A-form RNA-like) sugar conformations.[1][3] This can lead to localized or global shifts in the duplex structure.

  • Thermodynamic Stability: The impact of the 2'-amino group on duplex stability is context-dependent. While some studies report a destabilizing effect, others have shown stabilization, highlighting the complex interplay of factors such as sequence context and pH.[4][5]

  • Nuclease Resistance: Modifications at the 2'-position are known to enhance resistance to nuclease degradation, a crucial property for in vivo applications of oligonucleotide therapeutics.

  • Molecular Recognition: The altered conformation and electronic properties of the modified duplex can affect its interaction with proteins, enzymes, and other nucleic acids.

NMR spectroscopy is the preeminent tool for elucidating these structural and dynamic alterations with high precision.

Comparative NMR Analysis: Unmodified vs. This compound Oligonucleotides

A direct comparison of the NMR spectra of a nucleic acid duplex before and after the incorporation of this compound reveals subtle yet significant changes in chemical shifts and coupling constants. These differences provide a detailed picture of the conformational adjustments induced by the modification.

Impact on Proton (¹H) Chemical Shifts

The introduction of the 2'-amino group induces characteristic changes in the chemical shifts of nearby protons, particularly those on the sugar moiety and the base.

Proton Typical Chemical Shift Range (ppm) in B-DNA Observed Shift upon this compound Incorporation Rationale for Shift
Imino Protons 12.0 - 15.0Minimal to slight upfield shiftThe 2'-amino group is located in the minor groove and does not directly participate in Watson-Crick hydrogen bonding in the major groove.[6][7]
Base Protons (H8/H6) 7.0 - 8.5Minor shiftsReflects subtle changes in base stacking and helical parameters.
Sugar Protons (H1', H2', H2'') H1': 5.0 - 6.5; H2'/H2'': 1.5 - 3.0Significant downfield shift of H2'The electronegative amino group deshields the adjacent H2' proton. The magnitude of the shift is sensitive to the sugar pucker.
Sugar Protons (H3', H4') 3.5 - 5.0Minor to moderate shiftsPropagated effects from the altered sugar pucker.

Note: The exact chemical shifts are highly dependent on the specific sequence and experimental conditions.

A key study by Chazin et al. on the closely related 2-aminoadenine modification in a DNA decamer duplex found that the overall B-DNA conformation was largely unperturbed. The spin-spin coupling constants in the sugar rings and the relative spatial proximities of protons, as determined by NOESY, were virtually identical between the modified and parent duplexes.[8][9] This suggests that the structural impact of the 2'-amino group on the purine can be localized, preserving the global helical structure.

Conformational Analysis through J-Coupling Constants

Scalar (J) coupling constants between vicinal protons, particularly within the sugar ring, provide quantitative information about dihedral angles and, consequently, the preferred sugar pucker.

Coupling Constant Typical Value for C2'-endo (B-DNA) Typical Value for C3'-endo (A-RNA) Implication of 2'-Amino Modification
³J(H1'-H2') 5 - 10 Hz1 - 4 HzA shift towards smaller values suggests a stabilization of the C3'-endo conformation.
³J(H2''-H3') 5 - 10 Hz1 - 4 HzA decrease in this coupling constant also points towards a C3'-endo pucker.
³J(H3'-H4') 1 - 4 Hz5 - 10 HzAn increase in this value is indicative of a shift towards the C3'-endo conformation.

The analysis of these coupling constants allows for a quantitative assessment of the sugar pucker equilibrium (the percentage of C2'-endo vs. C3'-endo conformers). The introduction of a 2'-amino group is generally expected to shift this equilibrium towards the C3'-endo conformation, characteristic of A-form helices.[1]

Experimental Protocols for Comparative NMR Analysis

The following protocols provide a robust framework for the NMR analysis of oligonucleotides containing this compound.

Oligonucleotide Synthesis and Sample Preparation
  • Synthesis: The modified oligonucleotide and its unmodified counterpart should be synthesized using standard phosphoramidite chemistry. The this compound phosphoramidite is commercially available or can be synthesized following established protocols.

  • Purification: Purification by high-performance liquid chromatography (HPLC) is essential to ensure sample homogeneity.

  • Desalting: The purified oligonucleotides should be thoroughly desalted, for example, by dialysis or using a size-exclusion column.

  • Duplex Formation: The single strands are mixed in a 1:1 stoichiometric ratio in the desired NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The sample is then annealed by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • NMR Sample Preparation: The final sample concentration for NMR should be in the range of 0.5-2.0 mM. For experiments observing exchangeable protons, the sample is dissolved in 90% H₂O / 10% D₂O. For non-exchangeable protons, the sample is lyophilized and redissolved in 99.96% D₂O.

NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required for a comprehensive analysis.

Experiment Purpose Key Parameters
1D ¹H Initial assessment of sample quality, observation of imino protons.Water suppression (e.g., WATERGATE or presaturation).
2D NOESY (Nuclear Overhauser Effect Spectroscopy) Determination of through-space proton-proton distances for structural analysis and sequential assignments.[10]Mixing times of 100-300 ms.
2D TOCSY (Total Correlation Spectroscopy) Identification of coupled spin systems within each sugar ring.Mixing times of 60-100 ms.
2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy) Measurement of J-coupling constants for sugar pucker analysis.High digital resolution in the F2 dimension.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Correlation of protons with their directly attached carbons for resonance assignment.Requires ¹³C-labeled samples for optimal sensitivity.
¹H-³¹P HETCOR (Heteronuclear Correlation) Probing the phosphate backbone conformation.

NMR Data Analysis Workflow

NMR_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Assignment cluster_structure_calculation Structure Calculation & Analysis A 1D ¹H E Resonance Assignment A->E B 2D NOESY B->E C 2D TOCSY C->E D 2D DQF-COSY G J-Coupling Measurement D->G F NOE Cross-peak Integration E->F H Distance & Dihedral Angle Restraints F->H G->H I Molecular Dynamics Simulations H->I J Structural Comparison I->J

NMR Data Analysis Workflow
  • Resonance Assignment: The first step is the sequential assignment of all non-exchangeable proton resonances using the established NOESY/TOCSY walk-through method.

  • Structural Restraints: NOE cross-peak intensities are converted into distance restraints. Dihedral angle restraints for the sugar pucker and backbone are derived from J-coupling constants measured from DQF-COSY spectra.

  • Structure Calculation: The distance and dihedral angle restraints are used as input for molecular dynamics and simulated annealing protocols to generate a family of structures consistent with the NMR data.

  • Comparative Analysis: The final ensemble of structures for the modified duplex is compared to that of the unmodified duplex to identify and quantify the structural perturbations.

Thermodynamic Stability: Insights from NMR Melting Studies

NMR-monitored thermal denaturation provides a powerful method to compare the thermodynamic stability of the modified and unmodified duplexes. By acquiring a series of 1D ¹H spectra at increasing temperatures, the melting temperature (Tm) can be determined by monitoring the chemical shift or line width of well-resolved imino or non-exchangeable proton resonances.

Duplex Type Reported Effect on Tm Underlying Rationale
2'-Amino-dC in DNA/DNA DestabilizingThe pKa of the 2'-amino group is around 6.2, meaning it is partially protonated at neutral pH. The resulting positive charge can lead to electrostatic repulsion with the phosphate backbone.[4][5]
2'-Amino-dC in DNA/RNA DestabilizingSimilar electrostatic effects are likely at play.[4][5]
2-Amino-dA in DNA/DNA StabilizingThe additional amino group in the minor groove can form an extra hydrogen bond with the opposing strand, enhancing stability.[8][9]

It is crucial to note that the thermodynamic consequences of the 2'-amino modification are highly dependent on the specific nucleobase, the sequence context, and the pH of the solution.

Conclusion: A Powerful Tool for Oligonucleotide Engineering

The incorporation of this compound offers a valuable strategy for fine-tuning the properties of DNA and RNA oligonucleotides. A thorough understanding of its structural and thermodynamic consequences, as revealed by high-resolution NMR spectroscopy, is essential for the rational design of effective therapeutic and diagnostic agents. The comparative NMR approach outlined in this guide provides a robust framework for characterizing these modified oligonucleotides, enabling researchers to correlate specific structural changes with observed functional outcomes. By leveraging the power of NMR, the scientific community can continue to unlock the full potential of chemically modified nucleic acids.

References

A Comparative Analysis of Thermal Stability: 2'-Amino-2'-deoxyinosine vs. 2'-deoxyinosine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oligonucleotide therapeutics and advanced diagnostics, the engineering of nucleic acid analogues with tailored properties is paramount. Among the critical parameters governing the efficacy and specificity of these molecules is their thermal stability when hybridized to a target sequence. This guide provides an in-depth comparison of the thermal stability profiles of oligonucleotides modified with two distinct analogues: 2'-Amino-2'-deoxyinosine and 2'-deoxyinosine. By examining the structural and thermodynamic consequences of these modifications, we aim to equip researchers with the foundational knowledge to make informed decisions in the design of next-generation oligonucleotides.

The Decisive Role of Thermal Stability in Oligonucleotide Function

The melting temperature (Tm) of an oligonucleotide duplex, the temperature at which half of the duplex dissociates into single strands, is a direct measure of its thermal stability. This parameter is of profound importance for several reasons:

  • Specificity and Off-Target Effects: A higher Tm generally correlates with a more stable duplex, which can enhance the specificity of binding to the intended target sequence. Conversely, oligonucleotides with low thermal stability may exhibit promiscuous binding to off-target sequences, leading to undesirable biological effects.

  • In Vivo Efficacy: For antisense oligonucleotides, siRNAs, and other nucleic acid-based drugs, sufficient thermal stability is required for the duplex to remain intact under physiological conditions and effectively engage with the cellular machinery to elicit a therapeutic response.

  • Diagnostic Accuracy: In diagnostic applications such as polymerase chain reaction (PCR) and fluorescence in situ hybridization (FISH), the Tm is a critical factor in probe design, directly influencing the accuracy and reliability of the assay.

Understanding how chemical modifications impact thermal stability is therefore a cornerstone of rational oligonucleotide design.

This compound: A Destabilizing Influence on Duplex Formation

The introduction of an amino group at the 2' position of the deoxyribose sugar in 2'-deoxyinosine might intuitively be expected to confer unique binding properties. However, experimental evidence consistently demonstrates that this modification has a destabilizing effect on oligonucleotide duplexes.

Studies have shown that the presence of a 2'-aminonucleoside destabilizes duplexes in both RNA and DNA contexts.[1][2] This destabilization is reflected in a lower melting temperature (Tm) compared to the corresponding unmodified oligonucleotide.[3] The underlying reasons for this destabilization are multifaceted and are thought to involve a combination of steric and electronic effects. The introduction of the 2'-amino group can alter the sugar pucker conformation, potentially disrupting the optimal geometry for A-form or B-form duplex formation.[4]

2'-deoxyinosine: A Chameleon in the Duplex

2'-deoxyinosine, often referred to as a "universal base," presents a more nuanced picture in terms of its impact on thermal stability. Its effect is not uniform but is instead highly dependent on the nucleobase it is paired with in the complementary strand. Inosine lacks the exocyclic amino group found in guanine and can form hydrogen bonds with all four canonical bases, albeit with varying degrees of stability.

Comprehensive thermodynamic studies have established a clear hierarchy for the stability of 2'-deoxyinosine base pairs. The general trend in decreasing stability is as follows: I·C > I·A > I·T ≈ I·G > I·I.[5][6][7] This variability means that a 2'-deoxyinosine modification can be either stabilizing or destabilizing relative to a standard Watson-Crick base pair, depending on the sequence context. For instance, when paired with cytosine (C), 2'-deoxyinosine can form a relatively stable I·C wobble base pair with two hydrogen bonds. In contrast, its pairing with guanine (G) or thymine (T) results in a significantly less stable duplex.

Head-to-Head Comparison: Thermal Stability at a Glance

ModificationGeneral Effect on Duplex Stability (Tm)Mechanistic Rationale
This compound Destabilizing Alters sugar pucker conformation, leading to a less favorable duplex geometry.
2'-deoxyinosine Variable (Context-Dependent) Stability is dictated by the pairing partner (I·C > I·A > I·T ≈ I·G > I·I). Can be stabilizing or destabilizing.

Key Takeaway: The introduction of a 2'-amino group to 2'-deoxyinosine consistently leads to a decrease in the thermal stability of an oligonucleotide duplex. In contrast, the effect of a 2'-deoxyinosine modification is highly dependent on the sequence of the complementary strand, offering a degree of tunable stability.

Experimental Workflow: Determining Thermal Stability via UV Melting Analysis

The gold standard for assessing the thermal stability of oligonucleotide duplexes is UV-visible spectrophotometry to monitor thermal denaturation, commonly known as a UV melting experiment.

Experimental Protocol
  • Oligonucleotide Synthesis and Purification:

    • Synthesize the desired unmodified, this compound modified, and 2'-deoxyinosine modified oligonucleotides and their complementary strands using standard phosphoramidite chemistry.

    • Purify all oligonucleotides by high-performance liquid chromatography (HPLC) to ensure high purity.

    • Verify the identity of the oligonucleotides by mass spectrometry.

  • Sample Preparation:

    • Accurately determine the concentration of each oligonucleotide solution using UV absorbance at 260 nm and the calculated molar extinction coefficient.

    • Prepare duplex samples by mixing equimolar amounts of the modified oligonucleotide and its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • The final duplex concentration is typically in the low micromolar range (e.g., 1.5 µM).

  • Duplex Annealing:

    • Heat the duplex samples to 95°C for 5 minutes to ensure complete dissociation of any pre-existing secondary structures.

    • Allow the samples to slowly cool to room temperature over several hours to facilitate proper annealing.

    • Incubate the samples at 4°C for at least 2 hours before measurement.

  • UV Melting Measurement:

    • Use a UV-visible spectrophotometer equipped with a Peltier temperature controller.

    • Transfer the annealed duplex samples to quartz cuvettes.

    • Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.

    • The melting temperature (Tm) is determined as the temperature at the midpoint of the transition from the lower (duplex) to the upper (single-stranded) baseline of the sigmoidal melting curve.

    • The Tm is most accurately calculated as the peak of the first derivative of the melting curve.

G cluster_0 Experimental Workflow synthesis Oligonucleotide Synthesis & Purification quant Quantification (UV Abs at 260 nm) synthesis->quant anneal Annealing (Heating and Slow Cooling) quant->anneal measure UV Melting Measurement (Abs vs. Temp) anneal->measure analysis Data Analysis (1st Derivative Plot) measure->analysis tm Determine Tm analysis->tm

UV Melting Experimental Workflow

Structural Insights into Stability Differences

The observed differences in thermal stability can be attributed to the distinct structural consequences of each modification at the 2' position of the deoxyribose sugar.

G cluster_0 2'-deoxyinosine cluster_1 This compound cluster_2 Impact on Duplex dI dI dI_duplex Context-Dependent Stability dI->dI_duplex Pairing Partner Dependent amino_dI amino_dI amino_dI_duplex Destabilized Duplex amino_dI->amino_dI_duplex Altered Sugar Pucker

Structural Modifications and Their Impact on Duplex Stability

The presence of the 2'-amino group in this compound introduces a bulkier substituent compared to the hydrogen atom in 2'-deoxyinosine. This can lead to unfavorable steric interactions within the sugar-phosphate backbone and influence the preferred sugar pucker conformation, moving it away from the optimal C2'-endo conformation characteristic of B-form DNA. This conformational disruption weakens the overall stacking interactions between adjacent base pairs, resulting in a less stable duplex.

For 2'-deoxyinosine, the stability is primarily an electronic and hydrogen-bonding phenomenon dictated by its interaction with the opposing base. The hypoxanthine base of inosine can form two hydrogen bonds with cytosine in a "wobble" configuration, which is geometrically well-tolerated within the DNA duplex. The pairings with adenine, thymine, and guanine are less geometrically favorable and result in weaker hydrogen bonding and/or greater distortion of the duplex, leading to reduced thermal stability.

Conclusion and Future Directions

The choice between incorporating this compound and 2'-deoxyinosine into an oligonucleotide sequence will have significant and opposing consequences for the thermal stability of the resulting duplex. The 2'-amino modification serves as a consistent destabilizing element, a feature that could be strategically employed to fine-tune the melting temperature downwards or to create localized regions of lower stability. Conversely, 2'-deoxyinosine offers a more versatile tool for modulating stability, with its impact being contingent on the identity of the opposing nucleotide.

For researchers and drug developers, a thorough understanding of these structure-stability relationships is crucial for the rational design of oligonucleotides with precisely controlled hybridization properties. Future work in this area should aim to generate direct comparative thermodynamic data for these and other modifications within identical sequence contexts to build a more comprehensive and predictive model for the impact of chemical modifications on oligonucleotide duplex stability.

References

A Comparative Guide to the Biological Activities of 2'-Amino-2'-deoxyinosine and 2'-Amino-2'-deoxyguanosine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. By mimicking endogenous nucleosides, these molecules can disrupt nucleic acid synthesis and other vital cellular processes. Within this class, 2'-modified nucleosides have garnered significant attention. This guide provides an in-depth technical comparison of two such analogs: 2'-Amino-2'-deoxyinosine and 2'-Amino-2'-deoxyguanosine.

These compounds share a 2'-amino modification on the deoxyribose sugar, a feature that can alter the sugar pucker conformation and influence interactions with cellular enzymes. The primary structural distinction lies in their purine base: hypoxanthine in this compound and guanine in 2'-Amino-2'-deoxyguanosine. This seemingly subtle difference can have profound implications for their biological activity, including their recognition by viral and cellular kinases and polymerases, and consequently, their therapeutic potential.

This guide will dissect the available scientific literature to compare their biological activities, delve into their potential mechanisms of action, and provide detailed experimental protocols for their head-to-head evaluation.

Chemical Structures and Physicochemical Properties

A precise understanding of the chemical and physical properties of these analogs is fundamental to interpreting their biological activities.

PropertyThis compound2'-Amino-2'-deoxyguanosine
Molecular Formula C₁₀H₁₃N₅O₄C₁₀H₁₄N₆O₄
Molecular Weight 267.24 g/mol 282.26 g/mol [1]
IUPAC Name 9-((2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl)-1H-purin-6(9H)-one2-amino-9-((2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl)-1,9-dihydro-6H-purin-6-one[1]
CAS Number 10212-30-360966-26-9[1]

Comparative Biological Activity: An Overview

Direct comparative studies evaluating the antiviral and anticancer activities of this compound and 2'-Amino-2'-deoxyguanosine are limited in the publicly available literature. However, by examining studies on each compound individually and on closely related analogs, we can infer potential differences and guide future research.

Antiviral Activity

Purine nucleoside analogs are a well-established class of antiviral agents.[2] Their mechanism often involves inhibition of viral DNA or RNA polymerases.[3]

2'-Amino-2'-deoxyguanosine has been shown to act as a cofactor for self-splicing in the group I intron of bacteriophage T4 pre-mRNA, where it can replace guanosine.[4][5] This indicates that the 2'-amino group is tolerated by at least some RNA-modifying enzymes. While not a direct antiviral therapeutic mechanism, it highlights the potential for this analog to interact with viral or cellular machinery that recognizes guanosine. Studies on other 2'-modified guanosine analogs, such as 2'-deoxy-2'-fluoroguanosine, have demonstrated potent anti-influenza virus activity, suggesting the guanosine base is favorable for antiviral effects.[6]

For This compound , there is a paucity of specific antiviral data. Inosine analogs are known to have immunomodulatory and some antiviral properties, often through mechanisms that can be distinct from direct polymerase inhibition.[7]

The presence of the 2-amino group on the purine ring of 2'-Amino-2'-deoxyguanosine is a key feature that distinguishes it from This compound . In a study of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of the Hepatitis C Virus (HCV), it was found that only analogs possessing a 2-amino group on the purine base were effective at reducing HCV RNA levels.[8] This suggests that for certain viruses, the 2-amino group of the guanine base is crucial for activity, likely by enhancing the binding to viral enzymes like RNA-dependent RNA polymerase.

Anticancer Activity

The anticancer activity of purine nucleoside analogs generally stems from their ability to disrupt DNA synthesis and repair, leading to apoptosis in rapidly dividing cancer cells.[9]

While specific anticancer data for This compound and 2'-Amino-2'-deoxyguanosine is not abundant, it is known that 2'-Amino-2'-deoxyguanosine is utilized in the development of anticancer drugs.[10] This suggests its potential as a cytotoxic agent. The general mechanism for purine analogs involves intracellular phosphorylation to the active triphosphate form, which can then be incorporated into DNA, causing chain termination and apoptosis.[11]

2'-Deoxyinosine, the parent nucleoside of this compound, has been shown to inhibit the growth of human colon carcinoma cell lines and is associated with purine nucleoside phosphorylase (PNP) deficiency.[7]

Mechanisms of Action: A Comparative Perspective

The biological activity of these nucleoside analogs is contingent on a series of intracellular events, starting with cellular uptake and culminating in the disruption of critical cellular or viral processes.

General Mechanism of Action for Purine Nucleoside Analogs

Purine_Nucleoside_Analog_Mechanism cluster_extracellular Extracellular Space cluster_cell Cellular Environment cluster_downstream Downstream Effects Analog 2'-Amino-Purine Nucleoside Analog Uptake Cellular Uptake (Nucleoside Transporters) Analog->Uptake 1 Analog_in Intracellular Analog Uptake->Analog_in Phosphorylation1 Monophosphorylation (Kinases) Analog_in->Phosphorylation1 2 Analog_MP Analog-MP Phosphorylation1->Analog_MP Phosphorylation2 Diphosphorylation Analog_MP->Phosphorylation2 Analog_DP Analog-DP Phosphorylation2->Analog_DP Phosphorylation3 Triphosphorylation Analog_DP->Phosphorylation3 Analog_TP Analog-TP (Active Form) Phosphorylation3->Analog_TP Inhibition Inhibition of Viral/Cellular Polymerases Analog_TP->Inhibition Incorporation Incorporation into DNA/RNA Analog_TP->Incorporation Apoptosis Induction of Apoptosis Inhibition->Apoptosis ChainTermination Chain Termination Incorporation->ChainTermination ChainTermination->Apoptosis

Caption: General metabolic activation pathway of purine nucleoside analogs.

The key differential step for this compound and 2'-Amino-2'-deoxyguanosine is the initial phosphorylation (Step 2). The substrate specificity of cellular and viral kinases will likely determine the efficiency of their conversion to the active triphosphate form. For instance, 2',3'-dideoxyguanosine has been shown to be a substrate for cytosolic 5'-nucleotidase.[10] It is plausible that 2'-Amino-2'-deoxyguanosine could also be phosphorylated by this or other cellular kinases. The efficiency of this phosphorylation compared to that of this compound is a critical determinant of their relative potencies.

Experimental Corner: Protocols for a Head-to-Head Comparison

To elucidate the comparative biological activities of these two compounds, standardized in vitro assays are essential.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with serial dilutions of This compound or 2'-Amino-2'-deoxyguanosine Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the cytotoxicity (IC50) of the compounds.

Detailed Steps: [9][11]

  • Cell Seeding: Seed human cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and 2'-Amino-2'-deoxyguanosine in culture medium. Remove the old medium from the cells and add the compound dilutions. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antiviral Assay (Plaque Reduction Assay)

This assay is the gold standard for determining the antiviral activity of a compound by measuring the reduction in viral plaques.

Detailed Steps:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus Adsorption: Infect the cell monolayers with a known titer of the virus (e.g., Herpes Simplex Virus, Influenza Virus) for 1-2 hours to allow for viral attachment and entry.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound or 2'-Amino-2'-deoxyguanosine.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control and determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

Conclusion and Future Directions

This compound and 2'-Amino-2'-deoxyguanosine are intriguing nucleoside analogs with the potential for significant biological activity. While current research provides some clues, a direct, comprehensive comparison of their antiviral and anticancer properties is a critical unmet need in the field. The guanosine analog, with its 2-amino group on the purine ring, may hold an advantage in certain antiviral applications, as suggested by studies on related compounds.

Future research should focus on a systematic, head-to-head evaluation of these compounds against a broad panel of viruses and cancer cell lines. Elucidating their respective mechanisms of action, particularly the key enzymatic steps in their activation pathways, will be crucial for understanding their therapeutic potential and for the rational design of next-generation nucleoside analogs. The experimental protocols provided in this guide offer a robust framework for initiating such comparative studies.

References

The Guardian at the Gate: A Comparative Guide to the Nuclease Resistance of Oligonucleotides with 2'-Amino-2'-deoxyinosine

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher Navigating the Cellular Maze: A Technical Guide to Enhancing Oligonucleotide Stability

In the intricate landscape of oligonucleotide-based therapeutics and diagnostics, the inherent vulnerability of these molecules to nuclease degradation presents a formidable challenge. The successful delivery and sustained action of antisense oligonucleotides, siRNAs, and aptamers are critically dependent on their ability to withstand the onslaught of cellular nucleases. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the nuclease resistance conferred by the incorporation of 2'-Amino-2'-deoxyinosine against other widely adopted chemical modifications. Our analysis is grounded in experimental data to empower you with the insights needed to select the optimal stabilization chemistry for your research.

The 2'-Amino Modification: A Shield Against Nuclease Attack

The susceptibility of natural phosphodiester oligonucleotides to enzymatic cleavage is a primary obstacle to their therapeutic application, with unmodified oligonucleotides often having a half-life of mere minutes in serum.[1][2] To overcome this, a plethora of chemical modifications have been developed to enhance stability. Among these, modifications at the 2'-position of the ribose sugar have proven to be particularly effective.

The introduction of a 2'-amino (-NH2) group, as in this compound, offers a strategic defense against nuclease-mediated degradation. Nucleases, the enzymes responsible for cleaving the phosphodiester backbone of nucleic acids, often rely on specific interactions with the sugar-phosphate backbone, including the 2'-hydroxyl group of RNA.[3][4] The replacement of this hydroxyl group with an amino group introduces significant steric hindrance and alters the electronic properties of the sugar ring, thereby impeding the binding and catalytic activity of many nucleases.[5][6] This modification effectively renders the oligonucleotide less recognizable as a substrate for these degradative enzymes.

A Comparative Analysis of Nuclease Resistance

The true measure of a stabilizing modification lies in its performance relative to other available chemistries. While direct, side-by-side comparative studies for every modification are not always available in the literature, we can collate and analyze existing data to provide a valuable overview. The following table summarizes the reported nuclease resistance of oligonucleotides featuring 2'-amino modifications in the context of other common stabilizing chemistries.

ModificationReported Half-life in Serum/PlasmaKey AdvantagesConsiderations
Unmodified DNA/RNA ~1 hour / a few minutes[2][5]Native structureRapidly degraded
Phosphorothioate (PS) 35 to 53 hours[1][7]Significant nuclease resistancePotential for non-specific protein binding and toxicity[8]
2'-O-Methyl (2'-OMe) >72 hours (in 10% FBS)[9]High nuclease resistance, reduced immune stimulationMay reduce binding affinity compared to other 2' modifications
2'-Fluoro (2'-F) ~2.2 to 12 hours[5]Increased binding affinityModerate nuclease resistance
2'-Amino Increased serum stability[5]Enhanced nuclease resistanceData on specific half-life for this compound is limited

Disclaimer: The half-life values presented are collated from different studies and may not be directly comparable due to variations in experimental conditions, oligonucleotide sequences, and serum/plasma sources.

Experimental Protocol: Serum Stability Assay

To empirically determine and compare the nuclease resistance of your modified oligonucleotides, a serum stability assay is the gold standard. This protocol outlines a robust and reproducible method for assessing oligonucleotide integrity in the presence of serum nucleases.

Materials:
  • Modified and unmodified control oligonucleotides (e.g., 20-mer)

  • Human Serum (or Fetal Bovine Serum, FBS)

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Gel loading buffer (containing a tracking dye and a denaturant like formamide)

  • Polyacrylamide gel (e.g., 20%)

  • TBE buffer (Tris/Borate/EDTA)

  • Gel staining solution (e.g., SYBR Gold)

  • Gel imaging system

Procedure:
  • Oligonucleotide Preparation:

    • Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

    • Dilute the stock solutions in PBS to a working concentration of 10 µM.

  • Serum Incubation:

    • In separate microcentrifuge tubes, mix 1 µL of the 10 µM oligonucleotide solution with 9 µL of human serum (or 10% FBS in PBS). This results in a final oligonucleotide concentration of 1 µM.

    • Prepare a "time zero" (T0) sample by immediately adding 10 µL of gel loading buffer to one of the tubes and placing it on ice or in a -20°C freezer.

    • Incubate the remaining tubes at 37°C.

    • At designated time points (e.g., 1, 4, 8, 24, 48 hours), remove a tube from the incubator, add 10 µL of gel loading buffer, and store it at -20°C to halt nuclease activity.

  • Polyacrylamide Gel Electrophoresis (PAGE):

    • Thaw the samples.

    • Heat the samples at 95°C for 5 minutes to denature any secondary structures, then immediately place them on ice.

    • Load 20 µL of each sample into the wells of a pre-run 20% polyacrylamide gel. Include a lane with the unmodified oligonucleotide at T0 as a reference.

    • Run the gel in TBE buffer at a constant voltage until the tracking dye has migrated an appropriate distance.

  • Visualization and Analysis:

    • Stain the gel with a fluorescent dye like SYBR Gold according to the manufacturer's instructions.

    • Image the gel using a gel documentation system.

    • Analyze the band intensity for each time point. The disappearance of the full-length oligonucleotide band over time indicates degradation.

    • Quantify the band intensities to calculate the percentage of intact oligonucleotide remaining at each time point and determine the half-life.

Causality Behind Experimental Choices:
  • Human Serum/FBS: These provide a physiologically relevant source of a complex mixture of nucleases.[10]

  • 37°C Incubation: Mimics physiological temperature to ensure optimal nuclease activity.

  • Denaturing PAGE: The use of a denaturant in the loading buffer and a high percentage polyacrylamide gel ensures the separation of oligonucleotides based on size, allowing for the clear visualization of degradation products.

Experimental Workflow Diagram

Nuclease_Resistance_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Oligo Oligonucleotide Stocks (Modified & Unmodified) Mix Mix Oligo + Serum Oligo->Mix Serum Human Serum / FBS Serum->Mix Incubate Incubate at 37°C Mix->Incubate Timepoints Collect Samples at Timepoints (T0, T1, T2...) Incubate->Timepoints Stop Stop Reaction (Add Loading Buffer) Timepoints->Stop PAGE Denaturing PAGE Stop->PAGE Stain Stain Gel PAGE->Stain Image Image Gel Stain->Image Analyze Quantify Bands & Calculate Half-life Image->Analyze

References

A Senior Application Scientist's Guide: Comparing 2'-Amino-2'-deoxyinosine with Other 2'-Modified Nucleosides in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The 2'-Position as a Cornerstone of Nucleoside Analogue Design

In the realm of medicinal chemistry, nucleoside analogues represent a highly successful class of therapeutics, particularly as antiviral and anticancer agents.[1] Their efficacy hinges on mimicking natural nucleosides to hijack the cellular or viral replication machinery.[2] Over decades of research, modifications to the nucleoside scaffold—the nucleobase, the sugar moiety, and the phosphate group—have been extensively explored to enhance therapeutic activity and selectivity.[1][2]

Among these, modifications at the 2'-position of the pentose sugar ring are of paramount importance. This position is a critical determinant of the sugar's conformational preference (pucker), which in turn dictates how the nucleoside is recognized by kinases for phosphorylation and by polymerases for incorporation into nascent DNA or RNA chains. The distinction between RNA (2'-hydroxyl) and DNA (2'-hydrogen) is fundamentally defined at this position, making it a strategic target for creating analogues that can selectively disrupt viral replication or cancer cell proliferation.[3] This guide provides an in-depth comparison of 2'-Amino-2'-deoxyinosine with other key classes of 2'-modified nucleosides, offering insights into their mechanisms, therapeutic potential, and the chemical rationale behind their design.

Section 1: A Profile of this compound

This compound is a purine nucleoside analogue featuring an amino group (-NH2) at the 2'-position of the deoxyribose sugar.[4] While specific, in-depth public data on the biological activity of this compound itself is limited, the broader class of 2'-amino nucleosides has demonstrated significant biological potential. For instance, 2'-amino-2'-deoxy-5-fluorouridine has been synthesized and evaluated as an antineoplastic and antimetabolic agent.[5] The introduction of the 2'-amino group, a hydrogen bond donor, can profoundly influence interactions within the active sites of target enzymes, potentially offering a different binding profile compared to analogues with electronegative or sterically bulky substituents.

The synthesis of 2'-amino nucleosides typically involves the stereospecific introduction of an amino group or a precursor, such as an azide, onto the sugar ring, followed by coupling with the desired nucleobase. This modification offers a unique combination of steric and electronic properties that warrants further exploration in drug development programs.

Section 2: The Comparators: A Spectrum of Influential 2'-Modifications

To understand the potential of this compound, it is essential to compare it against well-established 2'-modified nucleosides that have paved the way for numerous clinical successes.

The Fluoro Analogues: Potency and Stability

Perhaps the most successful 2'-modification is the substitution with a fluorine atom. The high electronegativity of fluorine significantly alters the sugar's electronic properties and often favors an RNA-like C3'-endo sugar pucker.[6] This modification can enhance the stability of the glycosidic bond and protect the analogue from degradation by cellular enzymes.[6]

  • Key Examples: Gemcitabine (2'-deoxy-2',2'-difluorocytidine) is a cornerstone of chemotherapy for various cancers, including pancreatic and lung cancer. Sofosbuvir, which incorporates both 2'-fluoro and 2'-methyl modifications, is a highly effective direct-acting antiviral for the treatment of Hepatitis C (HCV).[7][8]

  • Mechanism: 2'-fluoro nucleosides, once triphosphorylated, act as potent inhibitors of DNA or RNA polymerases.[8] Their incorporation can lead to chain termination or disrupt the polymerase's function. The combination of 2'-fluoro and 2'-methyl groups, as seen in Sofosbuvir, creates a non-obligate chain terminator that sterically hinders the binding of the next incoming nucleotide.[2]

The Azido Analogues: Versatile Inhibitors and Chemical Tools

The 2'-azido (-N3) modification introduces a group that is sterically similar to a hydroxyl group but electronically distinct. These analogues have demonstrated potent antiviral and antitumoral activities.

  • Key Examples: 2'-Azido-2'-deoxycytidine has been shown to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis.[9] Zidovudine (AZT), while a 3'-azido nucleoside, established the azido group as a powerful pharmacophore in antiviral therapy. 2'-Azido-2'-deoxyarabinofuranosylcytosine (Cytarazid) effectively inhibits the growth of human tumor cells and herpes simplex virus replication.[10]

  • Mechanism: 2'-azido nucleosides function as DNA polymerase inhibitors and can be incorporated into DNA, leading to chain termination.[10] Furthermore, the azide group serves as a valuable chemical handle for "click chemistry," allowing for the attachment of fluorescent probes or other molecules for biological studies.[11]

The Methyl Analogues: Steric Hindrance as a Weapon

The introduction of a methyl (-CH3) group at the 2'-position provides steric bulk that can effectively block the elongation of the nucleic acid chain.

  • Key Examples: 2'-C-methyladenosine is a known inhibitor of HCV RNA polymerase, though its clinical use is limited by toxicity from inhibition of human RNA polymerases.[12] This highlights the critical challenge of achieving selectivity. However, combining the 2'-methyl group with other modifications, such as a 2'-fluoro group or base modifications, has led to highly successful drugs like Sofosbuvir.[2][7]

  • Mechanism: These compounds are classified as non-obligate chain terminators. After incorporation, the 2'-methyl group sterically clashes with the incoming nucleoside triphosphate, preventing the formation of the next phosphodiester bond and halting replication.[2]

Section 3: A Data-Driven Comparative Analysis

To provide a clear overview, the following tables summarize the key properties and reported biological activities of different classes of 2'-modified nucleosides.

Table 1: Comparative Biological Activity of 2'-Modified Nucleoside Classes

2'-ModificationRepresentative Compound(s)Primary Therapeutic AreaTarget(s)Reported Activity (Example)Citation(s)
Amino (-NH2) 2'-Amino-2'-deoxy-5-fluorouridineAnticancerDNA SynthesisInhibits Leukemia L1210 cells[5]
Fluoro (-F) GemcitabineAnticancerDNA Polymerase, Ribonucleotide ReductaseEffective against pancreatic, lung cancer
Sofosbuvir (with 2'-Me)Antiviral (HCV)NS5B RNA PolymerasePotent inhibitor of HCV replication[7][8]
Azido (-N3) 2'-Azido-2'-deoxyarabinofuranosylcytosineAnticancer, Antiviral (HSV)DNA PolymeraseIC50 of 0.06-0.2 µM against tumor cells[10]
Methyl (-CH3) 2'-C-MethylcytidineAntiviral (HCV)NS5B RNA PolymerasePotent inhibitor of HCV replication[2]
Cyano (-CN) 4'-C-Cyano-2'-deoxynucleosidesAntiviral (HBV)HBV Reverse TranscriptaseGood antiviral activity against HBV[12]

Table 2: Structural and Mechanistic Comparison of 2'-Modifications

2'-ModificationImpact on Sugar PuckerGeneral Mechanism of ActionKey AdvantagesKey Limitations
Amino (-NH2) Can act as H-bond donorPolymerase Inhibition, AntimetaboliteUnique electronic/binding propertiesLess explored, potential for off-target effects
Fluoro (-F) Often favors C3'-endo (RNA-like)Chain Termination, Polymerase InhibitionHigh potency, metabolic stabilityPotential for toxicity if selectivity is low
Azido (-N3) Sterically similar to -OHChain Termination, Enzyme InhibitionPotent activity, useful for chemical biologyPotential for reduction to amino group in vivo
Methyl (-CH3) Introduces steric bulkNon-obligate Chain TerminationPotent inhibition, especially for HCVCan be toxic if not selective for viral polymerase
Cyano (-CN) Electron-withdrawingPolymerase InhibitionPotent and selective for certain virusesCan be synthetically challenging to install

Section 4: Visualizing the Scientific Principles

To better illustrate the concepts discussed, the following diagrams outline the general mechanism of action for nucleoside analogues and a representative synthetic workflow.

Mechanism_of_Action cluster_cell Infected Host Cell cluster_phosphorylation Step 1: Activation NA Nucleoside Analogue (Prodrug) Phosphorylation1 Analogue Monophosphate NA->Phosphorylation1 Kinase 1 NATP Analogue Triphosphate (Active Drug) Polymerase Viral Polymerase NATP->Polymerase Competitive Inhibition DNA_RNA Viral DNA/RNA Synthesis Termination Chain Termination / Replication Inhibition DNA_RNA->Termination Polymerase->DNA_RNA Incorporation Uptake Cellular Uptake Uptake->NA Phosphorylation2 Analogue Diphosphate Phosphorylation1->Phosphorylation2 Kinase 2 Phosphorylation2->NATP Kinase 3 dNTPs Natural dNTPs/NTPs dNTPs->Polymerase

Caption: General mechanism of action for nucleoside analogue antivirals.

Synthetic_Workflow Start Protected Ribose (e.g., Uridine) Anhydro Step 1: Formation of 2,2'-Anhydro Nucleoside Start->Anhydro Glycosylation Step 3: Glycosylation (Coupling of modified sugar with nucleobase) Start->Glycosylation Path B: De novo synthesis Opening Step 2: Ring Opening with Nucleophile (e.g., N3-, F-, NH2-) to install 2'-substituent Anhydro->Opening Introduces desired 2'-functionality Deprotection Step 4: Deprotection of hydroxyl groups Opening->Deprotection Path A: Modification of existing nucleoside Glycosylation->Deprotection Final Final 2'-Modified Nucleoside Analogue Deprotection->Final

Caption: Generalized synthetic pathways for 2'-modified nucleosides.

Section 5: Key Experimental Protocols

The trustworthiness of any comparison lies in reproducible experimental data. Below are representative protocols for the synthesis and biological evaluation of these critical compounds.

Protocol 1: Example Synthesis of 2'-Azido-2'-deoxyuridine

Causality: This protocol exemplifies a common strategy for introducing a 2'-modification by first creating a reactive intermediate (an anhydro nucleoside) and then opening the strained ring with a chosen nucleophile (azide). This provides regio- and stereochemical control.

  • Preparation of 2,2'-Anhydrouridine: Start with commercially available uridine. Protect the 3'- and 5'-hydroxyl groups using a suitable protecting group like tert-butyldimethylsilyl (TBDMS) chloride.

  • Activate the 2'-hydroxyl group to make it a good leaving group.

  • Treat with a base to induce intramolecular cyclization, forming the 2,2'-anhydro bridge.

  • Azide Introduction: Dissolve the protected 2,2'-anhydrouridine in a dry, polar aprotic solvent like dimethylformamide (DMF).

  • Add an excess of an azide source, such as lithium azide (LiN3) or sodium azide (NaN3).

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor by thin-layer chromatography (TLC) until the starting material is consumed. The azide anion will attack the C2' position, opening the anhydro ring to yield the 2'-azido derivative with an arabino configuration.

  • Purification: After cooling, quench the reaction and perform an aqueous workup. Purify the crude product by silica gel column chromatography.

  • Deprotection: Remove the TBDMS protecting groups using a fluoride source like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

  • Purify the final 2'-azido-2'-deoxyuridine product by chromatography or recrystallization to yield the final, unprotected nucleoside.

Protocol 2: In Vitro Antiviral Assay (HCV Replicon System)

Causality: The HCV replicon assay is a self-validating system that directly measures the ability of a compound to inhibit viral RNA replication within a human cell line, providing a biologically relevant measure of antiviral efficacy.

  • Cell Culture: Culture Huh-7 cells harboring a subgenomic HCV replicon (which expresses a reporter gene like luciferase) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 to maintain selection for replicon-containing cells.

  • Compound Preparation: Prepare a stock solution of the test nucleoside (e.g., this compound) in DMSO. Perform a serial dilution in cell culture medium to achieve the desired final concentrations for testing.

  • Assay Plating: Seed the HCV replicon cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Remove the old medium and add 100 µL of medium containing the diluted test compounds to the appropriate wells. Include wells for a positive control (a known HCV inhibitor like Sofosbuvir) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plates for 72 hours at 37 °C in a 5% CO2 incubator.

  • Quantification of HCV Replication:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer. A decrease in luminescence relative to the vehicle control indicates inhibition of viral replication.

    • Calculate the EC50 value (the concentration at which 50% of viral replication is inhibited) by plotting the dose-response curve.

  • Cytotoxicity Assay (Parallel Plate): Simultaneously, treat a parallel plate of non-replicon Huh-7 cells with the same compound dilutions. After 72 hours, assess cell viability using an MTS or similar assay. This allows for the calculation of the CC50 (the concentration at which 50% of cells are killed), which is crucial for determining the compound's selectivity index (SI = CC50/EC50). A high SI value is desirable.

Conclusion and Future Outlook

The 2'-position of the nucleoside sugar is a privileged site for modifications that can transform a simple building block into a potent therapeutic agent. While 2'-fluoro, 2'-azido, and 2'-methyl groups have led to blockbuster drugs, the potential of other substituents, such as the 2'-amino group in this compound, remains an exciting frontier.

The comparison reveals a clear theme: successful 2'-modification hinges on a delicate balance of sterics and electronics that enhances recognition by viral enzymes while evading or inhibiting human polymerases. The 2'-amino group offers a unique profile as a hydrogen bond donor, which could confer novel binding interactions and unlock activity against new targets or drug-resistant viral strains. As researchers continue to explore this chemical space, a comprehensive understanding of the structure-activity relationships established by previous generations of 2'-modified nucleosides will be indispensable in guiding the rational design of the next wave of antiviral and anticancer therapies.

References

A Functional Comparison for Drug Discovery: 2'-Amino-2'-deoxyinosine vs. 2'-fluoro-2'-deoxyinosine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Critical 2'-Position Modifications on the Deoxyinosine Scaffold

For researchers in the fields of antiviral and anticancer drug development, the modification of nucleoside analogs is a cornerstone of medicinal chemistry. The subtle substitution of a single functional group can dramatically alter a compound's metabolic stability, enzymatic interactions, and ultimately, its therapeutic efficacy. This guide provides an in-depth, functional comparison of two intriguing inosine analogs: 2'-Amino-2'-deoxyinosine and 2'-fluoro-2'-deoxyinosine. We will move beyond a simple list of properties to explore the causal relationships between their structural differences and their potential biological activities, supported by actionable experimental protocols for their evaluation.

Structural and Physicochemical Foundations

The core difference between these two molecules lies at the 2'-position of the deoxyribose sugar ring. This position is pivotal, as it directly influences the sugar's conformation and its interaction with the active sites of polymerases and kinases.

  • 2'-fluoro-2'-deoxyinosine: The fluorine atom is the most electronegative element, creating a strong electron-withdrawing effect. This locks the sugar pucker into a C3'-endo conformation, mimicking the structure of RNA. This conformational rigidity can enhance binding affinity to certain enzymes, particularly RNA-dependent RNA polymerases (RdRps), and increases the thermal stability of nucleic acid duplexes.[1][2] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the molecule highly resistant to enzymatic degradation.[3]

  • This compound: The amino (-NH2) group is less electronegative than fluorine but introduces a hydrogen bond donor, a feature absent in the native 2'-deoxyribose. This unique capability can forge novel interactions within an enzyme's active site that are not possible with hydroxyl or fluoro-substituted analogs.[4] Its effect on sugar pucker is less pronounced than that of fluorine, potentially allowing for more conformational flexibility.

G cluster_0 This compound cluster_1 2'-fluoro-2'-deoxyinosine 2_amino 2_amino 2_fluoro 2_fluoro

Caption: Chemical structures of this compound and 2'-fluoro-2'-deoxyinosine.

The Metabolic Journey: Activation and Mechanism of Action

For any nucleoside analog to exert its therapeutic effect, it must be recognized and processed by the cell's metabolic machinery. The ultimate goal is conversion to its triphosphate form, the active pharmacological agent.[5]

This multi-step phosphorylation cascade is the first critical juncture where the 2'-substituent can exert influence. The efficiency of phosphorylation by cellular kinases (e.g., deoxycytidine kinase, adenosine kinase) can vary significantly based on the steric and electronic properties of the 2'-group.

Once formed, the triphosphate analog competes with the natural deoxyinosine triphosphate (dITP) or deoxyguanosine triphosphate (dGTP) for incorporation into nascent DNA or RNA strands by a polymerase.[6][7]

  • Chain Termination vs. Mutagenesis: Since both analogs possess a 3'-hydroxyl group, they are not obligate chain terminators like zidovudine (AZT). Instead, their incorporation can disrupt the polymerase's function in several ways:

    • Delayed Chain Termination: The modified sugar may cause steric hindrance that prevents the polymerase from efficiently adding the next nucleotide.

    • Transcriptional Mutagenesis: After incorporation, the modified base may be "misread" by the polymerase during subsequent rounds of replication, leading to an accumulation of mutations that result in "error catastrophe" for a virus. Inosine itself can be ambiguous, pairing with cytosine, adenine, or thymine.[8][9] The 2'-substituent can further alter these pairing dynamics.

G cluster_0 Cellular Environment Prodrug Nucleoside Analog (2'-NH2-dI or 2'-F-dI) MP Monophosphate (MP) Prodrug->MP Cellular Kinase 1 DP Diphosphate (DP) MP->DP Cellular Kinase 2 TP Active Triphosphate (TP) DP->TP Cellular Kinase 3 Polymerase Viral or Cellular Polymerase TP->Polymerase NucleicAcid Inhibition of Nucleic Acid Synthesis Polymerase->NucleicAcid

Caption: General metabolic activation pathway for nucleoside analogs.

Comparative Biological Activity

Direct, side-by-side comparisons of these two specific inosine analogs are not extensively documented in publicly available literature. However, we can infer their likely activities based on studies of related compounds and the known effects of their respective 2'-modifications.

Antiviral Potential
  • 2'-fluoro-2'-deoxyinosine: The 2'-fluoro modification is a well-established strategy for creating potent antiviral agents, particularly against RNA viruses.[10] For example, the related compound 2'-deoxy-2'-fluoroguanosine shows exceptional activity against influenza A and B viruses.[11] The corresponding adenosine analog also demonstrates antiviral properties.[12][13] The mechanism often involves the inhibition of the viral RNA-dependent RNA polymerase. Therefore, it is highly probable that 2'-fluoro-2'-deoxyinosine would exhibit activity against viruses like Hepatitis C, Influenza, or Coronaviruses.

  • This compound: The biological activity of this compound is less explored in the context of polymerase inhibition. One fascinating study found that the guanosine counterpart, 2'-amino-2'-deoxyguanosine, can effectively replace guanosine as a cofactor in the self-splicing reaction of group I catalytic RNA.[4] This suggests the 2'-amino group is well-tolerated and can participate in critical biological reactions. While this is not directly related to polymerase inhibition, it demonstrates the potential for unique interactions, warranting investigation into its antiviral properties.

Anticancer Potential

Nucleoside analogs are widely used as chemotherapeutics.[14] They function by being incorporated into the DNA of rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.[15] The efficacy of both 2'-amino and 2'-fluoro-deoxyinosine as anticancer agents would depend on their selective uptake and phosphorylation in tumor cells versus healthy cells. The 2'-fluoro modification, in particular, has been incorporated into clinically successful anticancer drugs like Gemcitabine.

Quantitative Data Summary

The table below is a representative summary of antiviral activity for related 2'-fluoro-modified nucleosides to provide a benchmark for expected potency. Data for the specific inosine analogs should be determined experimentally using the protocols outlined in the next section.

CompoundVirusCell LineEC₅₀ / EC₉₀ (µg/mL)Cytotoxicity (CC₅₀)Selectivity Index (SI)Reference
2'-deoxy-2'-fluoroguanosine Influenza A (H3N2)MDCK Cells~12 (EC₉₀)>25Low (<5)[11]
2'-deoxy-2'-fluoroguanosine Influenza A & BHuman Respiratory Epithelium< 0.1 (EC₉₀)>100High (>1000)[11]
2'-deoxy-2'-fluoroadenosine Tumors expressing E. coli PNPD54 Tumor MiceEffective at 10-100 mg/kgNot ApplicableNot Applicable[13]

EC₅₀/EC₉₀: Effective concentration reducing viral effect by 50%/90%. CC₅₀: Cytotoxic concentration reducing cell viability by 50%. SI = CC₅₀/EC₅₀.

Head-to-Head Evaluation: Experimental Protocols

To provide a definitive functional comparison, a series of standardized, self-validating experiments must be performed.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of each compound that is toxic to the host cell line, yielding the CC₅₀ value.

Causality: A successful therapeutic must be toxic to the virus or cancer cell at concentrations far below those at which it harms the host. This assay establishes the upper limit of the therapeutic window.

Methodology:

  • Cell Plating: Seed a 96-well plate with a chosen host cell line (e.g., MDCK for influenza, Huh-7 for HCV, A549 for general cytotoxicity) at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of this compound and 2'-fluoro-2'-deoxyinosine in cell culture medium. A typical range would be from 100 µM down to 0.01 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells.

    • Negative Control: Add medium without any compound (represents 100% cell viability).

    • Positive Control: Add a known cytotoxic agent like doxorubicin (validates the assay's sensitivity).

  • Incubation: Incubate the plate for 72 hours, consistent with the duration of the planned efficacy assay.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the negative control. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the CC₅₀ value.

Protocol 2: Antiviral Plaque Reduction Assay

Objective: To quantify the antiviral efficacy of the compounds by measuring the reduction in viral plaque formation, yielding the EC₅₀ value.

Causality: This assay directly measures the inhibition of viral replication and cell-to-cell spread, a key indicator of antiviral activity.

G A Plate host cells in 6-well plates B Infect cell monolayer with virus (low MOI) A->B C Remove inoculum, add overlay with drug dilutions B->C D Incubate for 48-72h for plaque formation C->D E Fix and stain cells (e.g., Crystal Violet) D->E F Count plaques and calculate % inhibition E->F G Determine EC50 value F->G

Caption: Workflow for a standard Plaque Reduction Assay.

Methodology:

  • Cell Plating: Seed a 6-well plate with a confluent monolayer of a susceptible host cell line.

  • Infection: Infect the monolayers with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour.

  • Treatment: Remove the viral inoculum. Wash the cells gently with PBS.

  • Overlay: Add 2 mL of an overlay medium (e.g., 1.2% Avicel or agarose in medium) containing serial dilutions of the test compounds.

    • Negative Control: Overlay with no compound (represents 0% inhibition).

    • Positive Control: Overlay with a known antiviral for the specific virus (e.g., Oseltamivir for influenza).

  • Incubation: Incubate the plates at 37°C until visible plaques are formed (typically 2-4 days).

  • Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution of crystal violet. The stain will color the living cells, leaving the viral plaques as clear zones.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the negative control. Plot the percentage reduction against the log of the compound concentration to determine the EC₅₀.

Conclusion: Synthesizing the Evidence

The choice between a 2'-amino and a 2'-fluoro modification on the deoxyinosine scaffold is a choice between established stability and novel interaction potential.

  • 2'-fluoro-2'-deoxyinosine stands on the shoulders of a well-validated medicinal chemistry strategy. The C-F bond provides metabolic stability, and the resulting sugar conformation is often favorable for inhibiting viral polymerases. It represents a lower-risk, higher-probability approach for developing an antiviral, particularly against RNA viruses.

  • This compound is a more enigmatic candidate. Its potential lies in the unique hydrogen-bonding capabilities of the amino group, which could lead to a novel mechanism of inhibition or an unexpected spectrum of activity. While less explored, its distinct chemical nature makes it a compelling subject for screening and discovery programs seeking to identify inhibitors with novel binding modes that may circumvent existing resistance mechanisms.

Ultimately, the protocols described above provide the essential framework for any research team to conduct a rigorous, head-to-head comparison. The resulting data on phosphorylation efficiency, cytotoxicity, and antiviral efficacy will provide the definitive evidence needed to advance the more promising candidate into further preclinical development.

References

A Comparative Guide to Assessing the Impact of 2'-Amino-2'-deoxyinosine on DNA Polymerase Fidelity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Bedrock of Genetic Integrity: Understanding DNA Polymerase Fidelity

The faithful replication of the genome is paramount for the viability of all life. DNA polymerases, the enzymes responsible for DNA synthesis, exhibit a remarkable degree of accuracy, ensuring that the genetic code is passed on with minimal errors.[1] This high fidelity is not a passive process but rather a multi-step quality control system that includes:

  • Nucleotide Selection: The polymerase active site has a strong preference for the correctly matched incoming deoxynucleoside triphosphate (dNTP) that forms a proper Watson-Crick base pair with the template strand.[2]

  • Proofreading: Many high-fidelity DNA polymerases possess a 3' to 5' exonuclease activity. This "proofreading" function allows the enzyme to recognize and excise a misincorporated nucleotide, providing a second chance for correct insertion.[1]

The fidelity of a DNA polymerase is typically expressed as an error rate, which is the frequency of incorrect nucleotide incorporation per base pair replicated.[3] These error rates can vary significantly among different polymerases, with high-fidelity enzymes exhibiting error rates as low as 1 in 1,000,000 nucleotides, while lower-fidelity polymerases may err as frequently as 1 in 10,000 nucleotides.[3]

The study of modified nucleotides, such as 2'-deoxyinosine and its derivatives, provides a powerful tool to probe the intricacies of this fidelity mechanism. By introducing subtle or significant chemical alterations to the nucleotide structure, we can dissect the factors that govern substrate recognition, incorporation, and the polymerase's response to an imperfect match.

Assessing Fidelity: A Toolkit for the Modern Researcher

A variety of methods have been developed to measure the fidelity of DNA polymerases. The choice of assay often depends on the desired throughput, sensitivity, and the specific type of error being investigated.

Classical Fidelity Assays:

  • lacZ-based Forward Mutation Assay: This phenotypic assay relies on the inactivation of the lacZα gene in a plasmid vector. Errors introduced during PCR amplification of the gene can lead to non-functional β-galactosidase, resulting in white bacterial colonies on indicator plates instead of blue ones. The error rate is calculated from the proportion of white colonies.[4]

  • Denaturing Gradient Gel Electrophoresis (DGGE): DGGE separates DNA fragments based on their melting characteristics, which are influenced by their sequence. This method can detect single base substitutions in a population of PCR products.

Next-Generation Sequencing (NGS)-Based Assays:

Modern high-throughput sequencing technologies have revolutionized the assessment of polymerase fidelity, offering unprecedented accuracy and resolution.

  • PacBio SMRT Sequencing: This technology allows for the sequencing of single DNA molecules, eliminating the need for PCR amplification after the initial synthesis step. This direct sequencing approach provides a highly accurate measurement of the error rate and mutational spectrum of a given polymerase.[5]

  • Magnification via Nucleotide Imbalance Fidelity (MagNIFi) Assay: This innovative NGS-based method intentionally skews the dNTP concentrations to magnify the error rate of the polymerase. This "forced misincorporation" allows for robust measurement of fidelity even for very high-fidelity enzymes, which would otherwise require an immense amount of sequencing data.

Case Study: The Impact of 2'-Deoxyinosine on DNA Polymerase Fidelity

To understand the potential impact of 2'-Amino-2'-deoxyinosine, we first examine its parent compound, 2'-deoxyinosine (dI). Deoxyinosine can arise in DNA through the deamination of adenine.[6] It is a premutagenic lesion because its nucleobase, hypoxanthine, can mispair with cytosine, leading to A:T to G:C transition mutations during subsequent rounds of replication.[6]

The triphosphate form, 2'-deoxyinosine triphosphate (dITP), can also be incorporated by DNA polymerases during replication.[6] The efficiency and fidelity of this incorporation vary depending on the specific DNA polymerase. For instance, some polymerases may preferentially incorporate dITP opposite a template cytosine, effectively treating it as a guanine analog. This highlights how a modified nucleotide can deceive the polymerase's active site, leading to a decrease in overall fidelity.

The Hypothetical Impact of a 2'-Amino Modification: A Predictive Analysis

While direct experimental data on the impact of this compound on DNA polymerase fidelity is not yet available, we can formulate a scientifically-grounded hypothesis based on studies of other 2'-modified nucleotides. The 2'-position of the deoxyribose sugar is a critical site for polymerase-substrate interactions.

The introduction of an amino group at the 2'-position (2'-NH2) of a deoxynucleoside triphosphate introduces several key changes:

  • Increased Polarity and Hydrogen Bonding Potential: The amino group is more polar than the hydrogen atom found in a standard deoxyribose and can act as a hydrogen bond donor. This could lead to altered interactions with amino acid residues in the polymerase's active site.

  • Steric Hindrance: The 2'-amino group is bulkier than a hydrogen atom, which could create steric clashes within the tightly packed active site of a high-fidelity DNA polymerase, potentially slowing down the rate of incorporation.

Based on these chemical properties, we can predict several potential effects of 2'-Amino-dITP on DNA polymerase fidelity:

  • Decreased Incorporation Efficiency: For many DNA polymerases, modifications at the 2'-position are poorly tolerated. The steric bulk and altered electronic properties of the 2'-amino group may lead to a significant reduction in the rate of incorporation compared to the unmodified dITP.

  • Altered Fidelity: The impact on fidelity is more complex to predict. The new hydrogen bonding possibilities could, in some cases, lead to more specific interactions with the active site, potentially increasing fidelity. However, it is more likely that the altered sugar pucker and steric hindrance will disrupt the precise geometry required for high-fidelity replication, leading to an increase in the error rate. The polymerase's ability to discriminate between correct and incorrect base pairing might be compromised.

  • Differential Effects on Polymerase Families: Different families of DNA polymerases (e.g., A, B, X, Y) have distinct active site architectures.[5] It is plausible that some polymerases, particularly those with more open and accommodating active sites like the Y-family translesion synthesis polymerases, might be more tolerant of a 2'-amino modification than high-fidelity replicative polymerases.

Experimental Workflow for Assessing the Impact of 2'-Amino-dITP

To empirically determine the impact of this compound on DNA polymerase fidelity, a systematic experimental approach is required. The following workflow outlines a robust strategy for such an investigation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assays Fidelity & Kinetic Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesize 2'-Amino-dITP purification Purify by HPLC synthesis->purification polymerase_selection Select Panel of DNA Polymerases (e.g., Taq, Pfu, Klenow Fragment) purification->polymerase_selection fidelity_assay Perform Fidelity Assay (e.g., NGS-based method) polymerase_selection->fidelity_assay kinetic_assay Steady-State & Pre-Steady-State Kinetic Analysis polymerase_selection->kinetic_assay error_rate Calculate Error Rate & Mutational Spectrum fidelity_assay->error_rate kinetic_parameters Determine k_cat, K_m, and Fidelity (f) kinetic_assay->kinetic_parameters structural_modeling Computational Structural Modeling error_rate->structural_modeling kinetic_parameters->structural_modeling

Caption: Experimental workflow for assessing the impact of 2'-Amino-dITP.

Synthesis and Purification of 2'-Amino-dITP

The first critical step is the chemical or enzymatic synthesis of this compound-5'-triphosphate. A potential synthetic route could involve the triphosphorylation of commercially available this compound.[7][8] Following synthesis, the triphosphate must be purified to homogeneity, typically using high-performance liquid chromatography (HPLC), to remove any contaminating nucleosides or di- and monophosphates.

DNA Polymerase Fidelity Assays

A panel of DNA polymerases from different families should be selected for comparison. A robust NGS-based fidelity assay, such as the MagNIFi assay, is recommended for its high throughput and sensitivity.

Protocol: Simplified NGS-Based Fidelity Assay

  • Template-Primer Design: Design a set of template-primer duplexes with a known sequence. The template will contain a single site for the potential incorporation of 2'-Amino-dITP.

  • Single Nucleotide Incorporation Reaction: Set up parallel reactions for each DNA polymerase with a specific template-primer. The reaction mixture will contain three of the four standard dNTPs and 2'-Amino-dITP in place of the canonical dNTP.

  • Library Preparation: Ligate sequencing adapters to the extended products.

  • Next-Generation Sequencing: Sequence the library of products using a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to the reference template sequence and calculate the frequency of misincorporation at the target site. The error rate is determined by dividing the number of observed errors by the total number of successfully sequenced products.

Steady-State and Pre-Steady-State Kinetic Analysis

To gain deeper mechanistic insights, steady-state and pre-steady-state kinetic analyses should be performed. These experiments will determine the kinetic parameters for the incorporation of 2'-Amino-dITP, including the Michaelis constant (Km) and the catalytic rate constant (kcat).

Protocol: Steady-State Kinetic Analysis

  • Reaction Setup: Prepare a series of single nucleotide incorporation reactions with varying concentrations of 2'-Amino-dITP. The DNA polymerase concentration should be much lower than the template-primer concentration.

  • Time Course: At specific time points, quench the reactions to stop the incorporation.

  • Product Quantification: Separate the unextended primer from the extended product using denaturing polyacrylamide gel electrophoresis (PAGE) and quantify the amount of product formed.

  • Kinetic Parameter Calculation: Plot the initial reaction velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat is then calculated from Vmax.

The fidelity (f) of incorporation can be calculated as the ratio of the incorporation efficiency (kcat/Km) of the correct nucleotide to that of the incorrect nucleotide.

Comparative Data and Interpretation

The following tables provide a framework for presenting the comparative data that would be generated from the proposed experiments.

Table 1: Comparative Fidelity of DNA Polymerases with 2'-Amino-dITP

DNA PolymeraseFamilyError Rate (vs. Template T)Fold Change in Fidelity (vs. dATP)
Taq PolymeraseAExperimental ValueCalculated Value
Pfu PolymeraseBExperimental ValueCalculated Value
Klenow Fragment (exo-)AExperimental ValueCalculated Value
Polymerase ηYExperimental ValueCalculated Value

Table 2: Kinetic Parameters for 2'-Amino-dITP Incorporation

DNA PolymeraseNucleotideKm (µM)kcat (s-1)(kcat/Km) (µM-1s-1)
Taq Polymerase dATPReference ValueReference ValueReference Value
2'-Amino-dITPExperimental ValueExperimental ValueCalculated Value
Pfu Polymerase dATPReference ValueReference ValueReference Value
2'-Amino-dITPExperimental ValueExperimental ValueCalculated Value

Mechanistic Insights and Structural Considerations

The kinetic and fidelity data, when combined with computational structural modeling, can provide a detailed picture of how this compound interacts with the DNA polymerase active site.

mechanism_diagram cluster_polymerase DNA Polymerase Active Site cluster_interactions Potential Interactions cluster_outcome Functional Outcome active_site Active Site Residues Fingers Palm Thumb template_primer Template-Primer Duplex template_primer->active_site:f1 incoming_ntp Incoming Nucleotide 2'-Amino-dITP steric_clash Steric Clash (2'-NH2 vs. Fingers Domain) incoming_ntp:b0->steric_clash may cause h_bond Altered H-Bonding (2'-NH2 with Palm Residues) incoming_ntp:b0->h_bond may form reduced_efficiency Reduced Incorporation Efficiency steric_clash->reduced_efficiency decreased_fidelity Decreased Fidelity h_bond->decreased_fidelity

Caption: Potential interactions of 2'-Amino-dITP in the polymerase active site.

Structural modeling could reveal if the 2'-amino group leads to steric hindrance with specific amino acid residues in the "fingers" subdomain of the polymerase, which is responsible for closing around the nascent base pair. It could also identify potential new hydrogen bonding interactions with the "palm" subdomain, which contains the catalytic residues. These structural insights would provide a causal explanation for the observed changes in fidelity and incorporation efficiency.

Conclusion and Future Directions

The assessment of this compound's impact on DNA polymerase fidelity is a compelling area of research with implications for drug development, diagnostics, and our fundamental understanding of DNA replication. While direct experimental evidence is currently lacking, a combination of established fidelity assays and kinetic analysis, guided by our understanding of related nucleotide analogs, provides a clear path forward. The predicted decrease in incorporation efficiency and potential for altered fidelity make this a fascinating molecule to study. Future research should focus on the synthesis of 2'-Amino-dITP and its systematic evaluation with a diverse panel of DNA polymerases. Such studies will undoubtedly provide valuable insights into the intricate interplay between nucleotide structure and the fidelity of DNA synthesis.

References

A Comparative Guide to the Antiviral Activity of 2'-Amino-2'-deoxyinosine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the antiviral potential of 2'-Amino-2'-deoxyinosine and related nucleoside analogs. We will explore the fundamental mechanisms of action, delve into the structure-activity relationships governed by modifications at the 2'-position of the ribose sugar, and present the experimental frameworks used to evaluate these compounds. This document is intended for researchers, virologists, and medicinal chemists engaged in the discovery and development of novel antiviral therapeutics.

Introduction: The Enduring Promise of Nucleoside Analogs

Nucleoside analogs represent a cornerstone of antiviral therapy, with numerous approved drugs for treating infections caused by HIV, hepatitis B and C, herpesviruses, and influenza.[1][2] Their success lies in a simple yet effective strategy: mimicking the natural building blocks of DNA and RNA.[3] By presenting viral polymerases with fraudulent substrates, these molecules can disrupt viral replication, acting as either chain terminators or inducers of lethal mutagenesis.[4][5]

The ribose sugar moiety is a critical site for modification, with the 2'-position being particularly influential in determining antiviral potency, selectivity, and spectrum of activity. Modifications at this position can alter the sugar's conformation, affecting how the nucleoside triphosphate is recognized and incorporated by the viral polymerase. This guide focuses specifically on analogs of the purine nucleoside inosine, with an emphasis on the 2'-amino substitution, and compares its potential against other key 2'-modified analogs.

General Mechanism of Action: The Path to Viral Sabotage

The antiviral activity of most nucleoside analogs is contingent upon their intracellular conversion to the active triphosphate form. This bioactivation is a stepwise process mediated by host cell kinases.[3]

Causality of the Pathway: The initial phosphorylation to the monophosphate is often the rate-limiting step and a key determinant of a compound's efficacy. Once formed, the nucleoside triphosphate (NA-TP) competes with the corresponding natural nucleoside triphosphate (NTP) for the active site of the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase.[6] Its incorporation into the nascent viral RNA or DNA chain leads to one of two primary outcomes:

  • Chain Termination: If the analog lacks a 3'-hydroxyl group (or if its 2'-substituent sterically hinders the formation of the next phosphodiester bond), the elongation of the nucleic acid chain is halted.[5]

  • Lethal Mutagenesis: Some analogs, like ribavirin and favipiravir, are incorporated but have ambiguous base-pairing properties.[4][7] This introduces mutations into the viral genome during subsequent rounds of replication, eventually pushing the viral population beyond a viability threshold known as "error catastrophe".[7]

Below is a diagram illustrating the general activation and inhibition pathway for a nucleoside analog.

Mechanism_of_Action General Mechanism of Nucleoside Analog Antivirals cluster_cell Infected Host Cell cluster_virus Viral Replication Complex NA Nucleoside Analog (e.g., 2'-amino-inosine) NAMP Monophosphate (NA-MP) NA->NAMP Host Kinase NADP Diphosphate (NA-DP) NAMP->NADP Host Kinase NATP Active Triphosphate (NA-TP) NADP->NATP Host Kinase RdRp Viral Polymerase (e.g., RdRp) NATP->RdRp Competitive Inhibition RNA Viral RNA Elongation RdRp->RNA Incorporation Termination Chain Termination / Lethal Mutagenesis RNA->Termination

Caption: Intracellular activation and mechanism of action of nucleoside analogs.

Comparative Analysis of 2'-Substituted Purine Nucleosides

The identity of the substituent at the 2'-position profoundly impacts antiviral activity. The size, electronegativity, and hydrogen-bonding capacity of this group dictate the sugar pucker conformation (C2'-endo vs. C3'-endo), which in turn affects recognition by the viral polymerase. Here, we compare the 2'-amino group with other well-studied modifications like 2'-fluoro and 2'-methyl.

While extensive data on this compound is limited in publicly available literature, we can infer its potential by analyzing related structures. A key finding in influenza virus research demonstrated that 2'-deoxy-2'-fluoroguanosine was approximately 45-fold more potent than the corresponding 2'-deoxy-2'-fluoro-inosine analog, highlighting the critical role of the nucleobase in addition to the sugar modification.[8] This suggests that 2'-amino-2'-deoxyguanosine may be a more promising candidate than its inosine counterpart for certain viruses.

The table below summarizes the reported antiviral activities of various 2'-modified purine nucleosides against a range of RNA viruses, providing a framework for comparison.

Compound/Analog Class2'-ModificationTarget VirusEC₅₀ / EC₉₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Cell LineReference
2'-Fluoro-Guanosine Fluoro (-F)Influenza A/BEC₉₀ < 0.28 (<0.1 µg/mL)> 280 (>100 µg/mL)>1000Human Resp. Epithelium[8]
2'-Fluoro-Inosine Fluoro (-F)Influenza A/B~45x less potent than guanosine analogNDNDHuman Resp. Epithelium[8]
Remdesivir (Prodrug) 1'-Cyano (-CN)HCoV-229EEC₅₀ = 0.07> 2.0> 28.5MRC-5[9]
β-D-N4-hydroxycytidine -SARS-CoV-2IC₅₀ = 0.08NDNDCalu-3[10]
2'-C-Me-Guanosine ProTide Methyl (-CH₃)Hepatitis C VirusEC₅₀ = 0.091> 100> 1098Huh-7[11]
2'd-4'-azido-Guanosine 4'-Azido (-N₃)HIVEC₅₀ = 0.0005> 17> 34,000CEM[1][11]
2'd-4'-azido-2-Amino-Adenosine 4'-Azido (-N₃)HIVEC₅₀ = 0.003> 17> 5,667CEM[1]

ND: Not Determined. EC₅₀/IC₅₀: 50% effective/inhibitory concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/EC₅₀.

Expert Insights on Structure-Activity Relationship (SAR):

  • 2'-Fluoro Group: The high electronegativity of fluorine can significantly alter the sugar pucker and electronic distribution, often favoring a conformation that is readily accepted by viral polymerases but not by host polymerases, leading to high selectivity.[11] The potent activity of 2'-deoxy-2'-fluoroguanosine against influenza is a prime example.[8]

  • 2'-Methyl Group: The addition of a 2'-methyl group can act as a potent chain terminator. After incorporation, the bulky methyl group can cause a steric clash within the polymerase active site, preventing the binding of the next nucleotide.[11] This "non-obligate" chain termination is a key mechanism for several anti-HCV agents.

  • 2'-Amino Group: The 2'-amino group is less electronegative than fluorine but can act as a hydrogen bond donor. Its effect on antiviral activity is highly context-dependent. While it can be a substrate for viral polymerases, its bulkier size compared to a hydroxyl or fluoro group may reduce the efficiency of incorporation or subsequent chain elongation. The relative inactivity of some 2'-amino analogs could be due to poor phosphorylation by host kinases or inefficient recognition by the target viral polymerase.

Experimental Protocol: Viral Yield Reduction Assay

To quantitatively compare the antiviral efficacy of different nucleoside analogs, a robust and reproducible assay is essential. The Viral Yield Reduction Assay is a gold standard method for determining the concentration of a compound required to inhibit the production of infectious virus particles in cell culture.

Principle: This assay measures the amount of infectious virus produced by infected cells in the presence of varying concentrations of a test compound. The 50% effective concentration (EC₅₀) is calculated by quantifying the viral yield (e.g., by plaque assay or TCID₅₀) at each concentration and fitting the data to a dose-response curve. The inclusion of a cytotoxicity assay run in parallel is critical for calculating the selectivity index (SI = CC₅₀/EC₅₀), a key measure of the compound's therapeutic window.

Step-by-Step Methodology:

  • Cell Plating: Seed a suitable host cell line (e.g., MDCK for influenza, Vero E6 for coronaviruses) into 24- or 48-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (37°C, 5% CO₂).

  • Compound Preparation: Prepare a 2-fold serial dilution series of the test compounds (e.g., this compound, 2'-fluoro-2'-deoxyguanosine) in infection medium (e.g., DMEM with 2% FBS). Include a "no-drug" vehicle control.

  • Infection: When cells are confluent, aspirate the growth medium. Infect the cells with the target virus at a low multiplicity of infection (MOI), typically 0.01 to 0.1, for 1 hour to allow viral adsorption.

  • Treatment: After the adsorption period, remove the virus inoculum, wash the cell monolayer gently with phosphate-buffered saline (PBS), and add the prepared serial dilutions of the test compounds.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 24-72 hours, depending on the virus).

  • Harvesting: At the end of the incubation period, harvest the supernatant from each well. The supernatant contains the progeny virus.

  • Quantification of Viral Yield: Determine the viral titer in each harvested supernatant sample using a standard titration method, such as a Plaque Assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

  • Cytotoxicity Assay: In a parallel plate with uninfected cells, add the same serial dilutions of the compounds. After the same incubation period, assess cell viability using a standard method like the MTT or MTS assay to determine the 50% cytotoxic concentration (CC₅₀).

  • Data Analysis: Plot the percent reduction in viral yield versus the compound concentration. Use non-linear regression analysis to calculate the EC₅₀ value. Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

Experimental_Workflow Workflow for Viral Yield Reduction Assay start Start plate_cells 1. Plate Host Cells (e.g., MDCK, Vero) start->plate_cells prepare_cpds 2. Prepare Serial Dilutions of Analogs infect 3. Infect Cell Monolayer (Low MOI) plate_cells->infect plate_cells2 1a. Plate Parallel Plate (No Infection) plate_cells->plate_cells2 treat 4. Add Compound Dilutions to Infected Cells prepare_cpds->treat treat2 4a. Add Compound Dilutions prepare_cpds->treat2 infect->treat incubate 5. Incubate (24-72 hours) treat->incubate harvest 6. Harvest Supernatant (Contains Progeny Virus) incubate->harvest quantify 7. Quantify Viral Titer (Plaque Assay / TCID₅₀) harvest->quantify calculate 8. Calculate EC₅₀ & Selectivity Index quantify->calculate end_assay End calculate->end_assay plate_cells2->treat2 incubate2 5a. Incubate treat2->incubate2 mts_assay 7a. Assess Cell Viability (MTS/MTT Assay) incubate2->mts_assay mts_assay->calculate

Caption: A self-validating workflow for assessing antiviral compound efficacy.

Conclusion and Future Directions

The modification of the 2'-position on the ribose of purine nucleosides is a proven strategy for generating potent and selective antiviral agents. While direct comparative data for this compound is sparse, analysis of related analogs with fluoro and methyl substitutions reveals critical structure-activity relationships. The choice of the purine base (guanine vs. inosine/adenine) is equally important and can dramatically influence potency.[8]

Future research should focus on the systematic synthesis and evaluation of 2'-amino purine nucleosides against a broad panel of RNA viruses. Key challenges remain, including overcoming poor phosphorylation by cellular kinases, which can be addressed through prodrug strategies (e.g., ProTides) that bypass the initial phosphorylation step.[11] Furthermore, understanding the interaction of these analogs with viral polymerases at a structural level through co-crystallography will be essential for the rational design of next-generation antivirals with improved potency and a higher barrier to resistance.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2'-Amino-2'-deoxyinosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop - A Commitment to Safety and Environmental Stewardship

As researchers dedicated to advancing drug development and scientific understanding, our responsibilities extend beyond the successful execution of experiments. The safe handling and disposal of specialized chemical reagents like 2'-Amino-2'-deoxyinosine are paramount. This nucleoside analog, a critical component in various biochemical and molecular biology applications, requires meticulous management from acquisition to disposal.[1] This guide provides a comprehensive, technically grounded framework for its proper disposal, ensuring the safety of laboratory personnel, adherence to regulatory standards, and the protection of our environment. Our goal is to instill a deep-seated culture of safety by explaining the causality behind each procedural step, transforming protocol into proven practice.

Hazard Assessment: A Proactive Approach to an Uncharacterized Compound

A thorough review of available safety data reveals that the toxicological properties of this compound have not been fully investigated.[2] However, Safety Data Sheets (SDS) for structurally similar aminonucleoside analogs, such as 2-Amino-2'-deoxyadenosine, classify them as hazardous materials that are harmful if swallowed, and cause skin, eye, and respiratory irritation. Furthermore, the broader class of nucleoside analogs can exhibit cytotoxic properties, potentially interfering with cellular processes.[3][4]

Given this information, the most responsible course of action is to adopt a conservative approach and handle this compound as a potentially cytotoxic and hazardous chemical waste . This aligns with guidelines from the Occupational Safety and Health Administration (OSHA) for handling cytotoxic drugs, which recommend minimizing exposure due to their inherent toxicity.[4][5] This proactive classification dictates the stringent handling, segregation, and disposal protocols outlined below.

Core Principle: In the absence of complete data, we must treat the compound based on the potential hazards of its chemical class to ensure the highest level of safety.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any form—solid, in solution, or as waste—the following minimum PPE is mandatory. This is based on the potential for skin and eye irritation and the hazards of inhalation of fine particulates.[6]

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7]

  • Skin Protection: Wear a lab coat and compatible, chemical-resistant gloves (e.g., nitrile) to prevent skin exposure. Change gloves immediately if they become contaminated.

  • Respiratory Protection: For operations that may generate dust (e.g., weighing solid powder), work within a certified chemical fume hood or wear a NIOSH/MSHA-approved respirator.

On-Site Waste Management: Segregation and Containment

Proper disposal begins at the point of generation. Meticulous segregation of waste streams is crucial to prevent dangerous chemical reactions and ensure compliance with disposal regulations.[8] All waste must be accumulated in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.[9][10]

Waste Stream Identification and Collection

The following table summarizes the primary waste streams for this compound and the required containment procedures.

Waste StreamDescriptionContainer Type & Procedure
Solid Waste Unused or expired solid this compound, contaminated gloves, weigh paper, paper towels, and other disposable labware.Collect in a designated, leak-proof hazardous waste container with a secure lid. The container must be compatible with the chemical and clearly labeled.[11]
Liquid Waste Aqueous solutions, reaction mixtures, and instrument effluent containing this compound.Collect in a dedicated, leak-proof, and shatter-resistant hazardous waste container (e.g., polyethylene). Crucially, do not mix with incompatible waste streams such as strong acids, bases, or oxidizers. [3] The container must be kept securely closed except when adding waste.[10]
Contaminated Sharps Needles, syringes, or glass pipettes contaminated with this compound.Place directly into a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
Empty Containers The original stock bottle or other containers that held pure this compound.These must be triple-rinsed with a suitable solvent (e.g., water or ethanol).[3] The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[3]
Hazardous Waste Labeling: A Non-Negotiable Requirement

Proper labeling is mandated by the Environmental Protection Agency (EPA) and is critical for safety and compliance.[8][9] Every hazardous waste container must be labeled immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste" .[9]

  • The full chemical name: "this compound" and any other components in the waste mixture.

  • An accurate description of the hazards (e.g., "Toxic," "Irritant").

  • The name of the Principal Investigator (PI) and the laboratory location.

  • The date accumulation started (the date the first drop of waste was added).[3]

Disposal Workflow and Logistics

The following workflow provides a step-by-step decision-making process for managing this compound waste from generation to final pickup by Environmental Health and Safety (EHS) personnel.

G cluster_0 Waste Generation & Segregation cluster_1 Select Waste Stream cluster_2 Containment & Labeling cluster_3 Storage & Monitoring cluster_4 Final Disposal gen Generate Waste (Solid, Liquid, Sharps) solid Solid Waste liquid Liquid Waste sharps Sharps Waste container_solid Place in Labeled Solid Waste Container solid->container_solid container_liquid Place in Labeled Liquid Waste Container liquid->container_liquid container_sharps Place in Labeled Sharps Container sharps->container_sharps store Store in Designated SAA (Satellite Accumulation Area) container_solid->store container_liquid->store container_sharps->store check Is Container Full or Nearing Time Limit? store->check check->store No pickup Arrange for EHS Pickup for Incineration check->pickup Yes end Disposal Complete pickup->end

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a highly concentrated solution, evacuate the immediate area.

  • Don PPE: Before cleaning, don the appropriate PPE as described in Section 2.

  • Containment: For solid spills, gently cover with absorbent pads to avoid making dust airborne.[11] For liquid spills, surround the area with absorbent material, working from the outside in.

  • Cleanup: Collect all contaminated materials using scoops or forceps and place them in a designated hazardous waste container.[11]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

Conclusion: Upholding a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By treating this compound with the caution it deserves, adhering to rigorous segregation and labeling protocols, and understanding the regulatory framework that governs our work, we build deep trust in our operational integrity. This commitment protects our colleagues, our communities, and the environment, ensuring that our pursuit of knowledge contributes positively to the world in every respect.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2'-Amino-2'-deoxyinosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Safety

This guide provides an in-depth operational plan for the safe handling of 2'-Amino-2'-deoxyinosine, with a primary focus on the selection, use, and disposal of Personal Protective Equipment (PPE). The protocols herein are designed for researchers, scientists, and drug development professionals, grounding every recommendation in the principles of risk mitigation and scientific integrity.

Hazard Assessment: Understanding the Risk Profile

The foundation of any safety protocol is a thorough understanding of the potential hazards. The Safety Data Sheets (SDS) for this compound and related compounds indicate that the primary routes of exposure are inhalation, ingestion, and skin/eye contact.[5] The compound is typically an off-white to yellow solid, meaning that dust formation during handling is a key risk to control.[5]

Hazard ClassificationDescriptionRationale and ImplicationSupporting Sources
Acute Toxicity While specific data is limited for this compound, related nucleoside analogs are classified as harmful if swallowed, inhaled, or in contact with skin.[6]Assume a similar hazard profile. The primary goal is to prevent any systemic exposure. Dust inhalation and skin absorption are critical control points.[6]
Skin Irritation May cause skin irritation upon contact.Protective gloves and a lab coat are mandatory to prevent direct contact. Any contamination should be washed off immediately.[2]
Eye Irritation May cause serious eye irritation.Chemical safety goggles are essential to protect against airborne powder or splashes.[5][6]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[6]Handling procedures must be designed to minimize dust generation. Use of a chemical fume hood or ventilated enclosure is strongly recommended.[6]
Chronic Toxicity Data not available. As a nucleoside analog, there is a theoretical risk of mutagenicity or reproductive toxicity.This data gap necessitates a conservative approach. All handling should be performed with the goal of minimizing exposure to the lowest reasonably achievable level.[3][7]
Occupational Exposure Limits (OELs): Navigating the Data Gap

No specific Occupational Exposure Limit (OEL), such as a Permissible Exposure Limit (PEL) from OSHA, has been established for this compound.[2][5][8] This is common for novel or research-specific compounds. In such cases, a best-practice approach is to utilize an Occupational Exposure Banding (OEB) strategy.[7] Given its classification as a nucleoside analog with unknown long-term effects, it is prudent to handle this compound in a high-potency compound category, suggesting a target airborne concentration of 1 - <10 µg/m³ (corresponding to OEB 4).[7] This conservative banding reinforces the need for stringent engineering controls and a comprehensive PPE protocol.

Core PPE Protocol for this compound

The following PPE is mandatory for all procedures involving the handling of solid or dissolved this compound.

PPE ComponentStandard/SpecificationRationale for Use
Primary Eye Protection ANSI Z87.1 approved safety goggles.[9]Protects against splashes and airborne dust, which can cause serious eye irritation. Goggles provide a full seal around the eyes, superior to safety glasses.
Hand Protection Double-gloving with disposable, powder-free nitrile gloves (ASTM D6978).[9][10]The outer glove provides the primary barrier against contamination. The inner glove protects the skin during doffing of the contaminated outer glove. Nitrile offers good resistance to a range of chemicals for incidental contact.[11]
Body Protection Disposable, solid-front lab coat with knit cuffs.Protects skin and personal clothing from contamination. The solid front and knit cuffs provide a more effective barrier than traditional cotton lab coats.[11]
Respiratory Protection NIOSH-approved N95 respirator (or higher).Required when handling the solid powder outside of a certified chemical fume hood or other ventilated enclosure to prevent inhalation of aerosolized particles.[12][13]

Operational Plans and Step-by-Step Guidance

Risk Assessment and Control Workflow

Before any procedure, a risk assessment should be performed to ensure appropriate controls are in place.

cluster_prep Preparation & Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment start Identify Task (e.g., Weighing, Dissolving) assess_dust Is dust generation possible? start->assess_dust assess_splash Is splash hazard present? assess_dust->assess_splash use_hood Use Chemical Fume Hood or Ventilated Enclosure assess_dust->use_hood Yes use_bench Work on standard lab bench assess_dust->use_bench No ppe_standard Standard PPE: - Double Nitrile Gloves - Goggles - Lab Coat assess_splash->ppe_standard No ppe_splash Add Face Shield assess_splash->ppe_splash Yes use_hood->ppe_standard wear_respirator N95 Respirator Required use_bench->wear_respirator If ventilation is inadequate

Caption: Risk assessment workflow for handling this compound.

PPE Donning and Doffing Sequence

Proper donning and doffing are critical to prevent cross-contamination. Always perform in a designated "clean" area adjacent to the workspace.

Donning (Putting On) PPE

A 1. Put on inner pair of nitrile gloves. B 2. Put on lab coat. Ensure cuffs are over inner gloves. A->B C 3. Put on N95 respirator (if required). Perform seal check. B->C D 4. Put on safety goggles. C->D E 5. Put on outer pair of nitrile gloves. Ensure cuffs are over lab coat sleeves. D->E

Caption: Step-by-step PPE donning sequence.

Doffing (Taking Off) PPE The principle is to touch contaminated surfaces (front of body, outer gloves) only with other contaminated surfaces, and clean surfaces only with clean surfaces (inner gloves, hands after washing).

A 1. Remove outer gloves. Peel off without touching the outside. B 2. Remove lab coat. Roll it inside-out, touching only the inside. A->B C 3. Exit lab work area. B->C D 4. Remove safety goggles. Handle by the arms. C->D E 5. Remove respirator (if used). Handle by the straps. D->E F 6. Remove inner gloves. Peel off without touching the outside. E->F G 7. Wash hands thoroughly with soap and water. F->G

Caption: Step-by-step PPE doffing sequence to minimize contamination.

Emergency Procedures: Spills and Exposure

Immediate and correct action is vital in an emergency.

First Aid Measures

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[2]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][14]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[2]

Small Spill Cleanup Protocol (<1 gram of solid) This protocol assumes the spill is contained within a chemical fume hood.

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Verify you are wearing the full core PPE, including an N95 respirator.

  • Containment: Gently cover the spill with absorbent pads or paper towels to prevent further aerosolization.

  • Decontamination: Working from the outside in, wet the absorbent material with a 70% ethanol solution to dampen the powder.

  • Collection: Carefully collect all contaminated materials using tongs or forceps and place them into a designated hazardous waste bag or container.[2][8]

  • Final Cleaning: Wipe the spill area again with a fresh, wetted absorbent pad.

  • Disposal: Seal the waste container, label it as "Hazardous Waste: this compound," and dispose of it according to institutional guidelines.[15]

  • Doff PPE: Remove and dispose of all PPE as contaminated waste. Wash hands thoroughly.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal prevents environmental contamination and exposure to support staff.

  • Solid Waste: Unused or contaminated solid this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[15]

  • Liquid Waste: Solutions containing this compound should be collected in a compatible, sealed, and labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[15]

  • Contaminated Materials: All disposable items that have come into contact with the compound—including gloves, lab coats, pipette tips, weighing paper, and spill cleanup materials—are considered hazardous waste.[15] They must be collected in a sealed, labeled container for disposal by your institution's Environmental Health and Safety (EHS) department.

Consult your institution's EHS office for specific local, state, and federal disposal regulations.[8][16]

Conclusion

Handling this compound requires a deliberate and informed approach to safety. By understanding the potential hazards, implementing stringent engineering controls, and meticulously following the PPE and procedural guidelines outlined in this document, researchers can effectively mitigate the risks of exposure. This commitment to safety not only protects the individual but also upholds the integrity of the scientific research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Amino-2'-deoxyinosine
Reactant of Route 2
2'-Amino-2'-deoxyinosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.